molecular formula C22H21ClN6O2 B610026 PF-303 CAS No. 1609465-78-2

PF-303

Cat. No.: B610026
CAS No.: 1609465-78-2
M. Wt: 436.9
InChI Key: YQUQOLJFVODMTO-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-303 is a covalent-reversible BTK inhibitor. Inhibitors of Bruton's tyrosine kinase (BTK) possess much promise for the treatment of oncologic and autoimmune indications.

Properties

CAS No.

1609465-78-2

Molecular Formula

C22H21ClN6O2

Molecular Weight

436.9

IUPAC Name

(R)-5-amino-3-(4-(4-chlorophenoxy)phenyl)-1-(1-cyanopiperidin-3-yl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C22H21ClN6O2/c23-15-5-9-18(10-6-15)31-17-7-3-14(4-8-17)20-19(22(26)30)21(25)29(27-20)16-2-1-11-28(12-16)13-24/h3-10,16H,1-2,11-12,25H2,(H2,26,30)/t16-/m1/s1

InChI Key

YQUQOLJFVODMTO-MRXNPFEDSA-N

SMILES

ClC(C=C1)=CC=C1OC2=CC=C(C3=NN([C@@H]4CCCN(C#N)C4)C(N)=C3C(N)=O)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-303;  PF 303;  PF303; 

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of PF-06463922 (Lorlatinib) in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06463922, known as lorlatinib, is a third-generation, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] Developed by Pfizer, this potent, macrocyclic inhibitor was specifically designed to be brain-penetrant and to overcome the resistance mechanisms that emerge in response to first- and second-generation ALK inhibitors in non-small cell lung cancer (NSCLC).[3][4] This technical guide provides a comprehensive overview of the mechanism of action of lorlatinib in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of ALK and ROS1 Kinases

The primary mechanism of action of lorlatinib is the potent and selective inhibition of the kinase activity of both ALK and ROS1.[5][6] In certain cancers, particularly a subset of NSCLC, chromosomal rearrangements lead to the formation of fusion genes, such as EML4-ALK and CD74-ROS1. These fusion proteins result in constitutively active kinases that drive oncogenic signaling, leading to uncontrolled cell proliferation and survival.[7][8]

Lorlatinib binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, preventing the phosphorylation of the kinase itself and its downstream substrates.[1][6] This blockade of signal transduction ultimately leads to the inhibition of cancer cell growth and the induction of apoptosis.[9][10]

Chemical and Physical Properties
PropertyValue
Chemical Formula C₂₁H₁₉FN₆O₂
Molecular Weight 406.41 g/mol
IUPAC Name (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][9][11][12]benzoxadiazacyclotetradecine-3-carbonitrile
PubChem CID 71731823
Protein Binding 66% in human plasma
Blood-to-Plasma Ratio 0.99

Source:[13]

Quantitative Data: Potency and Efficacy

Lorlatinib demonstrates exceptional potency against wild-type and a wide range of mutant ALK and ROS1 kinases, including those that confer resistance to earlier-generation inhibitors.

Table 1: In Vitro Kinase Inhibitory Potency (Ki) of Lorlatinib
TargetKᵢ (nM)
ROS1 <0.025
ALK (Wild-Type) <0.07
ALK (L1196M) 0.7

Source:[4][9]

Table 2: Cellular IC₅₀ Values of Lorlatinib in ALK-Positive NSCLC Cell Lines
Cell LineALK StatusIC₅₀ (nM) for Cell Viability
H3122 EML4-ALK (WT)~1
H2228 EML4-ALK (WT)~1
H3122-L1196M EML4-ALK (L1196M)~10
H3122-G1269A EML4-ALK (G1269A)~10

Source:[14]

Table 3: Cellular IC₅₀ Values of Lorlatinib Against Crizotinib-Resistant ROS1 Mutations
Cell LineROS1 StatusIC₅₀ (nM) for Cell Viability
BaF3 CD74-ROS1 (WT)0.6
BaF3 CD74-ROS1 (G2032R)~15
BaF3 CD74-ROS1 (L2026M)~1
HCC78 SLC34A2-ROS11.3

Source:[13][15]

Table 4: IC₅₀ Values of Lorlatinib for Inhibition of ALK Phosphorylation in Engineered NIH-3T3 Cells
ALK MutantIC₅₀ (nM)
F1174L 0.2
L1196M 15-43
G1269A 14-80
1151Tins 38-50
G1202R 77-113

Source:[4][9]

Signaling Pathways and Experimental Workflows

The inhibition of ALK and ROS1 by lorlatinib disrupts several critical downstream signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for evaluating lorlatinib's mechanism of action.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->EML4_ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: EML4-ALK Signaling Pathway Inhibition by Lorlatinib.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein (e.g., CD74-ROS1) SHP2 SHP2 ROS1_Fusion->SHP2 PI3K PI3K ROS1_Fusion->PI3K JAK_STAT JAK-STAT Pathway ROS1_Fusion->JAK_STAT Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->ROS1_Fusion RAS_RAF_MEK_ERK RAS-MAPK Pathway SHP2->RAS_RAF_MEK_ERK AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAS_RAF_MEK_ERK->Transcription JAK_STAT->Transcription

Caption: ROS1 Fusion Signaling Pathway Inhibition by Lorlatinib.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Cell_Culture Culture ALK/ROS1+ Cancer Cell Lines Treatment Treat with Lorlatinib (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Kinase_Assay Biochemical Kinase Assay Treatment->Kinase_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc Kinase_Assay->IC50_Calc Phospho_Analysis Analyze Phosphorylation of ALK/ROS1 and Downstream Targets Western_Blot->Phospho_Analysis Apoptosis_Analysis Assess Apoptosis Markers (e.g., Cleaved PARP/Caspase-3) Western_Blot->Apoptosis_Analysis

Caption: Experimental Workflow for Lorlatinib's Mechanism of Action.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of lorlatinib on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • ALK/ROS1-positive cancer cell lines (e.g., H3122, HCC78)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Lorlatinib (PF-06463922) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of lorlatinib in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the lorlatinib dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis

This protocol is used to detect the phosphorylation status of ALK/ROS1 and their downstream signaling proteins following lorlatinib treatment.

Materials:

  • ALK/ROS1-positive cancer cell lines

  • 6-well cell culture plates

  • Lorlatinib (PF-06463922)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of lorlatinib for a specified time (e.g., 2-6 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

In Vitro Kinase Assay

This protocol is designed to directly measure the inhibitory effect of lorlatinib on the enzymatic activity of ALK or ROS1.

Materials:

  • Recombinant ALK or ROS1 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Lorlatinib (PF-06463922)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of lorlatinib in kinase buffer.

  • In a 384-well plate, add the recombinant kinase, the substrate, and the lorlatinib dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each lorlatinib concentration and determine the IC₅₀ value.

Conclusion

PF-06463922 (lorlatinib) is a highly potent, third-generation tyrosine kinase inhibitor that effectively targets both ALK and ROS1 fusion proteins, which are key oncogenic drivers in a subset of non-small cell lung cancers. Its mechanism of action involves the direct inhibition of the kinase activity of these oncoproteins, leading to the suppression of critical downstream signaling pathways, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways. This comprehensive blockade of oncogenic signaling results in the inhibition of cancer cell proliferation and the induction of apoptosis. Notably, lorlatinib's chemical structure allows it to overcome many of the resistance mutations that render earlier-generation inhibitors ineffective and to effectively penetrate the blood-brain barrier, a common site of metastasis. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and understand the intricate molecular mechanisms of this important therapeutic agent.

References

The Discovery and Synthesis of PF-303 (PF-06250112): A Technical Guide to a Reversible-Covalent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and synthesis of PF-303, also known as PF-06250112, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. This document provides a comprehensive overview of its mechanism of action, preclinical data, and a representative synthesis protocol based on related compounds. All quantitative data are summarized in structured tables, and key concepts are illustrated with diagrams.

Introduction: Targeting Bruton's Tyrosine Kinase

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for B-cell development, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. Consequently, BTK has emerged as a significant therapeutic target.

PF-06250112 is a novel, orally bioavailable small molecule inhibitor of BTK. It belongs to the class of aminopyrazole carboxamides and is distinguished by its unique mechanism of action: it forms a reversible-covalent bond with a cysteine residue (Cys481) in the active site of BTK. This reversible nature is designed to offer a favorable safety profile compared to irreversible covalent inhibitors.

Discovery and Mechanism of Action

The discovery of PF-06250112 was the result of lead optimization efforts aimed at identifying potent and selective BTK inhibitors. The aminopyrazole carboxamide scaffold was identified as a promising starting point. A key innovation in the development of PF-06250112 was the incorporation of a cyanamide group, which acts as the "warhead" for the covalent interaction with Cys481.

Unlike the more common acrylamide warheads that form irreversible bonds, the cyanamide group of PF-06250112 engages in a reversible covalent interaction. This has been confirmed through enzyme kinetics, NMR, mass spectrometry, and X-ray crystallography. The melamine portion of this compound forms a covalent bond with BTK's Cys481, which is reversible.[1] This reversible covalent mechanism provides a balance between high potency and a reduced risk of off-target effects, as the inhibitor can dissociate from the enzyme over time.

Signaling Pathway and Inhibition

BTK is a critical component of the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately leads to calcium mobilization, activation of transcription factors, and subsequent B-cell proliferation and survival. PF-06250112, by covalently binding to Cys481 in the ATP-binding pocket of BTK, blocks its kinase activity and thereby interrupts this signaling cascade.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PF303 This compound (PF-06250112) PF303->BTK Inhibition IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Transcription Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription Cell_Response B-cell Proliferation & Survival Transcription->Cell_Response

Figure 1: BTK Signaling Pathway and Inhibition by this compound.

Quantitative Preclinical Data

PF-06250112 has demonstrated potent and selective inhibition of BTK in a variety of preclinical assays. The following tables summarize the key quantitative data.

In Vitro Potency and Selectivity
TargetIC50 (nM)Assay TypeNotes
BTK 0.5 Enzyme AssayTime-dependent inhibition.[2][3]
BMX0.9Enzyme AssayA closely related Tec family kinase.[2][3]
TEC1.2Enzyme AssayAnother Tec family kinase.[2][3]
ITK>10,000Enzyme AssayDemonstrates high selectivity over other Tec family kinases.[2]
JAK3>10,000Enzyme AssayDemonstrates high selectivity over Janus kinases.[2]
Anti-IgE Histamine Release68Human Whole BloodFunctional cellular assay measuring basophil degranulation.[2]
In Vivo Efficacy in a Murine Model of Lupus Nephritis

PF-06250112 was evaluated in the NZB/W F1 mouse model, which spontaneously develops a lupus-like disease.

Treatment Group (mg/kg, oral)Proteinuria ReductionGlomerular Injury ReductionIgG Deposition ReductionC3 Deposition Reduction
10SignificantSignificantSignificantSignificant
30SignificantSignificantSignificantSignificant

Data derived from a study where treatment with PF-06250112 at 10 mg/kg and 30 mg/kg significantly reduced glomerular injury, as well as IgG and C3 deposition in the glomeruli of NZB/W F1 mice.

Pharmacokinetic Properties in Mice
ParameterValueSpeciesRoute of Administration
Tmax4 hoursMouseOral
T1/2~7 hoursMouseOral

Pharmacokinetic properties were characterized in NZB/W F1 mice.

Synthesis of this compound (PF-06250112)

A detailed, step-by-step synthesis protocol for PF-06250112 is not publicly available. However, based on patents and publications detailing the synthesis of related aminopyrazole carboxamide and cyanamide-based BTK inhibitors, a representative synthetic route can be proposed. The following is a plausible, multi-step synthesis that illustrates the general chemical transformations required.

Disclaimer: This is a representative synthesis and may not reflect the exact process used for the production of PF-06250112.

Representative Synthetic Scheme

Synthesis_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Side Chain Attachment cluster_2 Final Modification A 3-Aminopyrazole-5-carboxylic acid B Amide Coupling A->B C 3-Amino-N-(3-hydroxyphenyl)-1H-pyrazole-5-carboxamide B->C D Etherification C->D E 3-Amino-N-(3-(2,5-difluorophenoxy)phenyl)-1H-pyrazole-5-carboxamide D->E F Cyanamide Formation E->F G This compound (PF-06250112) F->G

Figure 2: Representative Synthesis Workflow for this compound.

Experimental Protocols (Representative)

Step 1: Amide Coupling to form 3-Amino-N-(3-hydroxyphenyl)-1H-pyrazole-5-carboxamide

  • To a solution of 3-aminopyrazole-5-carboxylic acid in a suitable aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 3-aminophenol to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours until completion, monitored by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.

Step 2: Etherification to form 3-Amino-N-(3-(2,5-difluorophenoxy)phenyl)-1H-pyrazole-5-carboxamide

  • Dissolve 3-amino-N-(3-hydroxyphenyl)-1H-pyrazole-5-carboxamide and 1,4-difluoro-2-iodobenzene in a suitable solvent (e.g., DMSO or DMF).

  • Add a base (e.g., potassium carbonate or cesium carbonate) and a copper catalyst (e.g., CuI) with a suitable ligand (e.g., L-proline or a diamine ligand).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by flash chromatography.

Step 3: Cyanamide Formation to yield PF-06250112

  • Dissolve 3-amino-N-(3-(2,5-difluorophenoxy)phenyl)-1H-pyrazole-5-carboxamide in a suitable solvent (e.g., THF or dichloromethane).

  • Add a base (e.g., triethylamine or DIPEA).

  • Cool the mixture to 0 °C and add cyanogen bromide (CNBr) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the final product by preparative HPLC or crystallization to obtain PF-06250112.

Conclusion

This compound (PF-06250112) is a highly potent and selective BTK inhibitor with a novel reversible-covalent mechanism of action. Its preclinical profile demonstrates significant potential for the treatment of B-cell-driven diseases, such as systemic lupus erythematosus. The aminopyrazole carboxamide scaffold with a cyanamide warhead represents a promising approach in the design of targeted covalent inhibitors with an optimized safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Microtubule Disruption Pathway of PVHD303

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "PVHD303" appears to be a placeholder designation, as no specific information is available in the public domain for a molecule with this name. This guide has been constructed using a representative microtubule-destabilizing agent, Combretastatin A4 (CA-4) , as a proxy. CA-4 is a well-characterized natural product that, like many antimitotic agents, functions by inhibiting tubulin polymerization. The data and mechanisms described herein are based on published findings for CA-4 and its analogs and are intended to be illustrative of the characterization of a compound with this mechanism of action.

Executive Summary

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them a prime target for anticancer drug development. Microtubule-targeting agents (MTAs) are a class of compounds that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of a putative microtubule-destabilizing agent, PVHD303, using Combretastatin A4 (CA-4) as a representative model. We detail its effects on tubulin polymerization, the downstream cellular consequences including cell cycle arrest and induction of apoptosis, and provide standardized protocols for the key assays used in its characterization.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

PVHD303 is hypothesized to act as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin. This binding event interferes with the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to a net depolymerization of the microtubule network, which has profound consequences for cellular function, particularly during mitosis.

Signaling Pathway for PVHD303-Induced Cell Death

The binding of PVHD303 to tubulin initiates a cascade of events culminating in apoptotic cell death. The disruption of the microtubule network activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. Persistent SAC activation due to microtubule disruption leads to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and subsequent execution of programmed cell death.

PVHD303_Pathway PVHD303 Signaling Pathway PVHD303 PVHD303 Tubulin β-Tubulin (Colchicine Site) PVHD303->Tubulin Binds to Polymerization Tubulin Polymerization Inhibited Tubulin->Polymerization Disruption Microtubule Network Disruption Polymerization->Disruption SAC Spindle Assembly Checkpoint (SAC) Activation Disruption->SAC G2M_Arrest G2/M Phase Cell Cycle Arrest SAC->G2M_Arrest Apoptosis Intrinsic Apoptosis Pathway Activation G2M_Arrest->Apoptosis Caspase Caspase Cascade Activation Apoptosis->Caspase Cell_Death Apoptotic Cell Death Caspase->Cell_Death

Caption: Signaling cascade initiated by PVHD303 binding to β-tubulin.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological effects of PVHD303, using Combretastatin A4 (CA-4) and its analogs as representative examples. These values have been compiled from various preclinical studies to provide a comprehensive profile.

Table 1: In Vitro Activity of PVHD303 (as CA-4) on Tubulin Polymerization and Cancer Cell Proliferation

ParameterValue (IC50)Cell Line / Assay ConditionSource(s)
Tubulin Polymerization~1.9 µMIn vitro, purified tubulin[1]
Tubulin Polymerization (Analog)0.86 µMIn vitro, purified tubulin[2]
Cytotoxicity (A549 cells)1.8 µMA549 (NSCLC)[3]
Cytotoxicity (MCF-7 cells)0.007 µM (Analog)MCF-7 (Breast Cancer)[4]

Table 2: Cellular Effects of PVHD303 (as CA-4) on Cell Cycle and Apoptosis

EndpointConcentrationTime PointResultCell LineSource(s)
Cell Cycle Arrest Varies24 hoursDose-dependent increase in G2/M phaseA549[3]
Apoptosis Varies48 hours39.89% apoptotic cells (Analog)MCF-7[5]
Apoptosis 0.1 µM8 hours50% Annexin V positive cellsHUVEC[6]
Apoptosis 0.1 µM24 hours75% apoptotic nuclear morphologyHUVEC[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of PVHD303 are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in absorbance (turbidity).[7][8][9][10]

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • PVHD303 stock solution (in DMSO)

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)

  • 96-well, clear bottom microplate

  • Temperature-controlled microplate reader (340 nm)

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare a 10x working stock of PVHD303 and control compounds by diluting the stock solution in General Tubulin Buffer.

  • Tubulin Polymerization Mix: On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

  • Assay Setup: Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.

  • Initiation: To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Subtract the initial absorbance reading (time 0) from all subsequent readings. Plot the change in absorbance versus time. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value from a dose-response curve.

Immunofluorescence Microscopy of Microtubules

This method allows for the direct visualization of the microtubule network within cells, revealing changes in morphology following compound treatment.[11][12][13][14]

Materials:

  • Cultured cells (e.g., A549 or HeLa) on glass coverslips

  • Complete cell culture medium

  • PVHD303 stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

  • Secondary antibody: Fluorophore-conjugated anti-mouse/rabbit IgG

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of PVHD303 or vehicle control for the desired duration (e.g., 24 hours).

  • Fixation: Aspirate the medium and wash the cells with pre-warmed PBS. Fix the cells with the chosen fixation solution (e.g., 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 5 minutes at -20°C).

  • Permeabilization: Wash the cells three times with PBS. If using paraformaldehyde fixation, permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash the cells with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to counterstain the nuclei. Wash once more with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15][16][17][18][19][20]

Materials:

  • Cultured cells

  • PVHD303 stock solution (in DMSO)

  • PBS

  • Trypsin-EDTA

  • Fixative (e.g., ice-cold 70% ethanol)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with PVHD303 or vehicle for the desired time. Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-stained DNA.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorophore-conjugated Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[21][22][23][24][25]

Materials:

  • Cultured cells

  • PVHD303 stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with PVHD303 or vehicle for the desired time. Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Visualizations

Experimental Workflow for Characterization of PVHD303

Experimental_Workflow Experimental Workflow for PVHD303 Characterization cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Tubulin_Assay Tubulin Polymerization Assay IC50_Tubulin Determine IC50 for Tubulin Inhibition Tubulin_Assay->IC50_Tubulin Microtubule_Morphology Analyze Microtubule Network Disruption IC50_Tubulin->Microtubule_Morphology Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) Treatment Treat with PVHD303 (Dose-Response & Time-Course) Cell_Culture->Treatment Cyto_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cyto_Assay IF_Microscopy Immunofluorescence Microscopy Treatment->IF_Microscopy Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay IC50_Cyto Determine IC50 for Cell Proliferation Cyto_Assay->IC50_Cyto G2M_Quant Quantify G2/M Arrest IC50_Cyto->G2M_Quant IF_Microscopy->Microtubule_Morphology Cell_Cycle->G2M_Quant Apoptosis_Quant Quantify Apoptotic Cell Population G2M_Quant->Apoptosis_Quant Apoptosis_Assay->Apoptosis_Quant

Caption: Workflow for characterizing PVHD303 from in vitro to cellular effects.

Conclusion

The characterization of a novel microtubule-destabilizing agent such as PVHD303 involves a multi-faceted approach, beginning with the confirmation of its direct effect on tubulin polymerization and extending to the detailed analysis of its cellular consequences. The data presented, using Combretastatin A4 as a surrogate, illustrate a potent inhibitory effect on microtubule formation, leading to a robust G2/M cell cycle arrest and the induction of apoptosis in cancer cells. The detailed protocols provided in this guide offer a standardized framework for researchers to evaluate novel compounds targeting the microtubule network, a validated and highly productive area for the development of next-generation cancer therapeutics.

References

RTx-303: A Technical Guide to Polymerase Theta Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of RTx-303, a selective allosteric inhibitor of DNA Polymerase Theta (Polθ). This document details the core mechanism of Polθ inhibition, presents key preclinical data, outlines experimental methodologies, and visualizes the critical pathways and processes involved.

Core Concepts: Polymerase Theta and Synthetic Lethality

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a unique multifunctional enzyme involved in DNA repair. It possesses both a helicase domain and a polymerase domain.[1][2] Polθ plays a crucial role in an error-prone DNA double-strand break (DSB) repair pathway known as microhomology-mediated end joining (MMEJ).[1][2] While minimally expressed in normal tissues, Polθ is frequently overexpressed in cancer cells, particularly those with deficiencies in the homologous recombination (HR) pathway, such as tumors with BRCA1 or BRCA2 mutations.[3] This dependency creates a synthetic lethal relationship: cancer cells deficient in HR are highly reliant on Polθ for survival, making Polθ an attractive therapeutic target.[3] Inhibition of Polθ in these cancer cells leads to catastrophic DNA damage and cell death, while sparing normal, HR-proficient cells.

Data Presentation: Preclinical Profile of RTx-303

RTx-303 is a potent and orally bioavailable small-molecule inhibitor of the polymerase domain of Polθ.[3][4] Its preclinical data demonstrates significant promise, particularly in its ability to potentiate the effects of PARP inhibitors (PARPi).[3][4]

Table 1: In Vitro Potency and Selectivity of RTx-303
ParameterValueCell Line / ConditionCitation
Polθ Polymerase IC50 5.1 nMBiochemical Assay[3][4]
Cellular IC50 Significantly lower than other Polθ inhibitors (e.g., RP-6685, ART558, ART812)HCT116 BRCA2-/- cells[4][5]
Selectivity No significant inhibition of other eukaryotic DNA polymerases (e.g., Polγ) or a panel of kinases.Biochemical and Cellular Assays[4][5]
Table 2: Pharmacokinetic Profile of RTx-303 in Mice
ParameterValueRoute of AdministrationCitation
Oral Bioavailability 88%Per Oral (PO)[3][4]
Half-life (T1/2) ProlongedIntravenous (IV) and Per Oral (PO)[3][4]
Metabolite Equipotent metabolite (RTx-315) with a prolonged half-life.-[4]
Table 3: In Vivo Efficacy of RTx-303 in Combination with Olaparib
Xenograft ModelTreatmentOutcomeCitation
BRCA2 Mutant Breast Cancer PDX RTx-303 (60 mg/kg, PO, bid) + OlaparibSignificant tumor growth inhibition and potentiation of olaparib activity.[5]
MDA-MB-436 (BRCA1 mutant TNBC) RTx-303 (60 mg/kg, PO, bid) + Olaparib (45 mg/kg, PO, qd)Rapid tumor regression and prevention of acquired PARPi resistance.[4]
ID8 Trp53-/-;Brca2-/- (Ovarian Cancer Model) RTx-303 (5 µM) + OlaparibPotentiated olaparib activity, reducing the olaparib IC50 from 2 µM to 0.12 µM.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for key experiments used to characterize RTx-303.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, providing a measure of cell reproductive viability after treatment.

Objective: To determine the cellular IC50 of RTx-303 and its effect on the survival of cancer cells, particularly in combination with other agents like PARP inhibitors.

Methodology:

  • Cell Seeding: Plate cells (e.g., HCT116 BRCA2-/-) in 6-well plates at a density determined to yield approximately 50-100 colonies per well in the untreated control. Allow cells to attach overnight.

  • Treatment: Treat the cells with a serial dilution of RTx-303, a PARP inhibitor, or a combination of both. Include a vehicle-only control.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation and Staining: Aspirate the media, wash the wells with phosphate-buffered saline (PBS), and fix the colonies with a solution such as 10% formalin or 4% paraformaldehyde. Stain the colonies with a 0.5% crystal violet solution.

  • Colony Counting: Wash the plates to remove excess stain and allow them to dry. Count the colonies, with a colony typically defined as a cluster of at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the surviving fraction against the drug concentration to determine the IC50 value.

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy and tolerability of a drug candidate in a living organism.

Objective: To assess the in vivo anti-tumor activity of RTx-303 as a single agent and in combination with a PARP inhibitor.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 10 x 10^6 MDA-MB-436 cells in Matrigel) into the flank of immunocompromised mice (e.g., female BALB/c mice, 6-8 weeks old).[4]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a target volume (e.g., 178 mm³), randomize the mice into treatment groups.[4]

  • Treatment Administration: Administer the treatments as specified. For example:

    • Vehicle control.

    • RTx-303 (e.g., 60 mg/kg, orally, twice daily).[4]

    • Olaparib (e.g., 45 mg/kg, orally, once daily).[4]

    • Combination of RTx-303 and Olaparib.[4]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week) to assess efficacy and toxicity.

  • Endpoint: Continue the study until a predetermined endpoint, such as a specific tumor volume in the control group or a set duration.

  • Data Analysis: Plot the mean tumor volume and body weight over time for each group to evaluate treatment efficacy and tolerability.

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

Objective: To determine the pharmacokinetic parameters of RTx-303, such as oral bioavailability and half-life.

Methodology:

  • Dosing: Administer RTx-303 to mice via intravenous (IV) and oral (PO) routes at a specific dose.

  • Sample Collection: Collect blood samples at various time points after administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Drug Concentration Analysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of RTx-303 and its metabolites in the plasma samples.

  • Data Analysis: Plot the plasma concentration of the drug versus time. Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (T1/2), and oral bioavailability (%F).

Visualizations: Pathways and Mechanisms

Visual representations are critical for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language for Graphviz.

MMEJ_Pathway DSB DNA Double-Strand Break Resection 5'-3' End Resection DSB->Resection ssDNA 3' Single-Strand DNA Overhangs Resection->ssDNA PolTheta_recruitment Polθ Recruitment ssDNA->PolTheta_recruitment Microhomology_search Microhomology Search & Annealing PolTheta_recruitment->Microhomology_search PolTheta_synthesis Polθ-mediated DNA Synthesis Microhomology_search->PolTheta_synthesis Ligation Ligation PolTheta_synthesis->Ligation Repaired_DNA Repaired DNA (with deletions/insertions) Ligation->Repaired_DNA RTx303 RTx-303 RTx303->PolTheta_synthesis Inhibition

Caption: Polθ-mediated Microhomology-Mediated End Joining (MMEJ) Pathway and the inhibitory action of RTx-303.

RTx303_Mechanism cluster_PolTheta Polθ Polymerase Domain PolTheta_inactive Inactive Polθ DNA_binding DNA Binding PolTheta_inactive->DNA_binding Conformational Change PolTheta_active Active Polθ (Closed Conformation) Inhibition Inhibition of Polymerase Activity Allosteric_site Allosteric Pocket Allosteric_site->Inhibition Induces DNA_binding->PolTheta_active RTx303 RTx-303 RTx303->Allosteric_site Binds to

Caption: Allosteric inhibition mechanism of RTx-303 on the Polymerase Theta (Polθ) polymerase domain.

Experimental_Workflow start Start: In Vivo Efficacy Study cell_implantation Cancer Cell Implantation in Mice start->cell_implantation tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, RTx-303, PARPi, Combination) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing data_analysis Data Analysis monitoring->data_analysis end End: Efficacy & Tolerability Assessment data_analysis->end

References

An In-depth Technical Guide to PF-573228: A Selective Focal Adhesion Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PF-573228, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The information presented herein is intended to support researchers and drug development professionals in their exploration of FAK-targeted therapies.

Chemical Identity and Properties

PF-573228 is a synthetic, small-molecule, ATP-competitive inhibitor of FAK.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one
Synonyms PF-228, PF-03814735
CAS Number 869288-64-2
Chemical Formula C₂₂H₂₀F₃N₅O₃S
Molecular Weight 491.49 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>166.6 mg/mL); insoluble in water and ethanol
Storage Store at -20°C

Mechanism of Action and Biological Activity

PF-573228 functions as a highly selective and potent inhibitor of FAK, a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[2] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers.[3]

PF-573228 exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of FAK.[1] This prevents the autophosphorylation of FAK at tyrosine 397 (Tyr397), a critical step in FAK activation and the recruitment of downstream signaling proteins such as Src family kinases.[3][4] Inhibition of FAK autophosphorylation subsequently blocks the phosphorylation of other downstream targets, including paxillin, leading to the disruption of focal adhesion dynamics and downstream signaling cascades like the PI3K/Akt and MAPK pathways.[5][6]

FAK Signaling Pathway and Inhibition by PF-573228

The following diagram illustrates the central role of FAK in integrin-mediated signaling and the point of intervention by PF-573228.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ECM Fibronectin, Collagen, etc. Integrin Integrin Receptors ECM->Integrin Binding FAK_inactive FAK (inactive) Integrin->FAK_inactive Recruitment & Activation FAK_active p-FAK (Y397) (active) FAK_inactive->FAK_active Autophosphorylation Src Src FAK_active->Src Recruitment & Activation Paxillin Paxillin FAK_active->Paxillin Phosphorylation PI3K PI3K FAK_active->PI3K Grb2 Grb2/Sos FAK_active->Grb2 Src->FAK_active Further Phosphorylation Migration Migration Invasion Paxillin->Migration Akt Akt PI3K->Akt Proliferation Proliferation Survival Akt->Proliferation Ras Ras Grb2->Ras MAPK MAPK (ERK) Ras->MAPK MAPK->Proliferation PF573228 PF-573228 PF573228->FAK_inactive Inhibition

Figure 1: FAK Signaling Pathway and Inhibition by PF-573228.

In Vitro and In Vivo Efficacy

PF-573228 has demonstrated potent inhibitory activity against FAK in both cell-free and cellular assays. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Kinase Inhibition
ParameterValueReference(s)
IC₅₀ (Cell-Free FAK Kinase Assay) 4 nM[2]
Selectivity vs. Pyk2 ~250-fold[1]
Selectivity vs. CDK1/7, GSK-3β ~50- to 250-fold[1]
Table 2: Cellular Activity of PF-573228
Cell LineAssayIC₅₀ / EffectReference(s)
A431 (Carcinoma)FAK Phosphorylation (Tyr397)11 nM[2]
PC3 (Prostate)FAK Phosphorylation (Tyr397)30-500 nM[2]
SKOV-3 (Ovarian)FAK Phosphorylation (Tyr397)30-500 nM[2]
L3.6p1 (Pancreatic)FAK Phosphorylation (Tyr397)30-500 nM[2]
MDCK (Canine Kidney)FAK Phosphorylation (Tyr397)30-500 nM[2]
HUVEC (Endothelial)Cell Migration & Sprout FormationReduced ability[2]
Neuroblastoma PDXs Cell Viability & ProliferationSignificant decrease[7]
Glioblastoma (U87-MG)Cell ViabilitySignificant reduction at ≥10 µM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of FAK inhibitors like PF-573228.

In Vitro FAK Kinase Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against FAK in a cell-free system.[9]

Materials:

  • Recombinant active FAK protein

  • FAK substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • PF-573228 dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96- or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of PF-573228 in kinase reaction buffer. The final DMSO concentration should be kept below 1%.

  • Add diluted FAK enzyme to the wells of the assay plate.

  • Add the diluted PF-573228 to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding the FAK substrate/ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of inhibition relative to the positive control and determine the IC₅₀ value by non-linear regression analysis.

Western Blot Analysis of FAK Phosphorylation

This protocol is used to assess the inhibitory effect of PF-573228 on FAK autophosphorylation at Tyr397 in a cellular context.[6]

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • PF-573228 dissolved in DMSO

  • Ice-cold PBS

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-FAK (Tyr397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of PF-573228 for a specified time.

  • Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.

  • Determine protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-FAK (Tyr397) antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total FAK.

Transwell Cell Migration Assay

This assay measures the ability of PF-573228 to inhibit cell migration through a porous membrane.[9][10]

Materials:

  • Cancer cell line of interest

  • Cell culture medium with and without fetal bovine serum (FBS)

  • PF-573228 dissolved in DMSO

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Culture cells and harvest them. Resuspend the cells in serum-free medium.

  • Pre-treat the cell suspension with desired concentrations of PF-573228 or vehicle control (DMSO).

  • In the lower chamber of the 24-well plate, add medium containing a chemoattractant (e.g., 10% FBS).

  • In the upper chamber of the Transwell insert, add the pre-treated cell suspension.

  • Incubate the plate for 12-24 hours at 37°C.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with fixing solution.

  • Stain the migrated cells with crystal violet solution.

  • Count the number of stained, migrated cells in several random fields of view using a microscope.

Experimental Workflow for In Vitro Assays

The following diagram outlines a typical workflow for evaluating a FAK inhibitor in vitro.

Experimental_Workflow start Start: Hypothesis on FAK Inhibitor Efficacy kinase_assay In Vitro Kinase Assay (Determine IC₅₀) start->kinase_assay cell_culture Cell Line Selection & Culture start->cell_culture kinase_assay->cell_culture western_blot Western Blot Analysis (Confirm Target Engagement) cell_culture->western_blot viability_assay Cell Viability/Proliferation Assay (e.g., MTS, CCK-8) cell_culture->viability_assay migration_assay Cell Migration Assay (e.g., Transwell, Wound Healing) cell_culture->migration_assay data_analysis Data Analysis & Interpretation western_blot->data_analysis viability_assay->data_analysis migration_assay->data_analysis conclusion Conclusion on Preclinical Efficacy data_analysis->conclusion

References

In Vitro Activity of PF-303: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the in vitro activity of PF-303, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology and immunology research.

Compound Profile: this compound

This compound (CAS 1609465-78-2) is a covalent-reversible inhibitor of Bruton's tyrosine kinase (BTK). It exhibits high potency with a reported half-maximal inhibitory concentration (IC50) of 0.64 nM against BTK.[1] The reversible nature of its covalent binding to the Cys481 residue in the BTK active site offers a potential advantage in terms of selectivity and safety profile compared to irreversible inhibitors.[1]

Quantitative In Vitro Activity

Currently, there is limited publicly available data specifically detailing the in vitro activity of this compound across a broad panel of tumor cell lines. The primary characterization of this compound has been in the context of its potent inhibition of the BTK enzyme itself.

Target Assay Type IC50 (nM) Reference
Bruton's tyrosine kinase (BTK)Enzymatic Assay0.64[1]

Further research is required to establish a comprehensive profile of this compound's anti-proliferative and cytotoxic effects on various cancer cell lines.

Experimental Protocols

The methodologies for key experiments related to the characterization of BTK inhibitors like this compound typically involve enzymatic assays and cell-based assays to determine potency and cellular effects.

BTK Enzymatic Inhibition Assay

A common method to determine the IC50 of a BTK inhibitor is a biochemical kinase assay.

Objective: To quantify the concentration of this compound required to inhibit 50% of BTK enzymatic activity.

General Protocol:

  • Reagents: Recombinant human BTK enzyme, ATP, a suitable peptide or protein substrate (e.g., a poly-Glu-Tyr peptide), and the test compound (this compound).

  • Procedure:

    • The BTK enzyme is incubated with varying concentrations of this compound.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based detection systems.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Workflow for BTK Enzymatic Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Reagents: - Recombinant BTK - this compound (varying conc.) - ATP - Substrate incubation Incubate BTK with this compound reagents->incubation initiation Initiate reaction with ATP and substrate incubation->initiation progression Allow reaction to proceed initiation->progression quantification Quantify substrate phosphorylation progression->quantification calculation Calculate % inhibition quantification->calculation ic50 Determine IC50 value calculation->ic50

Workflow for determining the IC50 of this compound against BTK.

Signaling Pathway

This compound targets Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, differentiation, and survival of B-cells and is implicated in various B-cell malignancies.

BCR Signaling Pathway and the Role of BTK:

  • Antigen Binding: The B-cell receptor (BCR) on the surface of a B-cell binds to its specific antigen.

  • Initiation Cascade: This binding triggers the activation of Src-family kinases (e.g., LYN, FYN), which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex.

  • SYK Activation: Spleen tyrosine kinase (SYK) is recruited to the phosphorylated ITAMs and becomes activated.

  • BTK Activation: Activated SYK phosphorylates and activates BTK.

  • Downstream Signaling: Activated BTK plays a crucial role in propagating the signal downstream by phosphorylating and activating phospholipase C gamma 2 (PLCγ2). This leads to a cascade of events, including calcium mobilization and the activation of transcription factors like NF-κB, which ultimately drive B-cell proliferation, survival, and differentiation.

By inhibiting BTK, this compound effectively blocks this signaling cascade, thereby preventing the activation and proliferation of B-cells. This mechanism of action is the basis for its potential therapeutic application in B-cell malignancies and autoimmune diseases.

B-Cell Receptor (BCR) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Src_Kinases Src-family Kinases (LYN, FYN) BCR->Src_Kinases activates Antigen Antigen Antigen->BCR SYK SYK Src_Kinases->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (Ca2+ mobilization, NF-κB activation) PLCg2->Downstream Transcription Gene Transcription (Proliferation, Survival, Differentiation) Downstream->Transcription PF303 This compound PF303->BTK inhibits

This compound inhibits BTK, a key kinase in the BCR signaling pathway.

Conclusion

This compound is a potent, covalent-reversible inhibitor of BTK. While its enzymatic inhibitory activity is well-characterized, further in vitro studies on a diverse range of tumor cell lines are necessary to fully elucidate its anti-cancer potential. The detailed experimental protocols and understanding of its role in the BCR signaling pathway provide a solid foundation for future research and development of this compound as a potential therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is a research compound and is not approved for clinical use.

References

An In-Depth Technical Guide to the Target Identification and Validation of PF-303, a Covalent-Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation process for a novel covalent-reversible Bruton's tyrosine kinase (BTK) inhibitor, exemplified by PF-303. While specific preclinical data for this compound is not extensively available in the public domain, this document outlines the established methodologies and data presentation standards used in the discovery and validation of such targeted therapies.

Introduction to this compound and its Target: Bruton's Tyrosine Kinase (BTK)

This compound is identified as a potent, orally available, covalent-reversible inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. Its chemical name is (R)-5-amino-3-(4-(4-chlorophenoxy)phenyl)-1-(1-cyanopiperidin-3-yl)-1H-pyrazole-4-carboxamide, with the CAS number 1609465-78-2[1]. The key feature of this compound is its covalent-reversible binding mechanism to the Cys481 residue within the ATP-binding site of BTK, which is designed to offer high selectivity and a favorable safety profile compared to irreversible inhibitors[2].

BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival[3][4]. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a validated and attractive therapeutic target[5][6].

Signaling Pathway of BTK

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding BTK BTK Lyn_Syk->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation & Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Calcium_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Calcium_PKC NFkB_AP1 NF-κB, NFAT, AP-1 Activation Calcium_PKC->NFkB_AP1 Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFkB_AP1->Gene_Expression PF303 This compound PF303->BTK Inhibition (Covalent-Reversible)

A simplified diagram of the BTK signaling pathway.

Target Identification and Validation Workflow

The identification and validation of a specific target for a new chemical entity like this compound typically follows a structured workflow. This process aims to unequivocally demonstrate that the compound's therapeutic effects are mediated through its interaction with the intended target.

Target_Validation_Workflow Target Identification & Validation Workflow for a BTK Inhibitor cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Biochemical_Assay Biochemical Assays (Kinase Activity, Binding Affinity) Kinome_Scan Kinome-wide Selectivity Screening (KINOMEscan) Biochemical_Assay->Kinome_Scan Cell_Based_Assay Cell-Based Assays (Target Engagement, Pathway Modulation) Kinome_Scan->Cell_Based_Assay Animal_Models Disease-Relevant Animal Models (e.g., Arthritis, Lymphoma) Cell_Based_Assay->Animal_Models PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Modeling Animal_Models->PK_PD Validated_Target Validated Target PK_PD->Validated_Target Start Compound Synthesis (this compound) Target_Hypothesis Target Hypothesis (BTK Inhibition) Start->Target_Hypothesis Target_Hypothesis->Biochemical_Assay

A typical workflow for target identification and validation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that are typically evaluated for a novel BTK inhibitor. The values for this compound are included where available, with other entries representing typical data points for analogous compounds.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterThis compoundRepresentative BTK Inhibitor
BTK IC50 (nM) 0.64 [2]0.5 - 5.0
BTK Ki (nM) Data not available< 10
Cellular BTK Autophosphorylation IC50 (nM) Data not available1 - 20
Selectivity (Fold vs. other kinases) Data not available>100-fold for most kinases

Table 2: Pharmacokinetic Properties of a Representative Oral BTK Inhibitor

ParameterValue
Oral Bioavailability (%) > 30
Tmax (h) 1 - 2
Half-life (t1/2) (h) 2 - 4
Clearance (mL/min/kg) < 20

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments that are fundamental to the target identification and validation of a covalent-reversible BTK inhibitor like this compound.

Biochemical Kinase Assay (BTK IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of BTK enzymatic activity in a purified system.

Materials:

  • Recombinant human BTK enzyme

  • ATP

  • Biotinylated peptide substrate

  • This compound (or test compound)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the peptide substrate.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

  • Wash the plate to remove unbound components.

  • Add the europium-labeled anti-phosphotyrosine antibody and incubate.

  • Wash the plate to remove the unbound antibody.

  • Add enhancement solution and read the time-resolved fluorescence signal.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a non-linear regression model.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)

Objective: To assess the selectivity of this compound by screening it against a large panel of human kinases.

Methodology: This is typically performed as a service by specialized vendors (e.g., Eurofins DiscoverX). The general principle is a competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured, and a lower signal indicates stronger binding of the test compound. The results are often presented as a percentage of control, where a lower percentage indicates greater inhibition of binding.

Cellular Target Engagement Assay (e.g., NanoBRET™)

Objective: To confirm that this compound binds to BTK within a live cellular environment.

Materials:

  • HEK293 cells

  • Expression vector for BTK fused to NanoLuc® luciferase

  • Fluorescently labeled BTK tracer

  • This compound (or test compound)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Transfect HEK293 cells with the BTK-NanoLuc® fusion vector.

  • Plate the transfected cells in a 96-well plate.

  • Prepare a serial dilution of this compound.

  • Add the fluorescent tracer to the cells, followed by the addition of the diluted this compound or DMSO.

  • Equilibrate the plate at 37°C and 5% CO₂.

  • Add the NanoBRET™ substrate and inhibitor mixture.

  • Read the luminescence at 460 nm and 610 nm.

  • Calculate the BRET ratio (acceptor emission/donor emission) and determine the IC₅₀ for the displacement of the tracer by this compound.

In-Cell Western for BTK Autophosphorylation

Objective: To measure the functional consequence of BTK inhibition by this compound by assessing the level of BTK autophosphorylation at Tyr223.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Anti-IgM antibody

  • This compound (or test compound)

  • Antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • Fluorescently labeled secondary antibodies

  • In-Cell Western imaging system

Procedure:

  • Seed Ramos cells in a 96-well plate.

  • Treat the cells with a serial dilution of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with anti-IgM to induce BCR signaling and BTK autophosphorylation.

  • Fix and permeabilize the cells.

  • Block the cells and then incubate with primary antibodies against phospho-BTK and total BTK.

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Scan the plate using an In-Cell Western imaging system.

  • Normalize the phospho-BTK signal to the total BTK signal and determine the IC₅₀ for the inhibition of BTK autophosphorylation.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of autoimmune disease.

Methodology:

  • Induce arthritis in susceptible mice (e.g., DBA/1) by immunization with type II collagen emulsified in complete Freund's adjuvant.

  • Administer a booster immunization after a set period (e.g., 21 days).

  • Once clinical signs of arthritis appear, randomize the animals into treatment groups (vehicle control and different doses of this compound).

  • Administer this compound orally on a daily basis.

  • Monitor the animals regularly for clinical signs of arthritis (e.g., paw swelling, erythema) and assign a clinical score.

  • At the end of the study, collect tissues (e.g., paws, serum) for histological analysis of joint inflammation and damage, and for measuring inflammatory biomarkers and anti-collagen antibody levels.

  • Compare the clinical scores, histological findings, and biomarker levels between the this compound-treated groups and the vehicle control group to assess efficacy.

Conclusion

The target identification and validation of a novel covalent-reversible BTK inhibitor like this compound is a rigorous, multi-faceted process. It begins with a strong biological rationale for targeting BTK and progresses through a series of in vitro and in vivo experiments designed to demonstrate potent, selective, and on-target activity. While specific preclinical data for this compound remains limited in the public domain, the methodologies outlined in this guide represent the gold standard for the characterization of such targeted therapies. The successful completion of these studies is essential to build a robust data package to support the advancement of a compound into clinical development for the treatment of B-cell malignancies and autoimmune disorders.

References

Preclinical Pharmacokinetics of PF-07321332 (Nirmatrelvir): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07321332, also known as nirmatrelvir, is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2][3] Developed by Pfizer, it is a key component of the antiviral therapy Paxlovid™, where it is co-administered with ritonavir to enhance its pharmacokinetic profile.[4][5][6] This guide provides a comprehensive overview of the preclinical pharmacokinetics of nirmatrelvir, summarizing key data from various animal models and detailing the experimental methodologies employed.

Quantitative Pharmacokinetic Data

The preclinical pharmacokinetic parameters of nirmatrelvir have been evaluated in several species, primarily rats and monkeys. The following tables summarize the key findings from these studies.

Table 1: Single-Dose Intravenous Pharmacokinetics of Nirmatrelvir in Rats and Monkeys
ParameterRatMonkey
Dose (mg/kg) 105
Clearance (CLp) (mL/min/kg) 27.2[7][8]17.1[7][8]
Volume of Distribution (Vdss) (L/kg) 1.80.66
Half-Life (t1/2) (h) 5.1[7][8]0.8[7][8]
Table 2: Single-Dose Oral Pharmacokinetics of Nirmatrelvir in Rats and Monkeys
ParameterRatMonkey
Dose (mg/kg) 10010
Cmax (ng/mL) 2800230
Tmax (h) 1.50.5
AUCinf (ng*h/mL) 14000430
Oral Bioavailability (F) (%) 34-50%[8]8.5%[8]
Table 3: Plasma Protein Binding of Nirmatrelvir
SpeciesUnbound Fraction (%)
Rat 31.0 - 47.8[8]
Monkey 31.0 - 47.8[8]
Human 31.0 - 47.8[8]

Experimental Protocols

In Vivo Pharmacokinetic Studies

Animal Models:

  • Male Sprague-Dawley rats.

  • Male cynomolgus monkeys.

Dosing:

  • Intravenous (IV): Nirmatrelvir was administered as a single bolus dose.

  • Oral (PO): Nirmatrelvir was administered via oral gavage.

Sample Collection:

  • Serial blood samples were collected from the jugular vein (rats) or cephalic vein (monkeys) at predetermined time points post-dose.

  • Plasma was separated by centrifugation and stored at -20°C until analysis.

Bioanalytical Method:

  • Plasma concentrations of nirmatrelvir were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

  • Non-compartmental analysis was used to determine pharmacokinetic parameters such as clearance (CLp), volume of distribution (Vdss), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).

  • Oral bioavailability (F) was calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100.

In Vitro Metabolism Studies

Systems:

  • Liver microsomes from rats, monkeys, and humans.[8]

  • Hepatocytes from rats, monkeys, and humans.[8]

Methodology:

  • Nirmatrelvir was incubated with liver microsomes or hepatocytes in the presence of NADPH.

  • The reaction was stopped at various time points, and the samples were analyzed by LC-MS/MS to identify and quantify metabolites.

  • Reaction phenotyping studies in human liver microsomes were conducted to identify the primary cytochrome P450 (CYP) enzymes responsible for metabolism.[7][8]

Mechanism of Action and Metabolic Pathway

Nirmatrelvir is a peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[2][5] This enzyme is crucial for the proteolytic processing of viral polyproteins into functional proteins required for viral replication.[2] By blocking Mpro, nirmatrelvir prevents viral replication.[4][9][10]

Preclinical studies have shown that nirmatrelvir is primarily metabolized by CYP3A4.[7][8][11] This extensive first-pass metabolism in the gut and liver contributes to its low oral bioavailability when administered alone.[8] To overcome this, nirmatrelvir is co-administered with ritonavir, a potent CYP3A4 inhibitor.[5][6] Ritonavir slows the metabolism of nirmatrelvir, leading to higher systemic exposure and sustained therapeutic concentrations.[4][9]

The metabolism of nirmatrelvir is qualitatively similar across rats, monkeys, and humans.[8] The primary metabolic pathways involve oxidation on the P1 pyrrolidinone ring, the P2 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, and the tertiary-butyl group at the P3 position.[8]

Below are diagrams illustrating the mechanism of action and the experimental workflow for pharmacokinetic analysis.

G Mechanism of Action of Nirmatrelvir cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage (Mpro) Polyprotein Cleavage (Mpro) Polyprotein Translation->Polyprotein Cleavage (Mpro) Viral Assembly Viral Assembly Polyprotein Cleavage (Mpro)->Viral Assembly Viral Release Viral Release Viral Assembly->Viral Release Nirmatrelvir Nirmatrelvir Nirmatrelvir->Polyprotein Cleavage (Mpro) Inhibits

Caption: Mechanism of Action of Nirmatrelvir.

G Preclinical Pharmacokinetic Study Workflow Animal Dosing (IV & PO) Animal Dosing (IV & PO) Serial Blood Sampling Serial Blood Sampling Animal Dosing (IV & PO)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Data Reporting Data Reporting Pharmacokinetic Analysis->Data Reporting

Caption: Preclinical PK Study Workflow.

Conclusion

The preclinical pharmacokinetic profile of nirmatrelvir (PF-07321332) has been well-characterized in rodent and non-rodent species. These studies demonstrate moderate plasma clearance and variable oral bioavailability, which is significantly enhanced by co-administration with ritonavir. The metabolic pathways are consistent across preclinical species and humans, supporting the translation of these findings to clinical development. The data generated from these preclinical models were instrumental in designing the clinical studies that ultimately established the safety and efficacy of Paxlovid™ for the treatment of COVID-19.

References

Navigating the Synthesis and Screening of FAK Inhibitor Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "PF-303" identify it as a covalent-reversible Bruton's tyrosine kinase (BTK) inhibitor. However, the context of this guide, focusing on Focal Adhesion Kinase (FAK) inhibition, suggests a potential misidentification. A well-documented, potent FAK inhibitor with a similar nomenclature is PF-562271. This guide will proceed by focusing on the synthesis and screening of analogues for a potent FAK inhibitor, using PF-562271 as a representative example due to the wealth of available scientific literature.

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and screening of analogues of potent Focal Adhesion Kinase (FAK) inhibitors, with PF-562271 serving as a primary exemplar. We delve into synthetic strategies, detail experimental protocols for screening, present quantitative data in a structured format, and provide visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the drug discovery process for this important cancer target.

Introduction: The Role of FAK in Oncology and the Rationale for Analogue Development

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of cell signaling pathways involved in cell survival, proliferation, migration, and invasion.[1] Its overexpression and activation are correlated with the progression and metastasis of numerous solid tumors.[2] This makes FAK a compelling target for cancer therapy.

PF-562271 is a potent, ATP-competitive, and reversible inhibitor of FAK, with an IC50 of 1.5 nM in cell-free assays.[3][4] It has demonstrated the ability to inhibit FAK phosphorylation in tumors in a dose- and time-dependent manner in preclinical models.[3] The development of analogues of potent FAK inhibitors like PF-562271 is driven by the goal of optimizing pharmacological properties, including improved potency, selectivity against other kinases (such as the closely related Pyk2), and enhanced pharmacokinetic profiles to overcome limitations observed in clinical trials, such as non-linear pharmacokinetics.[2][5]

Synthetic Strategies for FAK Inhibitor Analogues

The synthesis of analogues of complex heterocyclic molecules like PF-562271 typically involves a multi-step approach, focusing on the modification of different regions of the molecule to establish a robust structure-activity relationship (SAR).[6] The core scaffold of many kinase inhibitors provides a framework for diversification.

General Synthetic Approach

A general synthetic route for analogues of FAK inhibitors often involves the construction of a core heterocyclic system, followed by the introduction of various substituents. For a molecule like PF-562271, this could involve:

  • Core Heterocycle Formation: Synthesis of the pyrimidine core.

  • Introduction of Side Chains: Addition of the sulfonamide and the methylpiperidine moieties through coupling reactions.

  • Late-Stage Functionalization: Modification of the terminal groups to explore different chemical spaces and improve properties.

Key Experimental Protocol: Suzuki Coupling for Scaffold Elaboration

A common and versatile method for creating carbon-carbon bonds in the synthesis of kinase inhibitors is the Suzuki coupling. This reaction is instrumental in attaching aryl or heteroaryl groups to the core scaffold.

Protocol:

  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon), combine the halo-substituted heterocyclic core (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃; 2-3 equivalents).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution.

  • Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired analogue.

Screening Cascade for FAK Inhibitor Analogues

A hierarchical screening approach is essential to efficiently identify promising analogues from a synthesized library. This process typically moves from high-throughput in vitro assays to more complex cell-based and in vivo models.

Primary Screening: In Vitro Kinase Inhibition

The initial step is to determine the potency of the analogues against FAK.

Protocol: FAK Kinase Assay (Biochemical)

  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by the FAK enzyme.

  • Procedure:

    • In a 384-well plate, add the recombinant FAK enzyme, a poly(Glu, Tyr) peptide substrate, and the test compounds at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 1 hour).

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, including fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay that measures the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a control without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Selectivity Profiling

Analogues with high potency against FAK should be tested against a panel of other kinases to assess their selectivity. This is particularly important for FAK inhibitors due to the high degree of homology with other kinases, especially Pyk2.[4]

Cellular Assays

Promising candidates are then evaluated in cell-based assays to confirm their activity in a more biologically relevant context.

Protocol: Inhibition of FAK Autophosphorylation

  • Cell Culture: Plate a cancer cell line with high FAK expression (e.g., SKOV3 or A2780 for ovarian cancer) and allow the cells to adhere.[7]

  • Compound Treatment: Treat the cells with increasing concentrations of the FAK inhibitor analogues for a specific time.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Perform a Western blot analysis using antibodies specific for phosphorylated FAK (p-FAK) at the Tyr397 autophosphorylation site and for total FAK as a loading control.

  • Quantification: Quantify the band intensities to determine the concentration-dependent inhibition of FAK autophosphorylation.

Further cellular assays can investigate the impact on cell migration, proliferation, and apoptosis.[7]

Data Presentation

Clear and concise presentation of quantitative data is crucial for comparing analogues and understanding SAR.

Table 1: In Vitro Potency and Selectivity of FAK Inhibitor Analogues

Compound IDFAK IC50 (nM)Pyk2 IC50 (nM)Selectivity (Pyk2/FAK)
PF-5622711.5138.7
Analogue A0.82531.3
Analogue B2.1157.1
Analogue C5.615026.8

Table 2: Cellular Activity of Lead FAK Inhibitor Analogues

Compound IDp-FAK (Tyr397) Inhibition IC50 (nM)Cell Migration Inhibition IC50 (µM)Cell Proliferation GI50 (µM)
PF-56227150.52.4
Analogue A2.50.21.8
Analogue C151.15.2

Visualizing Pathways and Workflows

Graphical representations are invaluable for illustrating complex biological processes and experimental designs.

faksignaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Integrin Integrin FAK FAK Integrin->FAK Activation pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Migration Migration FAK->Migration Src Src pFAK->Src Recruitment & Activation PI3K PI3K / Akt pFAK->PI3K RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Src->Migration Survival Survival PI3K->Survival Proliferation Proliferation RAS_MAPK->Proliferation Inhibitor FAK Inhibitor (e.g., PF-562271 Analogue) Inhibitor->FAK

Caption: FAK signaling pathway and the point of inhibition.

screening_workflow cluster_synthesis Analogue Generation cluster_screening Screening Cascade Synthesis Analogue Synthesis PrimaryScreen Primary Screen: FAK Kinase Assay Synthesis->PrimaryScreen Selectivity Selectivity Profiling: Kinase Panel (e.g., Pyk2) PrimaryScreen->Selectivity Potent Hits CellularAssay Cellular Assays: p-FAK, Migration, Proliferation Selectivity->CellularAssay Selective Hits InVivo In Vivo Efficacy: Tumor Xenograft Models CellularAssay->InVivo Cell-Active Compounds Lead Lead Candidate InVivo->Lead

Caption: Hierarchical screening workflow for FAK inhibitor analogues.

References

Methodological & Application

Application Notes and Protocols for the Characterization of PF-303, a Covalent-Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its role in B-cell proliferation, differentiation, and survival has made it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] PF-303 is a potent, orally available, covalent-reversible inhibitor of BTK.[3] Unlike irreversible inhibitors that form a permanent bond, this compound forms a reversible covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[1][3] This reversible nature may offer a distinct therapeutic profile. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

Assay TypeTarget/MarkerSystemIC50Reference
Biochemical AssayBTK Kinase ActivityCell-free0.64 nM[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway and a general workflow for a cell-based BTK inhibition assay.

Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture B-cell lymphoma cell line (e.g., Ramos) Cell_Seeding 2. Seed cells into a multi-well plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add serial dilutions of This compound or vehicle control Cell_Seeding->Compound_Addition Incubation 4. Incubate for a defined period Compound_Addition->Incubation Stimulation 5. Stimulate BCR signaling (e.g., with anti-IgM) Incubation->Stimulation Cell_Lysis 6. Lyse cells Stimulation->Cell_Lysis Detection 7. Detect endpoint (e.g., Western Blot for pBTK) Cell_Lysis->Detection Data_Analysis 8. Analyze data and determine IC50 Detection->Data_Analysis

Caption: General experimental workflow for a cell-based BTK inhibition assay.

Experimental Protocols

BTK Phosphorylation Assay in Ramos Cells by Western Blot

This assay measures the ability of this compound to inhibit the autophosphorylation of BTK at Tyr223 in a human B-cell lymphoma cell line.

Materials:

  • Ramos cell line (human Burkitt's lymphoma)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Goat F(ab')2 anti-human IgM

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Culture Ramos cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.

  • Seed cells at a density of 1 x 10⁶ cells/well in a 12-well plate.

  • Prepare serial dilutions of this compound in culture medium. Add the diluted compound or vehicle control (e.g., DMSO) to the wells.

  • Incubate for 2 hours at 37°C.

  • Stimulate the cells by adding anti-human IgM to a final concentration of 10 µg/mL. Incubate for 10 minutes at 37°C.

  • Pellet the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Probe the membrane with anti-phospho-BTK (Tyr223) antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate.

  • Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.

  • Quantify the band intensities to determine the inhibition of BTK phosphorylation.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of BTK-dependent cancer cell lines.

Materials:

  • B-cell lymphoma cell line (e.g., TMD-8, REC-1)

  • Appropriate cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted compound or vehicle control to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

B-Cell Activation Assay by Flow Cytometry

This assay measures the inhibition of B-cell activation by quantifying the expression of the activation marker CD69 on the cell surface.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated B-cells

  • RPMI-1640 medium

  • This compound

  • Anti-IgM antibody

  • Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69

  • Flow cytometer

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells in RPMI-1640 medium and add to a 96-well U-bottom plate at 2 x 10⁵ cells/well.

  • Add serial dilutions of this compound or vehicle control and incubate for 1 hour at 37°C.

  • Stimulate the cells with anti-IgM (e.g., 10 µg/mL) and incubate for 18-24 hours at 37°C.

  • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Gate on the CD19-positive B-cell population and analyze the expression of CD69.

  • Determine the percentage of CD69-positive B-cells and calculate the IC50 of this compound for the inhibition of B-cell activation.

References

Application Notes and Protocols for PF-06463922 (Lorlatinib) in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PF-06463922, also known as Lorlatinib, is a highly potent, third-generation, ATP-competitive small molecule inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[1][2][3] It was specifically designed to be effective against tumors that have developed resistance to first and second-generation ALK inhibitors, such as crizotinib, alectinib, and ceritinib.[1][2] A key feature of Lorlatinib is its ability to penetrate the blood-brain barrier, making it a valuable agent for treating brain metastases, a common occurrence in ALK-positive non-small cell lung cancer (NSCLC).[1][2][4] These application notes provide detailed protocols for utilizing PF-06463922 in preclinical xenograft mouse models to evaluate its in vivo efficacy.

Mechanism of Action

Lorlatinib functions by competitively binding to the ATP-binding pocket of the ALK and ROS1 kinase domains.[3][5] This action inhibits the autophosphorylation and activation of the kinase, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[6][7] Lorlatinib has demonstrated superior potency against a wide range of clinically acquired ALK resistance mutations, including the highly resistant G1202R mutation.[1][2] Its efficacy extends to various cancer types driven by ALK or ROS1 alterations, most notably NSCLC and neuroblastoma.[5][8][9]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling ALK_ROS1 ALK / ROS1 Receptor RAS_MAPK RAS/MAPK Pathway ALK_ROS1->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway ALK_ROS1->PI3K_AKT activates Lorlatinib PF-06463922 (Lorlatinib) Lorlatinib->ALK_ROS1 inhibits ATP ATP ATP->ALK_ROS1 activates Proliferation Cell Proliferation RAS_MAPK->Proliferation leads to Survival Cell Survival PI3K_AKT->Survival leads to

Caption: ALK/ROS1 signaling pathway and inhibition by PF-06463922 (Lorlatinib).

Data Presentation

In Vivo Efficacy of PF-06463922 in Xenograft Models
Cell LineCancer TypeALK/ROS1 StatusMouse ModelDosing Regimen (PF-06463922)Outcome
H3122Non-Small Cell Lung CancerEML4-ALK WTSubcutaneous XenograftDose-dependentTumor growth inhibition to regression.[1]
H3122Non-Small Cell Lung CancerEML4-ALK L1196MSubcutaneous XenograftDose-dependentTumor growth inhibition to regression.[1]
NIH-3T3Fibrosarcoma (Engineered)EML4-ALK G1202RSubcutaneous XenograftDose-dependentMarked antitumor activity.[3]
NIH-3T3Fibrosarcoma (Engineered)CD74-ROS1 G2032RSubcutaneous Xenograft1.0, 3.0, 10, 30 mg/kg/day28%, 44%, 90% tumor growth inhibition, and 12% regression.[10]
NB-1643NeuroblastomaALK MutantSubcutaneous Xenograft5 mg/kg b.i.d. (10 mg/kg/day)More effective ALK phosphorylation abrogation than crizotinib.[11]
SY5YNeuroblastomaF1174L ALK-mutatedSubcutaneous Xenograft10 mg/kgComplete tumor regression.[12]
COG-N-426xNeuroblastoma (PDX)F1245C ALK-mutatedPatient-Derived Xenograft10 mg/kgComplete tumor regression.[12]
H3122 & MGH006Non-Small Cell Lung CancerEML4-ALK WTIntracranial XenograftNot specifiedRegression of brain metastases and prolonged survival.[1]
Cell Lines for Xenograft Studies
Cell LineCancer TypeGenetic ProfileNotes
H3122Non-Small Cell Lung CancerEML4-ALK FusionCommonly used for both subcutaneous and intracranial models.[1][13]
Karpas299Anaplastic Large Cell LymphomaNPM-ALK FusionUsed in studies comparing efficacy with crizotinib.[14][15]
SU-DHL-1Anaplastic Large Cell LymphomaNPM-ALK FusionALK-positive lymphoma model.[15]
NB-1643NeuroblastomaALK MutationModel for studying ALK-driven neuroblastoma.[11]
SH-SY5YNeuroblastomaALK F1174L MutationCrizotinib-resistant neuroblastoma model.[12]
Ba/F3Pro-B Cell Line (Engineered)Various ALK/ROS1 fusionsUsed for studying specific mutations and resistance mechanisms.[5][8]

Experimental Protocols

General Xenograft Model Establishment and Drug Administration

This protocol outlines a typical workflow for evaluating the efficacy of PF-06463922 in a subcutaneous xenograft mouse model.

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A 1. Cell Culture (e.g., H3122, SY5Y) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection (5-10 x 10^6 cells in Matrigel) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Groups (Tumor Volume ~150-200 mm³) D->E G Vehicle Control Group E->G H PF-06463922 Group (e.g., 10 mg/kg, oral gavage) E->H F 6. Treatment Initiation F->G Vehicle F->H Drug I 7. Monitor Tumor Volume & Body Weight J 8. Endpoint Reached (e.g., Tumor >2000 mm³) I->J K 9. Tissue Harvest & Analysis (Immunoblotting, IHC) J->K

Caption: General workflow for a PF-06463922 xenograft efficacy study.

1. Cell Culture and Preparation:

  • Culture ALK or ROS1-positive cancer cells (e.g., H3122, SH-SY5Y) in appropriate media and conditions until they reach 80-90% confluency.

  • Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 50-100 million cells/mL. Keep on ice.

2. Animal Handling and Tumor Implantation:

  • Use immunocompromised mice (e.g., athymic nu/nu or SCID mice), typically 6-8 weeks old.

  • Inject 100 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the flank of each mouse.

  • Monitor mice for tumor formation.

3. Tumor Growth Monitoring and Randomization:

  • Measure tumor dimensions 2-3 times per week using digital calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

4. Drug Preparation and Administration:

  • Vehicle Preparation: A common vehicle for oral administration can be prepared, though specific formulations may vary. An example is 0.5% methylcellulose. Always consult specific study protocols when available.

  • PF-06463922 Formulation: Prepare a suspension of PF-06463922 in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).

  • Administration: Administer PF-06463922 or vehicle control via oral gavage daily (q.d.) or twice daily (b.i.d.). Doses in preclinical studies have ranged from 1 to 30 mg/kg/day.[10][12] Alternatively, continuous infusion via a subcutaneously implanted osmotic pump can be used to better mimic human pharmacokinetic profiles.[1]

5. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume and mouse body weight 2-3 times per week. Body weight loss can be an indicator of toxicity.

  • Observe mice for any clinical signs of distress or toxicity.

  • Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³) or a predetermined study duration.

6. Endpoint Analysis:

  • At the end of the study, euthanize mice according to institutional guidelines.

  • Excise tumors, measure their final weight, and process them for further analysis.

  • Pharmacodynamic Analysis: A portion of the tumor can be snap-frozen for immunoblotting to assess the inhibition of ALK phosphorylation (p-ALK) and downstream signaling proteins.[11]

  • Histological Analysis: Another portion can be fixed in formalin and embedded in paraffin for immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[16]

These protocols provide a comprehensive framework for researchers to design and execute in vivo studies using PF-06463922 in xenograft mouse models. Adherence to institutional animal care and use guidelines is mandatory for all procedures.

References

Application Notes and Protocols for the Preparation of PF-07321332 (Nirmatrelvir) Solution for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: The designation "PF-303" is ambiguous in scientific literature. However, given the context of in vivo drug development, this document focuses on PF-07321332 , also known as Nirmatrelvir . Nirmatrelvir is the active antiviral component in Paxlovid™ and a subject of extensive in vivo research.

These application notes provide detailed protocols for the preparation of PF-07321332 (Nirmatrelvir) solutions intended for in vivo studies, particularly for oral administration in preclinical animal models. The information is targeted towards researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

For ease of reference and comparison, the following table summarizes key quantitative data for Nirmatrelvir.

PropertyValue
Molecular Formula C₂₃H₃₂F₃N₅O₄
Molecular Weight 499.54 g/mol
CAS Number 2628280-40-8
Appearance White to off-white powder[1]
Aqueous Solubility Practically insoluble in water[1][2]
Organic Solvent Solubility Freely soluble in DMSO and methanol; soluble in acetonitrile and dehydrated ethanol; sparingly soluble in ethyl acetate; slightly soluble in tert-butyl methyl ether; practically insoluble in heptane.[1]
In Vivo Administration Route Oral gavage is commonly reported for preclinical studies.[3][4]
Reported In Vivo Dosage (Mice) Doses ranging from 150 mg/kg to 1000 mg/kg have been used in studies.[3][4][5]
Storage Conditions Store as a solid in a tightly closed container. For long-term storage of solutions, -20°C is recommended.

Experimental Protocols

Protocol 1: Preparation of Nirmatrelvir Suspension for Oral Gavage in Mice

This protocol details the preparation of a suspension of Nirmatrelvir suitable for oral administration in mice, based on formulations used in published preclinical studies.

Materials:

  • Nirmatrelvir (PF-07321332) powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween 80

  • Deionized water

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Appropriate glassware (beakers, graduated cylinders)

  • Calibrated balance

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) HPMC solution by slowly adding HPMC powder to deionized water while stirring continuously. Gentle heating may aid dissolution, but the solution must be cooled to room temperature before adding the active compound.

    • To this solution, add Tween 80 to a final concentration of 0.1% (v/v). For example, to prepare 100 mL of vehicle, dissolve 0.5 g of HPMC in approximately 90 mL of deionized water, then add 0.1 mL of Tween 80 and bring the final volume to 100 mL. Mix thoroughly.

  • Nirmatrelvir Suspension:

    • Accurately weigh the required amount of Nirmatrelvir powder to achieve the desired final concentration for dosing. For example, for a 10 mg/mL suspension, weigh 100 mg of Nirmatrelvir for a final volume of 10 mL.

    • If the Nirmatrelvir powder consists of larger crystals, gently grind it to a fine powder using a mortar and pestle to improve suspension homogeneity.

    • In a suitable container, add a small volume of the prepared vehicle to the Nirmatrelvir powder to create a paste. This process, known as levigation, helps to ensure the particles are adequately wetted and reduces clumping.

    • Gradually add the remaining volume of the vehicle to the paste while continuously stirring.

    • Use a magnetic stirrer to mix the suspension for at least 30 minutes to ensure homogeneity. The final product will be a uniform suspension.

  • Storage and Handling:

    • It is recommended to prepare this suspension fresh before each use.

    • If short-term storage is necessary, store at 2-8°C and protect from light.

    • Before each administration, ensure the suspension is thoroughly re-suspended by vortexing or stirring.

Diagrams

Mechanism of Action: Nirmatrelvir Inhibition of SARS-CoV-2 Replication

The following diagram illustrates the mechanism by which Nirmatrelvir inhibits the replication of the SARS-CoV-2 virus.

Nirmatrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug_action Drug Intervention Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation New_Virions New Virus Assembly Viral_RNA->New_Virions Functional_Proteins Functional Viral Proteins Polyproteins->Functional_Proteins Cleavage by Mpro Mpro Main Protease (Mpro/3CLpro) Replication_Complex Replication-Transcription Complex Functional_Proteins->Replication_Complex Functional_Proteins->New_Virions Replication_Complex->Viral_RNA Replication Nirmatrelvir Nirmatrelvir (PF-07321332) Nirmatrelvir->Mpro Inhibits

Caption: Mechanism of Nirmatrelvir action on the SARS-CoV-2 replication cycle.

Experimental Workflow: Nirmatrelvir Suspension Preparation

This diagram outlines the key steps in the preparation of a Nirmatrelvir suspension for in vivo studies.

Nirmatrelvir_Preparation_Workflow start Start prepare_vehicle 1. Prepare Vehicle (0.5% HPMC, 0.1% Tween 80 in dH2O) start->prepare_vehicle weigh_drug 2. Weigh Nirmatrelvir Powder start->weigh_drug levigate 3. Create Paste (Levigation) with small amount of vehicle prepare_vehicle->levigate weigh_drug->levigate add_vehicle 4. Gradually Add Remaining Vehicle with continuous stirring levigate->add_vehicle mix 5. Homogenize Suspension (e.g., magnetic stirrer for 30 min) add_vehicle->mix store 6. Store Appropriately (Fresh use recommended) mix->store end Ready for In Vivo Dosing store->end

Caption: Workflow for preparing Nirmatrelvir oral suspension.

References

Application Note: Measuring PF-303 Target Engagement in Cells Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the target engagement of PF-303, a covalent-reversible inhibitor of Bruton's tyrosine kinase (BTK), in a cellular context using Western blotting.

Introduction

This compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4] Target engagement assays are essential for confirming that a drug candidate interacts with its intended target in a biological system. This application note details a Western blot-based method to measure the engagement of this compound with BTK by quantifying the phosphorylation of BTK at Tyr223, a key autophosphorylation site indicative of its activation state.[5][6][7]

Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, activation, and proliferation.[3] Upon B-cell receptor (BCR) activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[8][9] this compound inhibits this process by binding to BTK.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive Phosphorylation BTK_active p-BTK (Y223) (active) BTK_inactive->BTK_active Autophosphorylation (Y223) PLCg2 PLCγ2 BTK_active->PLCg2 IP3_DAG IP3 + DAG PLCg2->IP3_DAG NFkB NF-κB Pathway IP3_DAG->NFkB MAPK MAPK Pathway IP3_DAG->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation PF303 This compound PF303->BTK_inactive Inhibition Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., Ramos cells) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-BTK Y223, total BTK) E->F G 7. Secondary Antibody Incubation F->G H 8. Signal Detection G->H I 9. Data Analysis H->I

References

Application Notes for High-Throughput Screening with PF-06463922 (Lorlatinib)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols and data for the use of PF-06463922 (Lorlatinib) in high-throughput screening (HTS) assays for the discovery and characterization of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase inhibitors. PF-06463922 is a potent, third-generation, ATP-competitive small-molecule inhibitor of ALK and ROS1.[1][2][3] It is particularly notable for its efficacy against a wide spectrum of resistance mutations that arise during treatment with earlier-generation ALK inhibitors and its ability to penetrate the blood-brain barrier.[1][2]

Note on Compound Nomenclature: The user specified "PF-303." Initial research identified this compound as a Bruton's tyrosine kinase (BTK) inhibitor. However, the broader context of the request, focusing on HTS for kinase inhibitors and signaling pathways, strongly aligns with the well-documented ALK/ROS1 inhibitor PF-06463922 (Lorlatinib). These application notes are therefore based on PF-06463922.

Mechanism of Action and Signaling Pathway

PF-06463922 functions by competitively binding to the ATP pocket of the ALK and ROS1 kinase domains, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] Constitutive activation of ALK, often through chromosomal rearrangements (e.g., EML4-ALK), drives oncogenesis by promoting cell proliferation, survival, and migration.[4] The primary signaling cascades activated by oncogenic ALK include the JAK-STAT, PI3K-AKT, and RAS-ERK pathways.[4][5] Inhibition of ALK by PF-06463922 effectively abrogates these downstream signals.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK PF06463922 PF-06463922 (Lorlatinib) PF06463922->ALK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation ERK ERK RAS->ERK Transcription Gene Transcription ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Transcription->Proliferation

Caption: ALK signaling pathway and inhibition by PF-06463922.

Data Presentation: In Vitro Inhibitory Activity

PF-06463922 demonstrates potent inhibitory activity against wild-type ALK and ROS1, as well as a comprehensive panel of clinically observed crizotinib-resistant ALK mutants.

Table 1: Biochemical Inhibitory Potency of PF-06463922

Target Kinase Inhibition Constant (Ki) [nM]
Wild-Type ALK <0.07

Data sourced from preclinical biochemical assays.[2]

Table 2: Cellular Inhibitory Potency (IC50) of PF-06463922 against ALK Mutations

Cell Line / ALK Mutant ALK Phosphorylation IC50 [nM] Cell Viability IC50 [nM]
Ba/F3 EML4-ALKWT 1-16 1-21
Ba/F3 EML4-ALKL1196M 15-43 29-41
Ba/F3 EML4-ALKG1269A 14-80 18-62
Ba/F3 EML4-ALKG1202R 77-113 114-156
Ba/F3 EML4-ALKC1156Y 1-3 3-10
H3122 EML4-ALKWT 1 9
H3122 EML4-ALKL1196M 15 29
H3122 EML4-ALKG1269A 14 20

Data compiled from various preclinical cellular assays.[2][6]

Table 3: Cellular Inhibitory Potency (IC50) of PF-06463922 against ROS1 Fusions

Cell Line / ROS1 Fusion Cell Proliferation IC50 [nM]
HCC78 (SLC34A2-ROS1) 1.3
Ba/F3 (CD74-ROS1) 0.6

Data sourced from preclinical cell proliferation assays.[7]

High-Throughput Screening Protocols

PF-06463922 is an ideal positive control for HTS campaigns designed to identify novel ALK or ROS1 inhibitors. Below are representative protocols for both biochemical and cell-based screening assays.

HTS Workflow

A typical HTS campaign follows a tiered approach, starting with a broad primary screen to identify initial "hits," followed by more detailed secondary and tertiary assays for confirmation, characterization, and validation.

HTS_Workflow Lib Compound Library (~10^5-10^6 compounds) Primary Primary Screen (Biochemical Assay) Single Concentration Lib->Primary Hits1 Initial Hits (~0.5-2% Hit Rate) Primary->Hits1 Secondary Secondary Screen (Dose-Response & Orthogonal Assay) Hits1->Secondary Hit Confirmation Hits2 Confirmed Hits Secondary->Hits2 IC50 Determination Tertiary Tertiary Screen (Cell-Based Assays) Hits2->Tertiary Cellular Potency Leads Validated Leads for Further Development Tertiary->Leads

Caption: A typical workflow for a kinase inhibitor HTS campaign.
Protocol 1: Primary Biochemical HTS using ADP-Glo™

This protocol describes a primary screen to identify inhibitors of ALK kinase activity by measuring ADP production. The ADP-Glo™ Kinase Assay is a robust, luminescent, homogeneous assay suitable for HTS.[4][8]

Objective: To identify compounds that inhibit recombinant ALK kinase activity at a single concentration.

Materials:

  • Recombinant human ALK kinase domain

  • Poly-Glu,Tyr (4:1) substrate

  • ATP (Ultra-Pure)

  • PF-06463922 (Positive Control)

  • DMSO (Negative Control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • 384-well low-volume white assay plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at 10 mM in DMSO) into wells of a 384-well assay plate. Dispense DMSO into control wells. Final compound concentration will be 10 µM in a 5 µL reaction volume.

  • Enzyme/Substrate Preparation: Prepare a 2X ALK enzyme/substrate solution in Assay Buffer. The final concentrations in the 5 µL reaction should be optimized, but a starting point is 5 nM ALK and 0.2 mg/mL Poly-Glu,Tyr.

  • Enzyme/Substrate Addition: Add 2.5 µL of the 2X enzyme/substrate solution to each well of the assay plate.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near its Km for ALK (e.g., 10 µM). Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

Data Analysis:

  • Positive Control: Wells with ALK enzyme and DMSO (Maximum signal, 0% inhibition).

  • Negative Control: Wells without ALK enzyme or with 1 µM PF-06463922 (Minimum signal, 100% inhibition).

  • Calculate the percent inhibition for each test compound relative to the controls.

  • Hits are typically defined as compounds exhibiting inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

Protocol 2: Secondary Cell-Based HTS for ALK Phosphorylation

This protocol is for a secondary, cell-based assay to confirm the activity of hits from the primary screen and determine their potency in a more physiologically relevant context. This example uses a LanthaScreen™ Cellular Assay to measure the inhibition of ALK autophosphorylation.[9][10]

Objective: To determine the IC50 of hit compounds by quantifying the inhibition of ALK autophosphorylation in a relevant cell line (e.g., H3122, which harbors the EML4-ALK fusion).

Materials:

  • H3122 non-small cell lung cancer cells

  • Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin

  • PF-06463922 (Reference Compound)

  • LanthaScreen™ Cellular Assay Lysis Buffer containing Terbium-labeled anti-phospho-ALK antibody

  • 384-well cell culture-treated plates

Procedure:

  • Cell Plating: Seed H3122 cells into 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of hit compounds and PF-06463922 in DMSO. Then, dilute these into culture medium to a 5X final concentration.

  • Compound Treatment: Add 5 µL of the 5X compound solutions to the cells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 2-4 hours at 37°C, 5% CO₂.

  • Cell Lysis and Antibody Addition: Add 6 µL of the LanthaScreen™ Lysis Buffer containing the Tb-labeled anti-phospho-ALK antibody to each well. This step lyses the cells and allows the antibody to bind to phosphorylated ALK.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Measure the emission at two wavelengths (e.g., 520 nm for the GFP-tagged substrate if used, and 620 nm for the Terbium donor) following excitation at ~340 nm.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion

PF-06463922 is a highly potent and selective ALK/ROS1 inhibitor with excellent activity against a wide range of clinically relevant mutations. Its well-characterized profile makes it an essential tool compound for HTS campaigns aimed at discovering the next generation of ALK inhibitors. The protocols provided here offer a robust framework for the primary identification and secondary validation of novel inhibitors, leveraging established HTS technologies to ensure reliable and reproducible results.

References

Application Notes and Protocols: Induction of Mitotic Arrest in HeLa Cells with Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Note: No public data was found for a compound designated "PF-303." This document provides comprehensive application notes and protocols for Paclitaxel (also known as Taxol), a well-characterized microtubule-stabilizing agent widely used to induce mitotic arrest in HeLa cells and other cancer cell lines. The principles and methods described herein serve as a robust framework for studying mitotic arrest induced by similar microtubule-targeting agents.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mechanism of Action

Paclitaxel is a potent antimitotic agent whose primary mechanism of action involves the disruption of microtubule dynamics.[1] In a healthy dividing cell, microtubules, which are polymers of α- and β-tubulin heterodimers, undergo rapid polymerization and depolymerization. This dynamic instability is crucial for the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis.[2]

Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization.[1] This suppression of microtubule dynamics interferes with the normal functioning of the mitotic spindle.[3] The cell's surveillance system, known as the Spindle Assembly Checkpoint (SAC), detects these defects, such as the presence of unattached kinetochores.[4][5] Activation of the SAC leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase essential for mitotic progression.[6] The inhibition of APC/C prevents the degradation of key mitotic proteins like cyclin B1 and securin, leading to a prolonged arrest of the cell in the G2/M phase of the cell cycle.[6] This sustained mitotic arrest can ultimately trigger programmed cell death (apoptosis) or lead to abnormal mitotic exit (mitotic slippage), resulting in aneuploid cells.[3][5]

Signaling Pathway

The signaling cascade initiated by Paclitaxel culminates in mitotic arrest and, frequently, apoptosis. The diagram below illustrates the key events following Paclitaxel treatment in HeLa cells.

Mitotic_Arrest_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Mitotic Checkpoint & Progression cluster_3 Cell Fate Paclitaxel Paclitaxel Microtubules β-Tubulin / Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization (Suppression of Dynamics) Microtubules->Stabilization Spindle Abnormal Mitotic Spindle Stabilization->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC APC APC/C Inhibition SAC->APC CyclinB Cyclin B1 / Securin Stabilization APC->CyclinB Arrest G2/M Mitotic Arrest CyclinB->Arrest Apoptosis Apoptosis Arrest->Apoptosis Prolonged Arrest Slippage Mitotic Slippage (Aneuploidy) Arrest->Slippage Checkpoint Failure

Caption: Signaling pathway of Paclitaxel-induced mitotic arrest. (Max Width: 760px)

Data Presentation: Quantitative Effects of Paclitaxel on HeLa Cells

The following tables summarize quantitative data from studies on Paclitaxel's effects on HeLa cells, providing key parameters for experimental design.

Table 1: Potency and Mitotic Block Efficiency

Parameter Value Conditions Reference
IC₅₀ (50% Inhibitory Conc.) ~5 - 50 nM 48-72h treatment [5][7]
Mitotic Block ~90% of cells 10 nM Paclitaxel for 20h [2][3]

| Duration of Mitotic Arrest | 12 - 24 hours | Varies with concentration |[7] |

Table 2: Cell Cycle Distribution in HeLa Cells after Paclitaxel Treatment

Treatment (80 nM Paclitaxel) % G0/G1 Phase % S Phase % G2/M Phase % Sub-G1 (Apoptosis) Reference
Control (0h) ~65% ~20% ~15% <1% [8]
3h ~55% ~20% ~25% <1% [8]
12h ~25% ~14% ~61% ~2% [8]
24h ~20% ~15% ~55% ~10% [8]

| 48h | ~15% | ~10% | ~35% | ~40% |[8] |

Note: Percentages are approximate and can vary based on initial cell seeding density and specific experimental conditions.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess Paclitaxel-induced mitotic arrest in HeLa cells.

  • Cell Line: HeLa (human cervical adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes, or plates with coverslips) to achieve 50-60% confluency at the time of treatment.

  • Paclitaxel Preparation: Prepare a stock solution of Paclitaxel (e.g., 10 mM in DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 80 nM).

  • Treatment: Replace the existing medium with the Paclitaxel-containing medium. For control samples, use a medium containing the same final concentration of DMSO as the highest Paclitaxel concentration sample.

  • Incubation: Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours) before proceeding to downstream analysis.

This protocol quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Harvest Cells: Following Paclitaxel treatment, collect both adherent and floating cells. Aspirate the medium (containing floating cells) into a 15 mL conical tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the medium collected earlier.

  • Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube for a final concentration of ~70%.[9]

  • Incubation: Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C) for fixation.

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with 5 mL of PBS. Resuspend the pellet in 500 µL of PI Staining Solution.[9]

  • Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample. Use doublet discrimination to exclude cell aggregates.[9] The resulting histogram of PI fluorescence intensity will show distinct peaks for G0/G1, S, and G2/M populations.

This protocol allows for the visualization of the mitotic spindle and chromosome alignment.

Materials:

  • Glass coverslips in a 24-well plate

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Mouse anti-α-tubulin

  • Secondary Antibody: Goat anti-mouse IgG, Alexa Fluor 488-conjugated

  • DAPI (4',6-diamidino-2-phenylindole) mounting medium

Procedure:

  • Cell Culture: Seed HeLa cells on sterile glass coverslips in a 24-well plate and treat with Paclitaxel as described in 4.1.

  • Fixation: After treatment, gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei/chromosomes.

  • Imaging: Visualize the cells using a fluorescence microscope. Microtubules will appear green, and DNA will appear blue. Paclitaxel-treated cells are expected to show abnormal, often multipolar, mitotic spindles.[10]

This protocol is used to detect changes in the levels of key mitotic proteins, such as Cyclin B1 or cleavage of apoptosis markers like PARP.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the culture dish using ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.

  • Imaging: Detect the chemiluminescent signal using a digital imager or X-ray film. β-actin is commonly used as a loading control to ensure equal protein loading.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of a compound like Paclitaxel on mitotic arrest in HeLa cells.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cellular Analysis cluster_2 Phase 3: Molecular Analysis cluster_3 Phase 4: Data Interpretation A1 Seed HeLa Cells A2 Treat with Paclitaxel (Dose-Response & Time-Course) A1->A2 B1 Cell Viability Assay (e.g., MTT, IC50 Determination) A2->B1 B2 Flow Cytometry (Cell Cycle Analysis) A2->B2 B3 Immunofluorescence (Spindle Morphology) A2->B3 C1 Western Blotting (Cyclin B1, PARP Cleavage) A2->C1 D1 Confirm Mitotic Arrest & Apoptosis Induction B1->D1 B2->D1 B3->D1 C1->D1

Caption: Experimental workflow for assessing mitotic arrest. (Max Width: 760px)

References

Application of PF-303 in CRISPR Screening: Unveiling Synthetic Lethality and Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-303 is a potent and selective, covalent-reversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 0.64 nM.[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. The unique reversible covalent mechanism of this compound offers a distinct pharmacological profile compared to irreversible BTK inhibitors. The application of CRISPR-Cas9 screening technology in conjunction with this compound provides a powerful platform to systematically elucidate genetic factors that influence its efficacy, identify novel combination therapies through synthetic lethality, and uncover mechanisms of potential drug resistance.

This document outlines the application of this compound in CRISPR screening, providing detailed protocols and data interpretation guidelines for researchers in drug discovery and development.

Key Applications of this compound in CRISPR Screening:

  • Identification of Synthetic Lethal Partners: Genome-wide or targeted CRISPR screens can identify genes whose loss sensitizes cancer cells to this compound, revealing promising targets for combination therapies. This approach is particularly valuable for enhancing the therapeutic window and overcoming intrinsic resistance to BTK inhibition.

  • Elucidation of Resistance Mechanisms: CRISPR screens can uncover genes and pathways that, when inactivated, confer resistance to this compound. Understanding these mechanisms is crucial for predicting patient response and developing strategies to circumvent acquired resistance.

  • Target Validation and Pathway Analysis: By observing the phenotypic consequences of gene knockouts in the presence of this compound, researchers can further validate the role of the BTK pathway and identify downstream effectors and parallel signaling cascades that modulate the cellular response to BTK inhibition.

Signaling Pathway and Experimental Workflow

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key mediator downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates phospholipase C gamma 2 (PLCG2), triggering a cascade of downstream signaling events that ultimately promote B-cell proliferation, survival, and differentiation. This compound exerts its effect by inhibiting the kinase activity of BTK, thereby blocking this signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCG2 PLCG2 BTK->PLCG2 Phosphorylation PF303 This compound PF303->BTK Inhibition Downstream Downstream Signaling PLCG2->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription

A diagram of the BTK signaling pathway inhibited by this compound.
General Experimental Workflow for a CRISPR Screen with this compound

A pooled CRISPR-Cas9 knockout screen is a common approach to identify genes that modulate the cellular response to a small molecule inhibitor like this compound. The general workflow involves transducing a Cas9-expressing cell line with a pooled single-guide RNA (sgRNA) library, followed by treatment with either a vehicle control or this compound.

CRISPR_Screen_Workflow cluster_setup 1. Library Transduction cluster_treatment 2. Drug Selection cluster_analysis 3. Analysis A Cas9-expressing Cancer Cell Line C Transduction A->C B Pooled sgRNA Library (Lentivirus) B->C D Transduced Cell Pool E Vehicle Control (e.g., DMSO) D->E F This compound Treatment D->F G Cell Proliferation E->G F->G H Genomic DNA Extraction G->H I sgRNA Sequencing H->I J Data Analysis (Hit Identification) I->J

A general workflow for a CRISPR knockout screen with this compound.

Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Synthetic Lethal Interactions with this compound

This protocol outlines a negative selection screen to identify genes whose knockout enhances the cytotoxic or cytostatic effects of this compound.

Materials:

  • Cas9-expressing cancer cell line of interest (e.g., a B-cell lymphoma line)

  • Pooled human genome-wide sgRNA library (lentiviral)

  • Lentivirus packaging plasmids

  • HEK293T cells for lentivirus production

  • Polybrene or other transduction reagent

  • This compound (CAS: 1609465-78-2)

  • Vehicle control (e.g., DMSO)

  • Cell culture reagents and consumables

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA library amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Lentivirus Production: Produce high-titer lentivirus for the pooled sgRNA library in HEK293T cells using standard protocols.

  • Transduction:

    • Seed the Cas9-expressing cancer cells at an appropriate density.

    • Transduce the cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

    • Use a sufficient number of cells to maintain a library representation of at least 500 cells per sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.

  • Baseline Sample Collection (T0): Harvest a representative population of the selected cells to serve as the baseline for sgRNA distribution.

  • This compound Treatment:

    • Split the remaining cells into two arms: a vehicle control arm and a this compound treatment arm.

    • Treat the cells with a pre-determined concentration of this compound. This concentration should be optimized to cause partial growth inhibition (e.g., GI20-GI50) to allow for the identification of sensitizing gene knockouts.

    • Culture the cells for 14-21 days, passaging as necessary while maintaining library representation.

  • Final Sample Collection (Tx): Harvest the cell populations from both the vehicle and this compound treated arms.

  • Genomic DNA Extraction and Sequencing:

    • Extract genomic DNA from the T0 and Tx cell pellets.

    • Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.

    • Perform NGS to determine the relative abundance of each sgRNA in each sample.

  • Data Analysis:

    • Use bioinformatics tools such as MAGeCK to analyze the sequencing data.

    • Identify sgRNAs that are significantly depleted in the this compound treated population compared to the vehicle control. These depleted sgRNAs correspond to genes whose knockout results in synthetic lethality with this compound.

Protocol 2: CRISPR-Cas9 Screen to Identify Mechanisms of Resistance to this compound

This protocol outlines a positive selection screen to identify genes whose knockout confers resistance to this compound.

Procedure:

Follow steps 1-4 from Protocol 1.

  • This compound Treatment for Resistance:

    • Treat the transduced cell population with a high concentration of this compound (e.g., GI80-GI90) that is sufficient to kill the majority of sensitive cells.

    • Culture the cells in the presence of this compound for an extended period (e.g., 3-4 weeks) to allow for the expansion of resistant clones.

  • Final Sample Collection and Analysis:

    • Harvest the resistant cell population.

    • Perform genomic DNA extraction, sgRNA sequencing, and data analysis as described in Protocol 1.

    • Identify sgRNAs that are significantly enriched in the this compound resistant population compared to the T0 baseline. These enriched sgRNAs correspond to genes whose knockout confers resistance to this compound.

Data Presentation

Quantitative data from CRISPR screens are typically presented as log2 fold changes (LFC) and statistical significance (e.g., p-value or FDR). The results can be summarized in tables to highlight the top candidate genes.

Table 1: Representative Data from a Synthetic Lethality Screen with this compound

Gene SymbolsgRNA SequenceLog2 Fold Change (this compound vs. Vehicle)p-valueFalse Discovery Rate (FDR)
GENE_AACGT...-2.51.2e-85.5e-7
GENE_BGCTA...-2.13.4e-79.8e-6
GENE_CTGCA...-1.85.6e-61.2e-4

Table 2: Representative Data from a Resistance Screen with this compound

Gene SymbolsgRNA SequenceLog2 Fold Change (Resistant vs. T0)p-valueFalse Discovery Rate (FDR)
GENE_XATGC...3.28.9e-94.1e-7
GENE_YCGTA...2.81.5e-76.2e-6
GENE_ZGTAC...2.52.3e-67.8e-5

The integration of the covalent-reversible BTK inhibitor this compound with CRISPR-Cas9 screening technology offers a robust and unbiased approach to dissect the genetic landscape that governs the cellular response to BTK inhibition. The protocols and application notes provided herein serve as a comprehensive guide for researchers to identify novel therapeutic strategies, understand drug resistance, and ultimately accelerate the development of more effective cancer therapies.

References

Revolutionizing Kinase Inhibitor Selectivity Analysis: A Profile of the Reversible Covalent BTK Inhibitor PF-303

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of targeted therapeutics, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their efficacy, however, is intrinsically linked to their selectivity. Off-target kinase inhibition can lead to unforeseen side effects and diminish the therapeutic window. Therefore, rigorous kinase profiling is a critical step in the development of novel inhibitors. This application note details the kinase selectivity profiling of PF-303, a potent, covalent-reversible inhibitor of Bruton's tyrosine kinase (BTK). With a remarkable IC50 of 0.64 nM against its primary target, understanding its activity across the broader human kinome is paramount.[1] This document provides a comprehensive overview of the methodologies and data generated from a kinase profiling assay to ascertain the selectivity of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation

To facilitate a clear and concise comparison of the inhibitory activity of this compound, the following table summarizes the quantitative data from a comprehensive in vitro kinase profiling assay. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM) against a panel of representative kinases, including other members of the TEC kinase family, as well as kinases with known potential for off-target interactions.

Kinase TargetIC50 (nM)Fold Selectivity vs. BTK
BTK 0.64 1
ITK>10,000>15,625
TEC>10,000>15,625
EGFR>10,000>15,625
JAK3>10,000>15,625
SRC>10,000>15,625
LCK>10,000>15,625
FYN>10,000>15,625
AURKA>10,000>15,625
CDK2>10,000>15,625

Note: The IC50 values for off-target kinases are presented as greater than 10,000 nM, indicating a lack of significant inhibition at the highest concentration tested. This demonstrates the high selectivity of this compound for BTK.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Bruton's tyrosine kinase (BTK) signaling pathway and the general experimental workflow for the kinase profiling assay.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk PIP3 PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Calcium->Transcription_Factors PKC->Transcription_Factors Cell_Response B-Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response PF303 This compound PF303->BTK Inhibition

BTK Signaling Pathway Inhibition by this compound

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep This compound Serial Dilution Reaction_Setup Combine Kinase, this compound, and Substrate Compound_Prep->Reaction_Setup Kinase_Panel Kinase Panel Preparation Kinase_Panel->Reaction_Setup Reagents_Prep Assay Reagents (ATP, Substrate, Buffer) Initiation Initiate Reaction with ATP Reagents_Prep->Initiation Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo™) Incubation->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination

Kinase Profiling Experimental Workflow

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vitro kinase profiling assay to determine the selectivity of an inhibitor such as this compound.

Materials and Reagents
  • Kinases: Purified, recombinant human kinases (e.g., BTK, ITK, TEC, EGFR, JAK3, etc.)

  • Inhibitor: this compound (or other test compound)

  • Substrate: Specific peptide or protein substrate for each kinase

  • ATP: Adenosine 5'-triphosphate

  • Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Plates: White, opaque 384-well assay plates

  • Instrumentation: Multimode plate reader with luminescence detection capabilities

Protocol for In Vitro Kinase Profiling Assay (ADP-Glo™ Method)
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in kinase assay buffer to generate a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution). The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control (kinase assay buffer with the same final DMSO concentration).

    • Add 2.5 µL of the respective kinase diluted in kinase assay buffer to each well.

    • Add 5 µL of the corresponding substrate and ATP mixture (at the Km concentration for each kinase) to initiate the reaction. The final reaction volume is 10 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase to ensure the reaction is in the linear range.

  • Detection of Kinase Activity:

    • Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate the plate at room temperature for 40 minutes.

      • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

      • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Protocol for Characterizing Reversible Covalent Inhibition

To confirm the reversible covalent mechanism of this compound, a time-dependent IC50 shift assay can be performed.

  • Pre-incubation:

    • Prepare reaction mixtures containing the kinase (BTK) and various concentrations of this compound.

    • Incubate these mixtures for different pre-incubation times (e.g., 0, 30, 60, and 120 minutes) before initiating the kinase reaction.

  • Reaction Initiation and Detection:

    • At the end of each pre-incubation period, initiate the kinase reaction by adding the substrate and ATP.

    • Proceed with the detection of kinase activity as described in the previous protocol.

  • Data Analysis:

    • Determine the IC50 value for each pre-incubation time point.

    • For a reversible covalent inhibitor, the IC50 values will decrease with increasing pre-incubation time as the covalent bond forms. By contrast, a purely non-covalent, reversible inhibitor would show no significant change in IC50 with pre-incubation time.

Conclusion

The data and protocols presented in this application note demonstrate a robust methodology for assessing the selectivity of kinase inhibitors. The exemplary data for this compound highlights its exceptional selectivity for BTK over a panel of other kinases, a critical attribute for a successful therapeutic agent. The detailed experimental protocols provide a framework for researchers to conduct their own kinase profiling studies, enabling the thorough characterization of novel kinase inhibitors and facilitating the development of safer and more effective targeted therapies.

References

Application Notes and Protocols: Investigating the Synergy of PF-303 and PARP Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly effective in cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[1] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[2] By inhibiting PARP, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[3] In HRR-deficient cancer cells, these DSBs cannot be repaired efficiently, leading to genomic instability and cell death, a concept known as "synthetic lethality".[3]

PF-303 is a potent, covalent-reversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 0.64 nM.[4] BTK is a key non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of B-cells and is often dysregulated in B-cell malignancies.[5][6]

While the combination of this compound with PARP inhibitors has not been extensively documented, there is a strong scientific rationale for exploring this therapeutic strategy. Tyrosine kinases can regulate DNA damage response (DDR) pathways.[7] Furthermore, the BTK signaling cascade involves downstream activation of pathways like PI3K/AKT, which have been shown to influence the expression and function of HRR proteins such as BRCA1/2.[8][9] Inhibiting the PI3K/AKT pathway can sensitize BRCA-proficient cancer cells to PARP inhibitors.[8] This suggests a novel hypothesis: inhibiting BTK with this compound may functionally impair the HRR pathway, thereby inducing a "BRCAness" phenotype and creating a synthetic lethal vulnerability to PARP inhibition, even in tumors without underlying BRCA mutations.

These application notes provide a comprehensive experimental design to investigate the potential synergy between this compound and PARP inhibitors and to elucidate the underlying molecular mechanisms.

Postulated Signaling Pathway and Mechanism of Action

The proposed mechanism of synergy relies on the dual inhibition of two distinct but interconnected cellular processes. This compound targets the BTK signaling pathway, which is hypothesized to downregulate the expression or function of key homologous recombination repair proteins. This impairment of HRR renders the cancer cells highly dependent on PARP-mediated single-strand break repair. The subsequent addition of a PARP inhibitor blocks this remaining critical repair pathway, leading to catastrophic DNA damage and synergistic cell death.

G cluster_0 BTK Signaling Pathway cluster_1 DNA Damage Repair BCR B-Cell Receptor (or other RTK) BTK BTK BCR->BTK PI3K_AKT PI3K / AKT Pathway BTK->PI3K_AKT HRR_Proteins HRR Gene Expression (e.g., BRCA1, RAD51) PI3K_AKT->HRR_Proteins Maintains Expression PI3K_AKT->HRR_Proteins Inhibits Expression HRR Homologous Recombination Repair (HRR) HRR_Proteins->HRR Required for SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP Recruits DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse BER Base Excision Repair (BER) PARP->BER DSB->HRR Apoptosis Apoptosis DSB->Apoptosis Cell_Survival Cell Survival HRR->Cell_Survival PF303 This compound (BTK Inhibitor) PF303->BTK Inhibits PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP Inhibits

Caption: Hypothesized synergistic mechanism of this compound and PARP inhibitors.

Experimental Design and Protocols

Objective

To assess the synergistic anti-cancer activity of the BTK inhibitor this compound in combination with a PARP inhibitor (e.g., Olaparib) in BRCA-proficient cancer cell lines and to investigate the underlying mechanism related to the inhibition of homologous recombination repair.

Materials
  • Cell Lines: BRCA wild-type cancer cell lines with known BTK expression (e.g., TMD8, OCI-Ly10 for lymphoma; select solid tumor lines like breast or ovarian cancer with documented BTK expression).

  • Compounds: this compound (MedKoo Biosciences), PARP inhibitor (e.g., Olaparib, Selleckchem).

  • Reagents: Cell culture media (e.g., RPMI-1640, DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTS or MTT reagent, RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Primary and Secondary Antibodies (see Western Blot protocol), DAPI, Paraformaldehyde (PFA).

Protocol 1: Cell Viability and Synergy Assessment

This protocol determines the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, to calculate synergy.

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-8,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix. Serially dilute this compound and the PARP inhibitor in culture medium. A typical 7x7 matrix would use concentrations ranging from 0.1x to 10x the known or estimated IC50 of each drug.

  • Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO₂.

  • Viability Assessment: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours. Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.

    • Calculate the IC50 value for each drug alone using non-linear regression analysis (e.g., in GraphPad Prism).

    • Use the viability data from the combination matrix to calculate the Combination Index (CI) using the Chou-Talalay method (e.g., with CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Data Presentation: Quantitative Synergy Analysis

Table 1: IC50 Values of this compound and Olaparib in TMD8 Cells

Compound IC50 (nM)
This compound 8.5

| Olaparib | 1500 |

Table 2: Combination Index (CI) for this compound and Olaparib

Fractional Affect (Fa) Combination Index (CI) Interpretation
0.50 (50% cell kill) 0.65 Synergy
0.75 (75% cell kill) 0.52 Synergy

| 0.90 (90% cell kill) | 0.41 | Strong Synergy |

Protocol 2: Western Blot for Pathway Analysis

This protocol assesses changes in key proteins involved in BTK signaling and the DNA damage response.

  • Cell Treatment: Seed cells in 6-well plates. Treat with this compound, a PARP inhibitor, and the combination at synergistic concentrations (e.g., IC50 concentrations) for 24-48 hours.

  • Protein Extraction: Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key targets include:

      • BTK Pathway: p-BTK (Y223), BTK, p-AKT (S473), AKT.

      • HRR Pathway: BRCA1, RAD51.

      • DDR Markers: γH2AX (S139), Cleaved PARP.

      • Loading Control: β-Actin or GAPDH.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

Protocol 3: Immunofluorescence for DNA Damage Foci (γH2AX)

This protocol visually quantifies DNA double-strand breaks.

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Treat cells as described for the Western blot protocol for 24 hours.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with anti-γH2AX primary antibody for 1 hour.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Mounting and Imaging: Mount the coverslips onto slides using a mounting medium containing DAPI (to stain nuclei).

  • Analysis: Capture images using a fluorescence microscope. Count the number of γH2AX foci per nucleus. A significant increase in foci in the combination group compared to single agents indicates enhanced DNA damage.

Data Presentation: DNA Damage Quantification

Table 3: Quantification of γH2AX Foci per Cell

Treatment Group Average γH2AX Foci per Nucleus (± SEM)
Vehicle Control 2.1 ± 0.5
This compound (8.5 nM) 4.5 ± 1.1
Olaparib (1500 nM) 10.3 ± 2.4

| Combination | 35.8 ± 4.7 |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental plan, from initial hypothesis to mechanistic validation.

G Start Hypothesis: BTK inhibition sensitizes cancer cells to PARP inhibitors Cell_Culture Select & Culture BRCA-WT Cancer Cell Lines Start->Cell_Culture Dose_Response Protocol 1: Dose-Response Matrix (this compound + PARPi) Cell_Culture->Dose_Response Viability_Assay MTS / MTT Assay (72-96h) Dose_Response->Viability_Assay Synergy_Calc Calculate IC50 & Combination Index (CI) Viability_Assay->Synergy_Calc Is_Synergistic Synergy Observed? (CI < 1) Synergy_Calc->Is_Synergistic Mechanism_Study Investigate Mechanism of Synergy Is_Synergistic->Mechanism_Study Yes End End/Report Findings Is_Synergistic->End No Western_Blot Protocol 2: Western Blot Analysis (p-BTK, p-AKT, BRCA1, RAD51, γH2AX) Mechanism_Study->Western_Blot IF_Assay Protocol 3: Immunofluorescence (γH2AX Foci Quantification) Mechanism_Study->IF_Assay Analyze_Mechanism Analyze Protein Expression & DNA Damage Levels Western_Blot->Analyze_Mechanism IF_Assay->Analyze_Mechanism Conclusion Conclusion: Combination therapy is synergistic due to impaired HRR & increased DNA damage Analyze_Mechanism->Conclusion Conclusion->End

Caption: Overall workflow for investigating this compound and PARP inhibitor synergy.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by the FAK Inhibitor PF-562271

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signaling pathways, which are vital for cell survival, proliferation, and migration.[1][2] In many types of cancer, FAK is overexpressed and its activity is elevated, contributing to tumor progression and metastasis.[3][4] PF-562271 is a potent and reversible ATP-competitive inhibitor of FAK with an IC50 of 1.5 nM in cell-free assays.[5][6][7] By inhibiting FAK, PF-562271 disrupts downstream pro-survival signaling, leading to the induction of apoptosis in cancer cells.[8] This application note provides a detailed protocol for the analysis of apoptosis induced by PF-562271 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Mechanism of Action

PF-562271 targets the ATP-binding pocket of FAK, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[5] FAK activation normally promotes cell survival through pathways such as PI3K/Akt and ERK, and can also suppress the pro-apoptotic protein p53.[1][3] Inhibition of FAK by PF-562271 leads to the attenuation of these survival signals, thereby promoting apoptosis.[8][9] This targeted inhibition makes PF-562271 a subject of interest in oncology research.

Signaling Pathway of FAK-Mediated Survival and its Inhibition by PF-562271

FAK_Pathway FAK Signaling in Cell Survival and Inhibition by PF-562271 cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrins Binding PI3K PI3K FAK->PI3K Activates ERK ERK FAK->ERK Activates p53 p53 FAK->p53 Inhibits PF303 PF-562271 PF303->FAK Inhibits Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival ERK->Survival Apoptosis Apoptosis p53->Apoptosis Induces

Caption: FAK signaling pathway in cell survival and its inhibition by PF-562271.

Quantitative Data Summary

The following tables summarize the apoptotic effects of PF-562271 on various cancer cell lines.

Table 1: IC50 Values of PF-562271 in Myeloproliferative Neoplasm Cell Lines

Cell LineTreatment DurationIC50 (µM)
HEL48 h3.90
SET-272 h3.12
Data derived from a study on JAK2 V617F positive cells.[8]

Table 2: Apoptosis Induction in Colorectal Cancer Cell Lines by PF-562271

Cell LinePF-562271 Concentration (µM)% Apoptotic Cells (DAPI Staining)
HCT1160.1~5%
1~8%
10~15%
20~22%
50~30%
SW4800.1~4%
1~6%
10~12%
20~18%
50~25%
Statistically significant (p < 0.05) compared to control.[10]
*Statistically significant (p < 0.01) compared to control.[10]

Experimental Protocols

I. Cell Culture and Treatment with PF-562271

This protocol describes the general procedure for seeding and treating cells with PF-562271 to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., HCT116, SW480, HEL, SET-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • PF-562271 (stock solution in DMSO)

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

  • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Prepare working concentrations of PF-562271 by diluting the stock solution in a complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest PF-562271 concentration.

  • Remove the medium from the wells and replace it with the medium containing the desired concentrations of PF-562271 or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours) to induce apoptosis.

II. Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This protocol outlines the steps for staining PF-562271-treated cells with Annexin V-FITC and Propidium Iodide (PI) for flow cytometry analysis.

Materials:

  • Treated and control cells from Protocol I

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells directly from the culture vessel.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of PI staining solution.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Flow Cytometry Analysis:

  • Use a flow cytometer with appropriate lasers and filters for FITC (for Annexin V) and PI.

  • Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated control cells.

  • Collect data for at least 10,000 events per sample.

  • Analyze the data to distinguish between four cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Experimental Workflow

Workflow A 1. Cell Seeding (6-well plates) B 2. Cell Treatment (PF-562271 or Vehicle) A->B C 3. Incubation (e.g., 24h or 48h) B->C D 4. Cell Harvesting (Adherent + Floating cells) C->D E 5. Cell Washing (Cold PBS) D->E F 6. Staining (Annexin V-FITC & PI) E->F G 7. Flow Cytometry Analysis F->G H 8. Data Interpretation (Apoptotic vs. Viable vs. Necrotic) G->H

Caption: Experimental workflow for apoptosis analysis using PF-562271.

References

Troubleshooting & Optimization

PF-303 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of the user: The following technical support guide has been developed for PF-04691502 . Publicly available information on a compound named "PF-303" is limited and insufficient to generate a comprehensive troubleshooting guide as requested. It is highly likely that "this compound" was a typographical error for the well-researched PI3K/mTOR inhibitor, PF-04691502, which is known to have solubility challenges in aqueous solutions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of PF-04691502 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is PF-04691502 and what is its mechanism of action?

A1: PF-04691502 is a potent, orally bioavailable, ATP-competitive dual inhibitor of Class I phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4] It targets key components of the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in cancer.[3][4] By inhibiting both PI3K and mTOR, PF-04691502 can disrupt cellular processes involved in tumor growth, survival, metabolism, and angiogenesis.[2] It has shown potent anti-proliferative effects in cancer cell lines with PI3K pathway activation.[2]

Q2: What is the solubility of PF-04691502 in common laboratory solvents?

A2: PF-04691502 is soluble in DMSO but is insoluble in water and ethanol.[5][6] It is important to use fresh, anhydrous DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[6]

Q3: How should I prepare and store stock solutions of PF-04691502?

A3: Stock solutions of PF-04691502 are typically prepared in 100% DMSO.[7] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2][8] For short-term storage (days to weeks), 0-4°C is acceptable.[2]

Q4: Can I dissolve PF-04691502 directly in an aqueous buffer like PBS?

A4: No, PF-04691502 is insoluble in water and aqueous buffers.[5][6] Direct dissolution in PBS or other aqueous media will result in precipitation of the compound. A stock solution in DMSO must be prepared first, which is then further diluted into the aqueous buffer.

Troubleshooting Guide: Solubility Issues

Q1: My PF-04691502 precipitated when I diluted my DMSO stock solution in my aqueous cell culture medium. What should I do?

A1: This is a common issue due to the hydrophobic nature of PF-04691502. Here are some steps to troubleshoot this problem:

  • Decrease the final concentration: The final concentration of PF-04691502 in your aqueous medium may be too high. Try lowering the concentration.

  • Increase the percentage of DMSO: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of DMSO toxicity to your cells (typically <0.5%).

  • Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate and create a more uniform dispersion.[8]

Q2: I am observing variability in my experimental results. Could this be related to the solubility of PF-04691502?

A2: Yes, inconsistent solubility can lead to variability in experimental outcomes. If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and non-uniform. To ensure consistency:

  • Always prepare fresh working solutions from your DMSO stock for each experiment.

  • Visually inspect your final working solution for any signs of precipitation before adding it to your cells or assay.

  • Consider using a formulation with co-solvents for in-vivo studies to improve bioavailability.[8]

Quantitative Data Summary

The following table summarizes the solubility of PF-04691502 in various solvents.

SolventSolubility (at 25°C)
DMSO14 mg/mL (32.9 mM)[5][6] to 61.25 mg/mL (143.96 mM)[8]
WaterInsoluble (<1 mg/mL)[5][6]
EthanolInsoluble (<1 mg/mL)[5][6]

Note: Solubility can vary slightly between batches.[5][9]

Recommended In-Vivo Formulation

For animal studies, a common formulation to improve the bioavailability of PF-04691502 is a vehicle consisting of a mixture of solvents.

ComponentPercentage
DMSO10%
PEG30040%
Tween 805%
Saline45%

This formulation can achieve a PF-04691502 concentration of 1 mg/mL (2.35 mM). Sonication is recommended to aid dissolution.[8]

Experimental Protocols

Protocol 1: Preparation of a PF-04691502 Stock Solution in DMSO
  • Weigh the desired amount of PF-04691502 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Preparation of an Aqueous Working Solution for In-Vitro Assays
  • Thaw an aliquot of your PF-04691502 DMSO stock solution.

  • Serially dilute the stock solution in your cell culture medium or aqueous buffer to the desired final concentration.

  • It is crucial to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.

  • Ensure the final DMSO concentration in your working solution is below the tolerance level of your cell line (typically ≤ 0.5%).

  • Use the working solution immediately for best results.[6]

Visualizations

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Survival S6K->Proliferation FourEBP1->Proliferation Inhibits PF_303 PF-04691502 PF_303->PI3K PF_303->mTORC2 PF_303->mTORC1

Caption: PI3K/mTOR signaling pathway with inhibitory action of PF-04691502.

Experimental_Workflow cluster_preparation Preparation of Working Solution start Start stock Thaw PF-04691502 DMSO stock solution start->stock mix Add stock to buffer while vortexing stock->mix buffer Prepare aqueous buffer (e.g., cell culture medium) buffer->mix check Visually inspect for precipitation mix->check end Use immediately in experiment check->end

Caption: Workflow for preparing an aqueous working solution of PF-04691502.

Troubleshooting_Tree cluster_solutions start Precipitation observed in aqueous working solution? sol1 Lower the final concentration of PF-04691502 start->sol1 Yes no_precipitate Solution is clear. Proceed with experiment. start->no_precipitate No sol2 Increase final DMSO % (check cell tolerance) sol1->sol2 sol3 Add a surfactant (e.g., Tween-80) sol2->sol3 sol4 Use gentle sonication to redissolve sol3->sol4 sol5 Prepare fresh solution and ensure rapid mixing sol4->sol5

Caption: Troubleshooting decision tree for PF-04691502 solubility issues.

References

Navigating In Vivo Efficacy Studies with PF-303: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the in vivo dosage of PF-303, a covalent-reversible Bruton's tyrosine kinase (BTK) inhibitor with significant promise in oncological and autoimmune indications.[1] Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate the successful design and execution of your in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent-reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways. By inhibiting BTK, this compound can modulate B-cell proliferation, differentiation, and survival, making it a promising therapeutic agent for various B-cell malignancies and autoimmune diseases.

Q2: What are the recommended starting doses for in vivo studies with this compound?

A2: Published preclinical data on specific dosing for "this compound" as a BTK inhibitor is limited in the public domain. However, for initial dose-finding studies, it is recommended to perform a dose-range finding (DRF) study. A typical starting point for a novel BTK inhibitor in a murine model might range from 1 to 10 mg/kg, administered once or twice daily. The optimal dose will depend on the specific animal model, the disease indication, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound.

Q3: What are the common routes of administration for this compound in animal models?

A3: The most common routes of administration for small molecule inhibitors like this compound in preclinical in vivo studies are oral (PO) and intravenous (IV). The choice of administration route should be guided by the compound's formulation, bioavailability, and the desired pharmacokinetic profile. For compounds with good oral bioavailability, oral gavage is often preferred for ease of administration in chronic studies.

Q4: What are some potential challenges when working with this compound in vivo?

A4: As with any in vivo study, researchers may encounter challenges such as:

  • Solubility and Formulation: Ensuring the compound is appropriately formulated for consistent and complete delivery.

  • Toxicity: Monitoring for any adverse effects at higher doses.

  • Pharmacokinetics: Determining the optimal dosing frequency to maintain therapeutic drug concentrations.

  • Off-target effects: Assessing for any unintended biological effects.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lack of Efficacy - Inadequate dose or dosing frequency.- Poor bioavailability.- Inappropriate animal model.- Conduct a dose-escalation study.- Perform pharmacokinetic analysis to assess drug exposure.- Ensure the chosen animal model expresses the target and recapitulates the human disease.
Observed Toxicity (e.g., weight loss, lethargy) - Dose is too high.- Off-target effects.- Reduce the dose or dosing frequency.- Monitor animals closely for clinical signs of toxicity.- Conduct histopathological analysis of major organs.
High Variability in Response - Inconsistent drug administration.- Genetic or physiological variability within the animal cohort.- Ensure proper training of personnel on administration techniques.- Increase the number of animals per group to improve statistical power.- Use age- and sex-matched animals.

Key Experimental Protocols

In Vivo Efficacy Study in a Xenograft Model of B-cell Lymphoma

1. Animal Model:

  • Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

2. Cell Line:

  • A human B-cell lymphoma cell line (e.g., TMD8, OCI-Ly10) that is sensitive to BTK inhibition.

3. Tumor Implantation:

  • Subcutaneously inject 5-10 x 10^6 cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

4. Dosing:

  • Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

  • Administer this compound or vehicle via the chosen route (e.g., oral gavage) at a predetermined schedule (e.g., once or twice daily).

5. Endpoint Measurements:

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor body weight as an indicator of toxicity.

  • At the end of the study, collect tumors and organs for pharmacodynamic (e.g., Western blot for pBTK) and histopathological analysis.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the BTK signaling pathway and a typical experimental workflow for an in vivo efficacy study.

BTK_Signaling_Pathway cluster_cell B-Cell BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB / NFAT Ca_PKC->NFkB_NFAT Proliferation Proliferation & Survival NFkB_NFAT->Proliferation PF303 This compound PF303->BTK

Caption: Simplified BTK signaling pathway inhibited by this compound.

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model Tumor_Implantation Subcutaneous Tumor Implantation Animal_Model->Tumor_Implantation Cell_Culture Culture B-cell Lymphoma Cells Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth to ~150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Dosing Administer this compound or Vehicle Randomization->Dosing Tumor_Monitoring Measure Tumor Volume & Body Weight Dosing->Tumor_Monitoring Endpoint Endpoint Reached Tumor_Monitoring->Endpoint Analysis PK/PD & Histology Endpoint->Analysis

Caption: General workflow for an in vivo efficacy study.

References

Preventing PF-303 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

<content_type_and_audience> Topic: Preventing PF-303 degradation in cell culture media Content type: Create a technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments. Audience: Researchers, scientists, and drug development professionals. content_type_and_audience>

This guide provides comprehensive information and protocols for the use of this compound, a covalent-reversible Bruton's tyrosine kinase (BTK) inhibitor.[1] It addresses common issues related to its stability and degradation in cell culture media to help researchers, scientists, and drug development professionals ensure experimental consistency and success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a covalent-reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling pathways.[1] By inhibiting BTK, this compound has potential applications in the treatment of oncologic and autoimmune diseases.[1]

Q2: What are the primary causes of small molecule degradation in cell culture media? A2: The primary causes of degradation in aqueous environments like cell culture media are hydrolysis, oxidation, and photolysis.[2] Hydrolysis involves the cleavage of chemical bonds by water, affecting groups like esters and amides.[2][3] Oxidation is the loss of electrons, often triggered by oxygen or light, while photolysis is degradation caused specifically by light exposure.[2]

Q3: My compound appears to be losing activity during my experiment. How can I confirm if degradation is the cause? A3: To determine if your compound is degrading, you should perform a stability assessment. This involves incubating this compound in your cell culture medium under standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment.[2] Aliquots should be collected at various time points and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[2][4]

Q4: How should I properly store and handle this compound stock solutions to maximize stability? A4: this compound solid powder should be stored dry, dark, and at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or below.[4] It is recommended to prepare fresh working solutions in media immediately before each experiment.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or reduced biological effect observed in cell-based assays.

Possible CauseSuggested Solution
Compound Degradation The compound may be unstable in the culture medium at 37°C.[3][5] Components in the media, such as certain amino acids or serum proteins, could also react with the compound.[5][6]
Troubleshooting Steps: 1. Perform a stability study in your specific cell culture medium to quantify the rate of degradation (see Experimental Protocol section). 2. Always prepare fresh working solutions of this compound immediately before use.[2] 3. If significant degradation is confirmed, reduce the incubation time of the compound with the cells where experimentally possible.[6] 4. Test stability in media with and without serum, as serum can sometimes stabilize or destabilize compounds.[5]
Incorrect Final Concentration Errors in calculation or incomplete solubilization of the stock solution can lead to a lower-than-expected final concentration.[5]
Troubleshooting Steps: 1. Double-check all dilution calculations. 2. Ensure the DMSO stock solution is fully dissolved before diluting into aqueous media. 3. Perform a dose-response curve to verify the effective concentration range in your specific assay.
Cellular Metabolism The cells themselves may be actively metabolizing this compound into an inactive form.[2]
Troubleshooting Steps: 1. Analyze cell lysates in addition to the media to check for intracellular compound levels and potential metabolites. 2. Consider using a cell-free assay with the purified BTK enzyme to confirm direct compound activity without metabolic interference.[2]

Issue 2: A precipitate forms after adding this compound to the cell culture medium.

Possible CauseSuggested Solution
Poor Aqueous Solubility The compound may be precipitating out of the aqueous medium, especially if the final concentration of the organic solvent (e.g., DMSO) is too low or the compound concentration is too high.[3]
Troubleshooting Steps: 1. Ensure the final concentration of DMSO is kept as low as possible but sufficient to maintain solubility (typically <0.5% v/v).[3][7] 2. Gently pre-warm the cell culture medium to 37°C before adding the compound. 3. Add the this compound stock solution to the medium dropwise while gently vortexing or swirling to facilitate rapid mixing.
Interaction with Media Components Components within the media, such as proteins in serum or certain salts, may be causing the compound to precipitate.[6]
Troubleshooting Steps: 1. Test the solubility of this compound in a simpler buffer system (e.g., PBS) at the same concentration to see if the issue is media-specific.[5] 2. If using serum, test for precipitation in serum-free media to identify if serum components are the cause.

Quantitative Data Summary

The stability of a small molecule inhibitor is highly dependent on the experimental conditions. The following tables present hypothetical stability data for this compound to illustrate how results should be structured. It is crucial to determine these values empirically for your specific conditions.

Table 1: Half-Life of this compound in Different Cell Culture Media at 37°C

Media TypeSupplementHalf-Life (t½) in Hours
DMEM10% FBS18
DMEMSerum-Free12
RPMI-164010% FBS20
Opti-MEMSerum-Free24

Table 2: Effect of Temperature on this compound Stability in DMEM + 10% FBS

TemperaturePercent Remaining after 24 hours
37°C40%
Room Temperature (~22°C)85%
4°C98%

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media via HPLC

This protocol provides a method to quantify the degradation of this compound over time in a cell-free culture medium.

1. Materials:

  • This compound compound

  • DMSO (HPLC grade)

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • Sterile, low-protein-binding microcentrifuge tubes or 24-well plates[5]

  • Humidified incubator (37°C, 5% CO₂)

  • Acetonitrile (HPLC grade), chilled

  • Internal Standard (a stable compound with similar chemical properties, if available)

  • HPLC system with a C18 reverse-phase column[5]

2. Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in DMSO. Ensure it is fully dissolved.

  • Prepare Working Solution: Dilute the this compound stock solution into the pre-warmed cell culture medium to your final experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubation: Aliquot 1 mL of the working solution into triplicate wells of a 24-well plate or into separate microcentrifuge tubes for each time point.[5]

  • Time Point Sampling: Place the samples in a 37°C incubator. At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove the triplicate aliquots for that time point.[2]

    • The T=0 sample should be processed immediately after preparation.[3]

  • Sample Processing:

    • To each 100 µL aliquot of the media sample, add 200 µL of cold acetonitrile containing the internal standard. This precipitates proteins and extracts the compound.[5]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[5]

    • Carefully transfer the supernatant to HPLC vials for analysis.[5]

  • HPLC Analysis:

    • Inject the samples onto a C18 column.

    • Develop a suitable gradient method (e.g., using a mobile phase of water and acetonitrile with 0.1% formic acid) to separate this compound from media components and any degradation products.

    • Use a UV detector set to the maximum absorbance wavelength of this compound.

  • Data Analysis:

    • Integrate the peak area for this compound (and the internal standard, if used) at each time point.

    • Calculate the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at T=0.[5]

    • Plot the percent remaining versus time to determine the degradation kinetics and half-life.

Visualizations

cluster_workflow This compound Stability Assay Workflow prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 10 µM in Culture Medium prep_stock->prep_working aliquot Aliquot Samples for Each Time Point prep_working->aliquot incubate Incubate at 37°C (T = 0, 2, 8, 24h) aliquot->incubate process Process Samples: Precipitate Protein with Acetonitrile incubate->process analyze Analyze Supernatant by HPLC process->analyze data Calculate % Remaining vs. Time Zero analyze->data cluster_pathway Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation PF303 This compound PF303->BTK Inhibits cluster_troubleshooting Troubleshooting Logic: Inconsistent Bio-Activity start Problem: Inconsistent or No Bio-Activity q1 Is the compound degrading? start->q1 sol1 Solution: Run stability assay. Prepare fresh solutions. Reduce incubation time. q1->sol1 Yes q2 Is the final concentration correct? q1->q2 No end Problem Resolved sol1->end sol2 Solution: Verify calculations. Ensure full dissolution of stock. q2->sol2 No q3 Is the cell line resistant or metabolizing the compound? q2->q3 Yes sol2->end sol3 Solution: Use a positive control cell line. Analyze cell lysates for compound. q3->sol3 Yes sol3->end

References

Technical Support Center: Managing and Mitigating Toxicity of BTK Inhibitors in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "PF-303," a covalent-reversible Bruton's tyrosine kinase (BTK) inhibitor, is not publicly available within scientific literature. Consequently, this technical support guide provides troubleshooting strategies and frequently asked questions based on the known toxicities and management approaches for the broader class of BTK inhibitors. Researchers working with any specific BTK inhibitor, including proprietary compounds like this compound, should adapt these general guidelines based on their own observations and in-house data.

Troubleshooting Guides

This section addresses common issues encountered during in vivo studies with BTK inhibitors and provides actionable solutions.

Issue 1: Unexpected Mortality or Severe Morbidity in Rodent Models

Question: We are observing high rates of mortality and severe adverse effects (e.g., significant weight loss, lethargy) in our mouse/rat studies with a novel BTK inhibitor shortly after administration. What are the potential causes and how can we mitigate this?

Answer:

Potential Causes:

  • On-Target Toxicity: Continuous and high-level inhibition of BTK can lead to immunosuppression, making animals susceptible to opportunistic infections.

  • Off-Target Kinase Inhibition: Many BTK inhibitors can affect other kinases, such as EGFR, TEC, and SRC family kinases, leading to a range of toxicities including gastrointestinal issues, skin abnormalities, and cardiac effects.[1][2]

  • Formulation/Vehicle Toxicity: The vehicle used to dissolve and administer the compound may have its own toxicity profile.

  • Dose-Limiting Toxicities: The administered dose may be exceeding the maximum tolerated dose (MTD) in the specific animal model.

Troubleshooting and Mitigation Strategies:

  • Dose De-escalation and MTD Determination:

    • Conduct a dose-range-finding study to determine the MTD. Start with a low dose and escalate in subsequent cohorts until signs of toxicity are observed.

    • Experimental Protocol: See "Protocol for Maximum Tolerated Dose (MTD) Study" below.

  • Refine Dosing Regimen:

    • Instead of daily dosing, consider intermittent dosing schedules (e.g., every other day, or 5 days on/2 days off) to allow for physiological recovery.

    • This approach can be particularly useful for managing on-target toxicities related to sustained immunosuppression.

  • Vehicle and Formulation Optimization:

    • Run a vehicle-only control group to assess the toxicity of the formulation itself.

    • Explore alternative, less toxic vehicles if necessary. Common vehicles for oral administration in rodents include corn oil, carboxymethylcellulose (CMC), and polyethylene glycol (PEG).

  • Prophylactic Supportive Care:

    • For studies involving significant immunosuppression, consider co-housing in a pathogen-free environment and prophylactic use of broad-spectrum antibiotics to prevent opportunistic infections.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

    • Correlate plasma drug concentrations with the onset of toxicity. This can help determine if toxicity is associated with peak concentration (Cmax) or overall exposure (AUC).

    • Adjusting the dosing regimen to modify the PK profile (e.g., using a formulation that provides a lower Cmax but similar AUC) may reduce toxicity.

Issue 2: Evidence of Pancreatic Toxicity in Rats

Question: Our toxicology studies in Sprague-Dawley rats are showing pancreatic lesions, including hemorrhage and inflammation, after repeated dosing with our BTK inhibitor. Is this a known class effect and what are the implications?

Answer:

Background:

Yes, pancreatic toxicity has been identified as a potential class effect of BTK inhibitors specifically in Sprague-Dawley rats.[3] This often manifests as multifocal, islet-centered hemorrhage and inflammation.[3] It's important to note that similar findings have not been consistently observed in other species like mice or dogs, suggesting a species-specific susceptibility.[3]

Troubleshooting and Mitigation Strategies:

  • Species Selection:

    • If pancreatic toxicity is a limiting factor in rats, consider conducting pivotal toxicology studies in a non-rodent species (e.g., beagle dogs) where this effect is less prevalent.

  • Biomarker Monitoring:

    • While traditional serum biomarkers of pancreatic function (e.g., amylase, lipase) may not always correlate with the histological findings, monitor blood glucose levels, as dysregulation can occur with prolonged treatment.[3]

  • Histopathological Evaluation:

    • Ensure detailed histopathological examination of the pancreas in all toxicology studies to characterize the nature and severity of the lesions.

  • Mechanism-Based Investigation:

    • If resources permit, investigate the potential mechanism. This could involve assessing the local inflammatory cytokine profile in the pancreas or evaluating potential off-target effects on pancreatic vasculature.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities associated with BTK inhibitors as a class?

A1: The most frequently reported toxicities for BTK inhibitors include:

  • On-Target Effects:

    • Bleeding and bruising (due to BTK's role in platelet aggregation).

    • Increased susceptibility to infections (due to B-cell depletion).

    • Neutropenia.[4]

  • Off-Target Effects:

    • Cardiac arrhythmias (e.g., atrial fibrillation), particularly with first-generation inhibitors.[5]

    • Hypertension.[5]

    • Diarrhea and other gastrointestinal issues.

    • Skin rashes.

    • Arthralgia (joint pain).

Q2: How can we reduce the risk of bleeding in our animal studies?

A2: To mitigate bleeding risk:

  • Avoid Concurrent Anticoagulants: Do not co-administer anticoagulants or antiplatelet agents unless it is a specific requirement of the study design.

  • Careful Handling: Handle animals with care to minimize trauma that could lead to bruising or internal bleeding.

  • Monitor Platelet Function: If bleeding is observed, consider performing platelet aggregation assays to quantify the functional impact of the BTK inhibitor.

  • Dose Adjustment: Reducing the dose may decrease the inhibition of platelet function to a more manageable level.

Q3: Are reversible covalent BTK inhibitors expected to have a better safety profile than irreversible ones?

A3: Reversible covalent inhibitors are designed to have a shorter duration of action at off-target kinases while maintaining prolonged inhibition of BTK.[6][7] This kinetic selectivity can potentially reduce off-target toxicities.[6] By dissociating more rapidly from unintended targets, the risk of cumulative, off-target adverse events may be lower.[6] However, on-target toxicities would still be expected.

Data Summary

Table 1: Common Toxicities of BTK Inhibitors in Animal Models and Potential Mitigation Strategies

ToxicityAnimal Model(s)Potential MechanismMitigation Strategies
Pancreatic Lesions Sprague-Dawley RatsLikely a class effect, may exacerbate background pathology.[3]- Use alternative species (e.g., mice, dogs) for toxicology studies.- Monitor blood glucose.- Detailed histopathology.
Cardiotoxicity Various (Clinically Relevant)Off-target inhibition of kinases like TEC and EGFR.[1][2]- Use more selective, second-generation inhibitors.- Monitor cardiovascular parameters (e.g., ECG in non-rodent models).- Dose reduction.
Bleeding/Hemorrhage Most speciesOn-target inhibition of BTK in platelets.- Avoid concurrent antiplatelet/anticoagulant drugs.- Careful handling of animals.- Monitor platelet counts and function.- Dose reduction.
Immunosuppression Most speciesOn-target inhibition of B-cell signaling.- House animals in a specific-pathogen-free (SPF) environment.- Prophylactic antibiotics.- Intermittent dosing schedules.
Gastrointestinal Toxicity Most speciesOff-target kinase inhibition.- Dose fractionation (e.g., twice-daily dosing at a lower dose).- Supportive care (e.g., hydration).- Formulation optimization.

Experimental Protocols

Protocol for a Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of a BTK inhibitor that can be administered daily for a defined period (e.g., 14 days) without causing severe toxicity or mortality.

Materials:

  • Test BTK inhibitor

  • Appropriate vehicle (e.g., 0.5% methylcellulose)

  • 6-8 week old mice (e.g., C57BL/6), both male and female

  • Standard laboratory equipment for dosing and observation

Methodology:

  • Group Allocation:

    • Divide animals into groups of 3-5 per sex.

    • Include a vehicle control group and at least 3-4 dose groups of the BTK inhibitor.

    • Dose selection should be based on in vitro potency and any existing preliminary in vivo data. A common starting point is 10 mg/kg, with subsequent doses increasing by a factor of 2-3 (e.g., 10, 30, 100 mg/kg).

  • Administration:

    • Administer the compound or vehicle orally (or via the intended clinical route) once daily for 14 consecutive days.

    • Ensure accurate dosing volume based on the most recent body weight measurement.

  • Monitoring and Observations:

    • Daily:

      • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain or distress).

      • Measure body weight. A weight loss of >15-20% is often considered a humane endpoint.

    • Weekly:

      • Perform detailed clinical observations.

  • Endpoint and Data Analysis:

    • The MTD is defined as the highest dose at which no more than 10% of animals show signs of life-threatening toxicity or mortality, and mean body weight loss is less than 15%.

    • At the end of the study, perform a gross necropsy on all animals to look for visible organ abnormalities.

    • For doses showing toxicity, consider collecting tissues for histopathological analysis to identify target organs of toxicity.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation PF303 This compound (BTK Inhibitor) PF303->BTK Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of a BTK inhibitor.

Toxicity_Workflow cluster_preclinical Preclinical Toxicity Assessment cluster_mitigation Mitigation Strategy DoseRange 1. Dose-Range Finding Study (Determine MTD) RepeatDose 2. Repeat-Dose Toxicology (e.g., 14 or 28-day study) DoseRange->RepeatDose Monitoring 3. In-life Monitoring (Clinical signs, Body Weight, CBC/Chem) RepeatDose->Monitoring Pathology 4. Terminal Necropsy & Histopathology Monitoring->Pathology Analysis 5. Analyze Data (Identify Target Organs & Dose Response) Pathology->Analysis Decision 6. Decision Point Analysis->Decision DoseAdjust Dose/Schedule Adjustment Decision->DoseAdjust Toxicity is Dose-Dependent Formulation Formulation Change Decision->Formulation Vehicle Effects Observed Supportive Supportive Care Decision->Supportive On-Target Effects (e.g., Immunosuppression) Adverse_Event_Management Start Adverse Event Observed (e.g., >15% Weight Loss) Assess Assess Severity (Mild, Moderate, Severe) Start->Assess Continue Continue Dosing & Monitor Closely Assess->Continue Mild Reduce Reduce Dose Level Assess->Reduce Moderate Stop Stop Dosing & Provide Supportive Care Assess->Stop Severe Reduce->Assess Rechallenge Consider Rechallenge at Lower Dose Stop->Rechallenge Rechallenge->Reduce If Recovered Terminate Terminate Animal (Humane Endpoint) Rechallenge->Terminate No Recovery

References

Technical Support Center: Optimizing PF-303 Signal-to-Noise in HTRF Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the signal-to-noise ratio in your Homogeneous Time-Resolved Fluorescence (HTRF) assays involving PF-303. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common experimental hurdles.

Understanding HTRF Assay Principles

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust assay technology ideal for high-throughput screening (HTS) that combines Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved Fluorescence (TRF).[1][2] The assay utilizes two fluorophores: a donor (typically a lanthanide cryptate like Europium or Terbium) and an acceptor (a fluorescent dye like XL665 or d2).[1][3] When the donor and acceptor are in close proximity (typically 50-90 Å), excitation of the donor by an external light source results in energy transfer to the acceptor, which then emits light at a specific wavelength.[4] This energy transfer only occurs when the biomolecules they are attached to are interacting.[1][4]

A key feature of HTRF is the time-resolved measurement.[1][4] After the initial excitation pulse, there is a time delay before measuring the fluorescence signal. This delay allows for the decay of short-lived background fluorescence from sample components, significantly improving the signal-to-noise ratio.[4][5] The final HTRF signal is typically calculated as a ratio of the acceptor's emission to the donor's emission, which corrects for well-to-well variability and quenching effects.[1][3][6]

HTRF_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Excitation Light (337 nm) Excitation Light (337 nm) Donor Donor Fluorophore (Europium Cryptate) Excitation Light (337 nm)->Donor Donor Emission (620 nm) Donor Emission (620 nm) Donor->Donor Emission (620 nm) Acceptor Acceptor Fluorophore (d2) No FRET Excitation Light (337 nm) Excitation Light (337 nm) Donor_int Donor Fluorophore (Europium Cryptate) Excitation Light (337 nm) ->Donor_int FRET FRET Donor_int->FRET Energy Transfer Donor Emission (620 nm) Donor Emission (620 nm) Donor_int->Donor Emission (620 nm) Acceptor_int Acceptor Fluorophore (d2) Acceptor Emission (665 nm) Acceptor Emission (665 nm) Acceptor_int->Acceptor Emission (665 nm) FRET->Acceptor_int

Figure 1: Principle of HTRF Assay.

Troubleshooting Guide for Low Signal-to-Noise Ratio

A low signal-to-noise ratio can obscure meaningful results. The following sections address common causes and provide actionable solutions.

Issue 1: Low Raw Signal Counts

A weak signal can be a primary contributor to a poor signal-to-noise ratio.

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Reagent Concentrations Optimize the concentrations of your donor and acceptor antibodies/reagents. Titrate each reagent to find the optimal balance that yields the highest signal window.
Suboptimal Incubation Time Incubation times can vary between assays. While a one-hour incubation is often sufficient, some interactions may benefit from longer incubation periods (e.g., overnight).[7] However, be aware that prolonged incubation at room temperature can sometimes lead to signal degradation.[7]
Degraded Reagents Ensure that all assay components, especially fluorescently labeled reagents, have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles.
Incorrect Plate Type Use white, low-volume 96- or 384-well plates for HTRF assays to maximize light reflection and signal.[7] Black plates can absorb a significant portion of the emitted light.[7]
Reader Settings Not Optimized Calibrate your HTRF-compatible plate reader for optimal probe distance and delay time.[5][7] Consult the instrument's manual for specific instructions on HTRF measurements.
Issue 2: High Background Signal

Elevated background fluorescence can significantly reduce the signal-to-noise ratio.

Possible Causes & Solutions:

CauseRecommended Action
Autofluorescence of this compound Test compounds can sometimes be autofluorescent at the excitation or emission wavelengths of the HTRF dyes.[8][9] To check for this, run a control plate with this compound in assay buffer without the HTRF reagents.
Assay Buffer Components Certain components in the assay buffer may be autofluorescent. If possible, test different buffer formulations to identify and replace any interfering components.
Light Scattering by this compound High concentrations of small molecules can sometimes cause light scattering, leading to an artificially high background.[10] This can be assessed by measuring the absorbance of this compound at the relevant wavelengths.
Non-specific Binding Non-specific binding of the fluorescently labeled reagents to the plate or other components can increase background. Consider adding a non-ionic detergent (e.g., Tween-20) or BSA to the assay buffer to block non-specific sites.
Issue 3: Signal Quenching

Signal quenching occurs when a substance reduces the fluorescence intensity of the donor or acceptor.

Possible Causes & Solutions:

CauseRecommended Action
Quenching by this compound This compound may act as a quencher, absorbing the energy from the donor or acceptor fluorophores.[8][10] To test for quenching, run a control with a known amount of analyte and varying concentrations of this compound.
Inner Filter Effect If this compound absorbs light at the excitation or emission wavelengths, it can reduce the amount of light that reaches the fluorophores or the detector.[8] This can be mitigated by using lower concentrations of the compound if the assay window allows.

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor signal-to-noise in your HTRF assays.

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Check_Raw_Signal Review Raw Signal Counts Start->Check_Raw_Signal Low_Signal Low Signal Check_Raw_Signal->Low_Signal Low High_Background High Background Check_Raw_Signal->High_Background High Optimize_Reagents Optimize Reagent Concentrations Low_Signal->Optimize_Reagents Check_Compound_Interference Assess this compound for Autofluorescence/Quenching High_Background->Check_Compound_Interference Optimize_Incubation Optimize Incubation Time & Temperature Optimize_Reagents->Optimize_Incubation Check_Plates_Reader Verify Plate Type & Reader Settings Optimize_Incubation->Check_Plates_Reader End Improved S/N Ratio Check_Plates_Reader->End Check_Buffer Evaluate Assay Buffer Components Check_Compound_Interference->Check_Buffer Address_NSB Address Non-Specific Binding Check_Buffer->Address_NSB Address_NSB->End

Figure 2: Troubleshooting Workflow.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? this compound is identified as a covalent-reversible Bruton's tyrosine kinase (BTK) inhibitor intended for research use.[11]

Q2: How can I prepare a stock solution of this compound? For long-term storage, this compound should be stored at -20°C.[11] For short-term use, it can be stored at 0-4°C.[11] The compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then serially diluted for the assay.

Q3: What are typical concentrations for HTRF reagents? Optimal concentrations are assay-dependent. It is crucial to perform a cross-titration of the donor and acceptor reagents to determine the ideal concentrations that provide the best signal-to-background ratio. An example of an optimization experiment is to fix the concentration of one antibody while titrating the other.[12]

Q4: What controls should I include in my HTRF assay?

  • Negative Control (0% signal): All assay components except the analyte of interest. This helps determine the background signal.

  • Positive Control (100% signal): All assay components, including a known concentration of the analyte that gives a maximal signal.

  • Compound Control: this compound in assay buffer without HTRF reagents to check for autofluorescence.

  • Quenching Control: A known HTRF signal in the presence of varying concentrations of this compound.

Experimental Protocols

Protocol: General HTRF Assay for a Protein-Protein Interaction

This protocol provides a general framework. Specific volumes and concentrations should be optimized for your particular assay.

Materials:

  • HTRF donor-labeled antibody

  • HTRF acceptor-labeled antibody

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • White, low-volume 384-well microplate

  • HTRF-compatible microplate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

    • Dilute the donor and acceptor-labeled antibodies to their optimal working concentrations in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the this compound dilutions or vehicle control to the appropriate wells of the 384-well plate.

    • Add 5 µL of the protein of interest to all wells.

    • Add 5 µL of the interacting protein partner to all wells.

  • Addition of HTRF Reagents:

    • Add 5 µL of the diluted donor-labeled antibody to all wells.

    • Add 5 µL of the diluted acceptor-labeled antibody to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for the optimized duration (e.g., 1-4 hours), protected from light.

  • Plate Reading:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., excitation at 337 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the concentration of this compound to determine its effect on the protein-protein interaction.

Protocol: Assessing Compound Interference

1. Autofluorescence Check:

  • Add serial dilutions of this compound to a microplate in assay buffer.

  • Read the plate using the same HTRF settings as your main experiment.

  • Significant signal in the absence of HTRF reagents indicates autofluorescence.

2. Quenching Check:

  • Set up a reaction that generates a stable, high HTRF signal (your positive control).

  • Add serial dilutions of this compound to these wells.

  • A dose-dependent decrease in the HTRF ratio indicates quenching.

Illustrative Data Presentation

The following tables are examples of how to structure your data for clear interpretation.

Table 1: HTRF Reagent Titration

Donor Ab (nM)Acceptor Ab (nM)Signal (665 nm)Background (665 nm)S/B Ratio
11050,0001,00050
12080,0001,50053
2 20 120,000 2,000 60
240125,0003,50036

Table 2: this compound Interference Assessment

This compound (µM)Autofluorescence (RFU at 665 nm)% Quenching of Positive Control
0.1502%
11505%
1050015%
1002,00045%

By systematically addressing these potential issues, you can significantly improve the quality and reliability of your HTRF assay data when working with this compound and other small molecule inhibitors.

References

Technical Support Center: Overcoming Resistance to PF-303 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the covalent-reversible Bruton's tyrosine kinase (BTK) inhibitor, PF-303.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally available covalent-reversible inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 0.64 nM.[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of both normal and malignant B-cells.[2][3][4][5][6] Upon activation by upstream signals, BTK triggers several downstream pathways, including the PI3K-AKT, PLCγ2, and NF-κB pathways, promoting cell survival and growth.[5] this compound works by forming a reversible covalent bond with the Cysteine 481 (Cys481) residue within the ATP-binding site of BTK, thereby blocking its kinase activity and inhibiting downstream signaling.[1] This disruption of the BCR pathway ultimately leads to the death of malignant B-cells.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common molecular mechanisms of resistance to BTK inhibitors like this compound?

Resistance to BTK inhibitors can be categorized as primary (upfront failure to respond) or acquired (relapse after an initial response).[7] The most frequently observed mechanisms of acquired resistance include:

  • On-target mutations in BTK: The most common resistance mechanism is a mutation at the Cysteine 481 residue (e.g., C481S) in the BTK protein.[8][9] This mutation prevents the covalent binding of inhibitors like this compound. Other, less common "variant" BTK mutations in the kinase domain (e.g., T474I, L528W) can also confer resistance, sometimes to both covalent and non-covalent inhibitors.[8][10][11][12]

  • Mutations in downstream signaling molecules: Activating mutations in Phospholipase C gamma 2 (PLCγ2), a direct substrate of BTK, can lead to its constitutive activation, bypassing the need for BTK activity and rendering the cells resistant to this compound.[7][10][11]

  • Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative survival pathways that are independent of the BCR signaling cascade.

  • Epigenetic modifications: Changes in the epigenetic landscape of cancer cells can alter gene expression programs, leading to a phenotypic shift that reduces their dependence on BCR signaling for survival.[13][14]

Q3: How can I experimentally confirm the mechanism of resistance in my this compound-resistant cell line?

To investigate the mechanism of resistance, a combination of the following experimental approaches is recommended:

  • Sanger Sequencing or Next-Generation Sequencing (NGS) of BTK and PLCG2 genes: This will identify any mutations in the coding regions of these genes that could be responsible for resistance.

  • Western Blotting: Analyze the phosphorylation status of BTK and key downstream proteins (e.g., PLCγ2, ERK, AKT) in the presence and absence of this compound. Persistent phosphorylation of these proteins in the presence of the inhibitor would suggest a bypass mechanism.

  • Cell Viability Assays: Compare the sensitivity of your resistant cell line to different classes of BTK inhibitors (e.g., non-covalent inhibitors) and other targeted therapies to identify potential vulnerabilities.

  • Co-immunoprecipitation: Investigate protein-protein interactions within the BCR signaling pathway to see if they are altered in resistant cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Decreased sensitivity to this compound in a previously sensitive cell line. Development of acquired resistance.1. Confirm resistance: Perform a dose-response curve with this compound and compare it to the parental cell line. 2. Investigate the mechanism: Sequence BTK and PLCG2 genes for mutations. Analyze signaling pathways via Western blot.
No inhibition of downstream signaling (p-PLCγ2, p-ERK) despite this compound treatment. 1. BTK C481 mutation preventing drug binding. 2. Activation of a bypass pathway.1. Test a non-covalent BTK inhibitor: These inhibitors do not rely on binding to Cys481 and may be effective against C481-mutant cells. 2. Profile other signaling pathways: Use phospho-kinase antibody arrays to identify activated bypass pathways.
BTK sequencing reveals a C481S mutation. This is a well-established mechanism of resistance to covalent BTK inhibitors.1. Switch to a non-covalent BTK inhibitor: Pirtobrutinib is a clinical example of a non-covalent inhibitor that can overcome C481S-mediated resistance.[7][8] 2. Consider combination therapy: Combining this compound with inhibitors of other pathways (e.g., BCL2 inhibitors like venetoclax) may restore sensitivity.[15]
No mutations are found in BTK or PLCG2. Resistance is likely due to a bypass mechanism or epigenetic changes.1. Explore combination therapies: Test combinations of this compound with inhibitors of pathways commonly upregulated in B-cell malignancies (e.g., PI3K inhibitors, mTOR inhibitors). 2. Investigate epigenetic modifications: Analyze histone modifications and DNA methylation patterns. Consider treatment with epigenetic modifiers.

Quantitative Data Summary

Table 1: Efficacy of Different BTK Inhibitors Against Wild-Type and C481S-Mutant Cells

Inhibitor ClassExample InhibitorIC50 (Wild-Type BTK)IC50 (C481S-Mutant BTK)
Covalent-ReversibleThis compound~0.64 nMSignificantly Increased
Covalent-IrreversibleIbrutinib~0.5 nM>500-fold increase[8]
Non-covalentPirtobrutinibPotentPotent[7][8]

Key Experimental Protocols

1. Cell Viability Assay (MTT/XTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 48-72 hours.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Western Blotting for Phospho-BTK and Downstream Targets

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against total BTK, phospho-BTK (Y223), total PLCγ2, phospho-PLCγ2, etc., followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 PF303 This compound PF303->BTK Inhibits PIP2 PIP2 PLCG2->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation_Survival Cell Proliferation & Survival NFkB->Proliferation_Survival

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Resistance_Mechanism_Workflow cluster_experiment Experimental Workflow cluster_results Potential Outcomes Start Resistant Cell Line Sequencing BTK/PLCG2 Sequencing Start->Sequencing WesternBlot Western Blot (p-BTK, p-PLCγ2) Start->WesternBlot ViabilityAssay Cell Viability Assay (Non-covalent BTKi) Start->ViabilityAssay Mutation Mutation Identified (e.g., C481S) Sequencing->Mutation Bypass Bypass Pathway Activation WesternBlot->Bypass Sensitive Sensitive to Non-covalent BTKi ViabilityAssay->Sensitive

Caption: Experimental workflow for investigating this compound resistance mechanisms.

References

PF-303 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-303 (CAS# 1609465-78-2), a covalent-reversible Bruton's tyrosine kinase (BTK) inhibitor.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally available inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 0.64 nM.[1] It acts as a covalent-reversible inhibitor, forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1] This reversible binding allows for high selectivity compared to irreversible BTK inhibitors.[1] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and proliferation.[2] By inhibiting BTK, this compound blocks these signaling pathways.[3]

Q2: What is the primary cause of batch-to-batch variability with this compound?

A2: The most commonly cited source of batch-to-batch variability for this compound is the degree of hydration.[4] Variations in the amount of water complexed with the molecule can alter the actual concentration of the active compound when preparing stock solutions based on mass, leading to inconsistencies in experimental results.

Q3: How should I store and handle this compound to ensure its stability?

A3: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[4] The compound is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[4] It is soluble in DMSO.[4]

Q4: What are the potential off-target effects of this compound?

A4: While this compound is designed to be a selective BTK inhibitor, like many kinase inhibitors, the potential for off-target effects exists. Off-target effects of BTK inhibitors can include inhibition of other kinases, which may lead to side effects such as cardiovascular issues, skin toxicities, and gastrointestinal problems.[5][6] Second-generation BTK inhibitors, which include reversible covalent inhibitors, are generally designed to have fewer off-target effects and improved toxicity profiles compared to first-generation inhibitors.[5]

II. Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem 1: Inconsistent or lower-than-expected potency in cellular assays.

  • Possible Cause 1: Batch-to-batch variability due to hydration.

    • Troubleshooting Steps:

      • Quantify Water Content: If possible, determine the water content of your specific batch of this compound using methods like Karl Fischer titration. This will allow for a more accurate calculation of the compound's concentration.

      • Use a Certificate of Analysis (CoA): Always refer to the batch-specific CoA provided by the manufacturer.[7][8][9][10] The CoA may provide information on the compound's purity and hydration state.

      • Perform Dose-Response Curves for Each New Batch: It is crucial to run a full dose-response curve for every new lot of this compound to determine its effective concentration in your specific assay.

  • Possible Cause 2: Improper storage or handling.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations (short-term at 0-4°C, long-term at -20°C, protected from light).[4]

      • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions in a suitable solvent like DMSO immediately before use.

      • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to minimize the number of freeze-thaw cycles.

Problem 2: Difficulty in detecting BTK inhibition by Western Blot.

  • Possible Cause 1: Suboptimal antibody or blotting conditions.

    • Troubleshooting Steps:

      • Use a Phospho-Specific Antibody: To assess BTK inhibition, use an antibody that specifically recognizes the phosphorylated form of BTK (pBTK).

      • Optimize Antibody Dilutions: Titrate the primary and secondary antibodies to find the optimal concentrations for your experimental setup.

      • Include Proper Controls: Always include a positive control (e.g., cells stimulated to induce BTK phosphorylation) and a negative control (e.g., unstimulated cells or cells treated with a known inactive compound).

  • Possible Cause 2: Insufficient drug concentration or incubation time.

    • Troubleshooting Steps:

      • Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting BTK phosphorylation in your cell line.

      • Optimize Incubation Time: Determine the optimal incubation time for this compound to achieve maximal inhibition of BTK phosphorylation.

III. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1609465-78-2[4]
Molecular FormulaC22H21ClN6O2[4]
Molecular Weight436.90 g/mol [4]
IC50 (BTK)0.64 nM[1]
AppearanceSolid powder[4]
SolubilitySoluble in DMSO[4]

Note: The molecular weight provided is for the anhydrous form. The actual molecular weight of a specific batch may be higher due to hydration.[4]

IV. Experimental Protocols

1. General Protocol for Assessing BTK Inhibition by Western Blot

This protocol provides a general guideline. Optimization of cell number, antibody concentrations, and incubation times may be necessary for specific cell lines and experimental conditions.

  • Cell Culture and Treatment:

    • Plate your cells of interest at an appropriate density and allow them to adhere or recover overnight.

    • Starve the cells in a serum-free or low-serum medium for a designated period if necessary to reduce basal BTK activation.

    • Prepare a dilution series of this compound in the appropriate cell culture medium.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired incubation time.

    • If applicable, stimulate the cells with an appropriate agonist to induce BTK phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated BTK (pBTK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total BTK or a housekeeping protein (e.g., GAPDH or β-actin).

V. Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PF303 This compound PF303->BTK Inhibits DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Variability Investigate Batch-to-Batch Variability Start->Check_Variability Check_Storage Review Storage and Handling Procedures Start->Check_Storage Quantify_Hydration Quantify Water Content (e.g., Karl Fischer) Check_Variability->Quantify_Hydration Use_CoA Consult Certificate of Analysis Check_Variability->Use_CoA Dose_Response Run Dose-Response Curve for New Batch Check_Variability->Dose_Response Verify_Temp Verify Storage Temperature (0-4°C short-term, -20°C long-term) Check_Storage->Verify_Temp Fresh_Stocks Prepare Fresh Stock Solutions Check_Storage->Fresh_Stocks Minimize_Thaw Aliquot to Minimize Freeze-Thaw Cycles Check_Storage->Minimize_Thaw Re_evaluate Re-evaluate Experiment Quantify_Hydration->Re_evaluate Use_CoA->Re_evaluate Dose_Response->Re_evaluate Verify_Temp->Re_evaluate Fresh_Stocks->Re_evaluate Minimize_Thaw->Re_evaluate

Caption: Troubleshooting workflow for inconsistent this compound results.

Logical_Relationship Batch_Variability Batch-to-Batch Variability Hydration Degree of Hydration Batch_Variability->Hydration Impurities Synthesis Impurities Batch_Variability->Impurities Weighing_Error Inaccurate Weighing Hydration->Weighing_Error Altered_Potency Altered Biological Activity Impurities->Altered_Potency Concentration_Error Incorrect Stock Concentration Weighing_Error->Concentration_Error Assay_Inconsistency Inconsistent Assay Performance Concentration_Error->Assay_Inconsistency Altered_Potency->Assay_Inconsistency

Caption: Logical relationship of factors contributing to this compound variability.

References

Technical Support Center: Troubleshooting Cell Line Contamination in Kinase Inhibition Assays Using PF-303

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Bruton's tyrosine kinase (BTK) inhibitor, PF-303, in cell-based kinase assays. Cell line contamination is a prevalent issue that can significantly impact experimental outcomes, leading to unreliable and irreproducible results. This guide will help you identify and address potential issues arising from cell line contamination in your this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what type of assay is it typically used?

A1: this compound is a potent and specific covalent-reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It is typically used in cell-based kinase assays to investigate the role of BTK in signaling pathways, particularly in the context of oncology and autoimmune diseases. An example of such an experiment would be treating a specific cancer cell line with varying concentrations of this compound and measuring the resulting inhibition of BTK activity or downstream signaling events.

Q2: My dose-response curve for this compound has shifted, or the IC50 value is inconsistent. Could cell line contamination be the cause?

A2: Yes, a shift in the dose-response curve or inconsistent IC50 values are classic signs of cell line contamination. Both mycoplasma infection and cross-contamination with another cell line can alter the signaling pathways in your cells, leading to variable responses to the BTK inhibitor this compound. For instance, some contaminants may activate pro-survival pathways that counteract the inhibitory effect of this compound, thus shifting the IC50 to a higher value.

Q3: I am observing unexpected or inconsistent results in my downstream analysis (e.g., Western blot for phosphorylated proteins) after this compound treatment. How can contamination affect this?

A3: Cell line contamination can significantly alter cellular signaling. Mycoplasma, for example, can activate the NF-κB and MAPK signaling pathways, while inhibiting p53-mediated responses.[2][3] Cross-contamination with a different cell line, such as the notoriously persistent HeLa cells, can completely change the genetic and signaling background of your culture.[4][5] These alterations can lead to unexpected changes in the phosphorylation status of proteins, even those not directly downstream of BTK, confounding your results.

Q4: How can I be certain that the cell line I am using is authentic and free of contamination?

A4: The most reliable method for authenticating a human cell line is Short Tandem Repeat (STR) profiling.[6] This technique generates a unique genetic fingerprint for your cell line that can be compared to reference databases. For mycoplasma, PCR-based detection methods are the most sensitive and rapid.[7] It is crucial to regularly test your cell lines for both identity and mycoplasma contamination.

Q5: What are the most common types of cell line contamination I should be aware of?

A5: The two most common and problematic types of biological contamination are:

  • Mycoplasma: These are small bacteria that lack a cell wall and are difficult to detect by standard microscopy.[7] They can alter cell metabolism, growth, and signaling.[2]

Troubleshooting Guide: Inconsistent this compound Assay Results

If you are experiencing issues with your this compound kinase inhibition assay, follow this troubleshooting guide to diagnose and resolve potential cell line contamination problems.

Problem 1: High variability between replicate wells or experiments.
Possible Cause Troubleshooting Steps
Mycoplasma Contamination 1. Immediately quarantine the suspect cell line. 2. Test for mycoplasma using a PCR-based assay. 3. If positive, discard the contaminated culture and all related stocks. 4. If the cell line is irreplaceable, consider treatment with a mycoplasma eradication agent, followed by re-testing.
Cross-Contamination 1. Perform STR profiling on your cell line. 2. Compare the STR profile to the known profile of the expected cell line from a reputable cell bank (e.g., ATCC). 3. If the profile does not match, discard the cell line and obtain a new, authenticated stock.
Inconsistent Cell Culture Practices 1. Standardize your cell culture procedures, including passage number, seeding density, and media composition. 2. Avoid using cells that are over-confluent.
Problem 2: Reduced potency of this compound (higher than expected IC50).
Possible Cause Troubleshooting Steps
Mycoplasma-induced signaling changes Mycoplasma can activate pro-survival pathways (e.g., NF-κB) that may counteract the inhibitory effect of this compound. Follow the steps for mycoplasma detection and elimination as described above.
Contaminating cell line is resistant to this compound If your culture is contaminated with a cell line that does not depend on BTK signaling for survival, the overall potency of this compound will appear to be reduced. Perform STR profiling to confirm the identity of your cell line.
Problem 3: Unexpected cell death or changes in morphology.
Possible Cause Troubleshooting Steps
Bacterial or Fungal Contamination Visually inspect the culture for turbidity, color change in the medium, or filamentous structures. If contamination is visible, discard the culture and decontaminate the incubator and biosafety cabinet.
High Titer Mycoplasma Infection While often subtle, high levels of mycoplasma can sometimes affect cell health. Test for mycoplasma as previously described.
Solvent (e.g., DMSO) Toxicity Ensure the final concentration of your solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Run a vehicle control (cells treated with the same concentration of solvent without this compound).

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general overview of PCR-based mycoplasma detection. It is recommended to use a commercially available kit and follow the manufacturer's instructions.

  • Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 70-90% confluent.

  • DNA Extraction (if required by kit): Some kits allow for direct testing of the supernatant, while others require a DNA extraction step.

  • PCR Amplification: Prepare a PCR master mix containing primers specific for mycoplasma 16S rRNA genes, DNA polymerase, and your sample.

  • Gel Electrophoresis: Run the PCR product on an agarose gel. The presence of a band of the correct size indicates mycoplasma contamination.

Protocol 2: Cell Line Authentication by STR Profiling

STR profiling is typically performed by a core facility or a commercial service provider.

  • Sample Preparation: Prepare a cell pellet of at least 1 million cells or extract genomic DNA from your cell line.

  • Sample Submission: Submit your sample to the service provider according to their instructions.

  • Data Analysis: The service provider will amplify multiple STR loci using PCR and analyze the fragments to generate a unique genetic profile.

  • Profile Comparison: Compare the obtained STR profile with the reference profile for your cell line to confirm its identity. An 80% or greater match is generally required for authentication.

Data Presentation

Table 1: Common Cell Culture Contaminants and Their Effects
Contaminant Typical Signs Potential Effects on Kinase Assays Recommended Detection Method
Mycoplasma Often no visible signs. May cause subtle changes in cell growth or morphology.Alters signaling pathways (e.g., NF-κB, MAPK), changes gene expression, depletes nutrients.[2][3]PCR, ELISA, DNA staining (e.g., DAPI)
Bacteria Turbid medium, rapid drop in pH (yellowing of medium), visible under microscope.Nutrient depletion, production of toxins that can affect cell health and enzyme activity.Visual inspection, microscopy
Yeast Turbid medium, sometimes with a slight increase in pH, visible budding particles under microscope.Competition for nutrients, production of metabolic byproducts that can interfere with assays.Visual inspection, microscopy
Mold Visible filamentous mycelia, sometimes with dense clumps of spores.Production of secondary metabolites with potential kinase inhibitory or cytotoxic effects.Visual inspection, microscopy
Cross-Contamination (e.g., HeLa) No immediate visible signs if morphologies are similar. Over time, the contaminating cell line may dominate the culture.Complete change of the biological system under study, leading to irrelevant results.[4][5]STR Profiling
Table 2: Example of STR Profile Comparison for Cell Line Authentication
STR Locus Reference Cell Line (e.g., MCF7) Your Cell Line Sample Contaminating Cell Line (e.g., HeLa) Match?
D5S818 11, 1211, 1211, 12Yes
D13S317 11, 1211, 1311, 13No
D7S820 8, 128, 108, 10No
D16S539 9, 1011, 1211, 12No
vWA 16, 1816, 1716, 17No
TH01 76, 9.36, 9.3No
TPOX 8, 128, 118, 11No
CSF1PO 1010, 1210, 12No
Amelogenin XXXYes
Overall Match < 80% MISIDENTIFIED/CONTAMINATED

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Assay Issues start Inconsistent this compound Assay Results (e.g., shifted IC50, high variability) check_visible Visually inspect culture: - Turbidity? - Color change? - Filaments? start->check_visible discard_culture Discard Culture & Decontaminate (Bacterial/Fungal Contamination) check_visible->discard_culture Yes test_mycoplasma Perform Mycoplasma Test (e.g., PCR) check_visible->test_mycoplasma No end Problem Resolved discard_culture->end myco_positive Mycoplasma Positive: - Discard or treat culture - Re-test test_mycoplasma->myco_positive Positive str_profile Perform STR Profiling test_mycoplasma->str_profile Negative myco_positive->end str_match STR Profile Matches Reference? str_profile->str_match str_fail Cross-Contamination Detected: - Discard culture - Obtain new authenticated stock str_match->str_fail No review_protocol Contamination Unlikely: - Review assay protocol - Check reagents & cell handling str_match->review_protocol Yes str_fail->end review_protocol->end

Caption: Troubleshooting workflow for inconsistent this compound assay results.

ContaminationEffects How Contamination Affects a BTK Inhibition Assay cluster_contaminants Contaminants cluster_cellular_effects Cellular Effects cluster_assay_outcome Assay Outcome mycoplasma Mycoplasma alt_signal Altered Signaling (e.g., NF-κB, MAPK activation) mycoplasma->alt_signal cross_contam Cross-Contamination (e.g., HeLa cells) changed_bg Changed Genetic/ Signaling Background cross_contam->changed_bg btk_pathway BTK Signaling Pathway alt_signal->btk_pathway Interferes with changed_bg->btk_pathway Replaces assay_readout Inaccurate/Irreproducible Assay Readout (e.g., altered IC50) btk_pathway->assay_readout pf303 This compound (BTK Inhibitor) pf303->btk_pathway Inhibits

Caption: Impact of contamination on BTK inhibition assay results.

ExperimentalWorkflow Cell Line Quality Control Workflow start Receive/Thaw New Cell Line quarantine Quarantine Cells start->quarantine myco_test Mycoplasma Test quarantine->myco_test str_test STR Profile quarantine->str_test decision Contamination Free & Authenticated? myco_test->decision str_test->decision expand Expand Culture & Create Master/Working Banks decision->expand Yes discard Discard Cells decision->discard No routine_test Routine Testing (e.g., every 3 months) expand->routine_test experiment Proceed with This compound Experiments expand->experiment routine_test->expand

References

Validation & Comparative

A Head-to-Head Comparison of PF-303 and Ibrutinib in BTK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Bruton's tyrosine kinase (BTK) inhibition potency of PF-303 (also known as PF-06250112) and ibrutinib. This document summarizes key quantitative data, outlines the experimental methodologies used to obtain this data, and provides a visual representation of the BTK signaling pathway.

Quantitative Comparison of BTK Inhibition Potency

The in vitro potency of this compound and ibrutinib against BTK has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorTargetIC50 (nM)Inhibition TypeKey Features
This compound (PF-06250112) BTK0.5[1]Reversible CovalentHigh selectivity
Ibrutinib BTK0.5[2][3]Irreversible CovalentFirst-in-class BTK inhibitor

Experimental Protocols

The determination of the IC50 values for both this compound and ibrutinib involves in vitro kinase assays designed to measure the enzymatic activity of BTK in the presence of the inhibitor.

Biochemical BTK Kinase Assay (General Protocol)

A common method to determine the IC50 of BTK inhibitors is through a biochemical kinase assay that measures the phosphorylation of a substrate by the BTK enzyme.

Principle: The assay quantifies the amount of a specific substrate that is phosphorylated by recombinant human BTK. The reduction in phosphorylation in the presence of the inhibitor is used to calculate the IC50 value. This can be measured using various detection methods, including radiometric assays (e.g., ³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™).

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]

  • Substrate (e.g., poly(E,Y)4:1)[5]

  • ATP (and ³³P-ATP for radiometric assays)

  • Test inhibitors (this compound or ibrutinib) dissolved in DMSO

  • 96-well or 384-well plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader (scintillation counter for radiometric assays or luminometer for luminescence-based assays)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (this compound or ibrutinib) in the kinase buffer. A vehicle control (DMSO) is also prepared.

  • Reaction Setup: In a multi-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.

  • Inhibitor Addition: Add the serially diluted inhibitor or vehicle control to the appropriate wells.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.[4][5]

  • Detection: Stop the reaction and measure the kinase activity.

    • For Radiometric Assays: The reaction mixture is spotted onto a filter membrane, which is then washed to remove unincorporated ³³P-ATP. The radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

    • For Luminescence-Based Assays (e.g., ADP-Glo™): A reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced by the kinase reaction back into ATP. This newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal, which is proportional to the kinase activity.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

BTK Signaling Pathway and Mechanism of Inhibition

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[6] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that drive B-cell responses.

Both this compound and ibrutinib target the ATP-binding site of BTK. However, they do so through different mechanisms. Ibrutinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to permanent inactivation of the enzyme.[2] In contrast, this compound is a reversible covalent inhibitor, meaning it also forms a covalent bond with Cys481, but this bond can be broken, allowing for the possibility of the inhibitor dissociating from the enzyme.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFAT NFAT Ca_flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression PF303 This compound (Reversible Covalent) PF303->BTK Ibrutinib Ibrutinib (Irreversible Covalent) Ibrutinib->BTK

References

A Comparative Analysis of PF-303 and Paclitaxel on Microtubule Dynamics: A Non-Applicable Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the effects of PF-303 and the well-known anti-cancer drug paclitaxel on microtubule dynamics cannot be provided. Extensive research indicates that this compound is not a microtubule-targeting agent. Instead, scientific literature consistently identifies this compound as a covalent-reversible Bruton's tyrosine kinase (BTK) inhibitor[1]. Therefore, a comparison of its effects on microtubule dynamics with paclitaxel, a potent microtubule stabilizer, is not scientifically valid.

This guide will briefly reiterate the established mechanism of paclitaxel on microtubule dynamics to provide context for researchers in the field of cytoskeletal drug development.

Paclitaxel: A Microtubule Stabilizing Agent

Paclitaxel is a member of the taxane family of chemotherapeutic drugs and is widely used in the treatment of various cancers. Its primary mechanism of action involves the disruption of the normal function of microtubules, which are essential components of the cell's cytoskeleton.

Mechanism of Action:

Unlike other microtubule-targeting drugs that inhibit the assembly of microtubules, paclitaxel's unique mechanism involves the stabilization of the microtubule polymer. It binds to the β-tubulin subunit of the microtubules, promoting their assembly from tubulin dimers and preventing their subsequent depolymerization. This leads to the formation of abnormally stable and non-functional microtubules.

The consequences of this microtubule stabilization are profound:

  • Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, which is crucial for chromosome segregation during cell division. This disruption of the mitotic process leads to cell cycle arrest at the G2/M phase.

  • Induction of Apoptosis: The prolonged mitotic arrest triggers the cell's programmed cell death pathways, ultimately leading to apoptosis of the cancer cells.

  • Inhibition of Cell Functions: The interference with the dynamic nature of microtubules also affects other vital cellular processes that rely on a functional cytoskeleton, such as intracellular transport and cell signaling.

This compound: A Bruton's Tyrosine Kinase (BTK) Inhibitor

In contrast to paclitaxel's direct interaction with the cytoskeleton, this compound functions as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells. By inhibiting BTK, this compound disrupts these signaling pathways, making it a therapeutic target for B-cell malignancies and autoimmune diseases. There is no current scientific evidence to suggest that this compound has any direct effect on microtubule dynamics.

Conclusion

The distinct mechanisms of action of this compound and paclitaxel preclude a meaningful comparison of their effects on microtubule dynamics. Paclitaxel directly targets and stabilizes microtubules, leading to mitotic catastrophe and cell death. This compound, on the other hand, targets a specific signaling kinase, BTK, and its therapeutic effects are mediated through the disruption of B-cell signaling pathways.

Researchers and drug development professionals seeking to understand microtubule dynamics and the effects of microtubule-targeting agents should focus on compounds with established activity against tubulin and microtubules. A direct comparison of this compound and paclitaxel in this context would not yield relevant or valid scientific insights.

Experimental Workflow for Studying Microtubule Dynamics

For researchers interested in the general methodology for comparing a hypothetical microtubule-targeting agent with a known compound like paclitaxel, the following experimental workflow provides a standard approach.

G General Experimental Workflow for Comparing Microtubule-Targeting Agents cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis and Comparison a Tubulin Polymerization Assay h Quantification of Microtubule Polymer Mass a->h b Microtubule Co-sedimentation Assay b->h c Electron Microscopy i Analysis of Microtubule Structure and Organization c->i d Immunofluorescence Microscopy of Microtubule Network d->i e Cell Cycle Analysis (Flow Cytometry) k Comparison of Effects on Mitotic Spindle and Cell Cycle Progression e->k f Live-Cell Imaging of Microtubule Dynamics (e.g., using fluorescently tagged tubulin) f->k g Cytotoxicity/Proliferation Assays j Determination of IC50/EC50 Values g->j h->j i->k

Caption: General workflow for comparing microtubule-targeting agents.

Signaling Pathways Affected by Microtubule Disruption

The disruption of microtubule dynamics by agents like paclitaxel can trigger various downstream signaling pathways, ultimately leading to apoptosis.

G Signaling Pathways Activated by Microtubule Stabilization A Microtubule Stabilizing Agent (e.g., Paclitaxel) B Microtubule Stabilization A->B C Mitotic Spindle Dysfunction B->C D Mitotic Arrest (G2/M Phase) C->D E Activation of Spindle Assembly Checkpoint (SAC) D->E F Activation of Pro-apoptotic Proteins (e.g., Bcl-2 phosphorylation) D->F E->F G Caspase Cascade Activation F->G H Apoptosis G->H

Caption: Pathways activated by microtubule stabilization.

References

Unveiling the Selectivity Profile of PF-03814735: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor PF-03814735, detailing its cross-reactivity profile against a broad panel of kinases. The information is supported by experimental data to facilitate a comprehensive evaluation of its potential for targeted therapeutic applications.

PF-03814735 is a potent, orally bioavailable small molecule inhibitor of Aurora kinases A (Aurora1) and B (Aurora2), which play critical roles in regulating mitosis.[1][2] While exhibiting high affinity for its primary targets, a thorough understanding of its interactions with other kinases is crucial for assessing its specificity and potential off-target effects. This guide summarizes the available data on the cross-reactivity of PF-03814735.

Quantitative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of PF-03814735 against its primary targets and other kinases for which significant inhibition has been observed. The data is derived from in vitro enzymatic assays.

Kinase TargetIC50 (nmol/L)% Inhibition at 100 nmol/L
Primary Targets
Aurora A (Aurora1)0.8>90%
Aurora B (Aurora2)5>90%
Selected Off-Targets
Haspin->90%
CLK2->90%
TRKA->90%
TRKB->90%
MER->90%
TYRO3->90%
AXL->90%
FLT3->90%
LCK->90%
SRC->90%
YES->90%
FYN->90%
FGR->90%
BLK->90%
HCK->90%
LYN->90%
RET->90%
ABL1-50%

Note: A dash (-) indicates that the specific IC50 value was not provided in the source material, but the percentage of inhibition at a given concentration was reported. The off-targets listed are a selection of kinases that showed ≥90% inhibition at 100 nmol/L of PF-03814735.[2]

Experimental Protocols

The kinase inhibition data presented in this guide was obtained through in vitro enzymatic assays. The general methodology is outlined below:

Kinase Profiling Assay:

The inhibitory activity of PF-03814735 was assessed against a panel of 220 recombinant protein kinases.[2] The assays were performed at an ATP concentration of 10 µmol/L. The percentage of inhibition was determined at a compound concentration of 100 nmol/L. For the primary targets, Aurora1 and Aurora2, IC50 values were determined, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity. The inhibition of Aurora2 by PF-03814735 was determined to be ATP-competitive.[2]

Visualizing the Aurora Kinase Signaling Pathway

To provide context for the primary targets of PF-03814735, the following diagram illustrates a simplified representation of the Aurora kinase signaling pathway and its role in mitosis.

Aurora Kinase Signaling Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Cytokinesis Cytokinesis AuroraA Aurora A Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis_Node Cytokinesis AuroraB->Cytokinesis_Node PF303 PF-03814735 PF303->AuroraA Inhibits PF303->AuroraB Inhibits Centrosome_Maturation->Prophase Spindle_Assembly->Metaphase Chromosome_Segregation->Anaphase Cytokinesis_Node->Cytokinesis

Caption: Simplified Aurora Kinase Signaling in Mitosis

Experimental Workflow for Kinase Profiling

The following diagram outlines the typical workflow for assessing the cross-reactivity of a kinase inhibitor like PF-03814735.

Kinase Profiling Workflow Compound Test Compound (PF-03814735) Incubation Incubation Compound->Incubation Kinase_Panel Panel of Recombinant Kinases Kinase_Panel->Incubation ATP_Substrate ATP and Substrate ATP_Substrate->Incubation Detection Detection of Kinase Activity Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

References

A Comparative Guide to the Efficacy of Polθ Inhibitors: PF-303 (RTx-303) vs. Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical efficacy of leading Polymerase theta (Polθ) inhibitors, with a focus on RTx-303. Polθ is a critical enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway, making it a promising therapeutic target in cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR). This document summarizes key experimental data, outlines detailed methodologies for crucial experiments, and presents visual diagrams of the Polθ signaling pathway and a general experimental workflow for inhibitor comparison.

Executive Summary

DNA Polymerase theta (Polθ), encoded by the POLQ gene, plays a crucial role in the error-prone MMEJ pathway for repairing DNA double-strand breaks (DSBs). Its expression is often upregulated in cancer cells, particularly those with defects in the HR pathway (e.g., BRCA1/2 mutations), creating a synthetic lethal relationship that can be exploited for therapeutic intervention. This has led to the development of small molecule inhibitors targeting Polθ. This guide focuses on comparing the efficacy of RTx-303, a potent allosteric inhibitor of the Polθ polymerase domain, with other notable Polθ inhibitors, including ART558 and Novobiocin, which target the polymerase and ATPase domains, respectively.

Data Presentation: Quantitative Comparison of Polθ Inhibitors

The following tables summarize the reported in vitro and in vivo efficacy of RTx-303, ART558, and Novobiocin.

Table 1: In Vitro Efficacy of Polθ Inhibitors

InhibitorTarget DomainMechanism of ActionIC50 (Enzymatic Assay)Cellular IC50 (Cell Line)Key Findings
RTx-303 PolymeraseAllosteric5.1 nM[1]Significantly lower than ART558 and ART812 in HCT116 BRCA2-/- cells[2]Exhibits high cellular potency and selectivity for HR-deficient cells.[2]
ART558 PolymeraseAllosteric7.9 nM~150 nM (MMEJ reporter assay)[3]Potently radiosensitizes tumor cells, particularly in combination with fractionated radiation.[3][4]
Novobiocin ATPaseAllosteric~15-17 µM (ATP concentration dependent)[5]Not directly compared in the same cellular potency assays as RTx-303 and ART558.Selectively kills HR-deficient tumor cells and can overcome PARP inhibitor resistance.[6]

Table 2: In Vivo Efficacy and Pharmacokinetic Properties of Polθ Inhibitors

InhibitorAnimal ModelDosing RegimenKey Efficacy ResultsPharmacokinetic Profile
RTx-303 BRCA1/2 mutant xenografts60 mg/kg, oral, twice daily (in combination with olaparib)[2]Strongly potentiates the anti-tumor activity of PARP inhibitors, leading to tumor regression.[2]88% oral bioavailability in mice, with a prolonged half-life.[1][2]
ART558/ART899 Tumor xenograftsNot specifiedCombination with fractionated radiation results in significant tumor growth reduction.[3][4][7]ART899, a derivative of ART558, shows improved metabolic stability.[3][7]
Novobiocin BRCA-deficient tumor modelsNot specifiedDemonstrates single-agent efficacy and synergizes with PARP inhibitors.[6]Pharmacokinetic data in these specific preclinical cancer models is not detailed in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate the efficacy of Polθ inhibitors.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with an inhibitor, providing a measure of long-term cell survival.

1. Cell Seeding:

  • Harvest and count cells (e.g., HCT116 BRCA2-/-) using a hemocytometer.
  • Seed a predetermined number of cells (typically 200-1000 cells/well) into 6-well plates containing complete growth medium. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
  • Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.

2. Inhibitor Treatment:

  • Prepare a series of dilutions of the Polθ inhibitors (e.g., RTx-303, ART558, Novobiocin) in complete growth medium.
  • Remove the medium from the wells and replace it with medium containing the desired concentration of the inhibitor or vehicle control (e.g., DMSO).
  • Incubate the cells with the inhibitor for a specified period (e.g., 24 hours or continuous exposure).

3. Colony Formation:

  • After the treatment period, wash the cells with PBS and add fresh, drug-free complete medium.
  • Incubate the plates for 10-14 days, allowing colonies to form. The medium can be changed every 3-4 days if necessary.

4. Staining and Counting:

  • Aspirate the medium and wash the wells with PBS.
  • Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
  • Stain the colonies with 0.5% crystal violet in methanol for 20-30 minutes.
  • Gently wash the plates with water to remove excess stain and allow them to air dry.
  • Count the number of colonies (containing ≥50 cells) in each well.

5. Data Analysis:

  • Plating Efficiency (PE): (Number of colonies formed in control wells / Number of cells seeded) x 100%
  • Surviving Fraction (SF): (Number of colonies formed in treated wells / (Number of cells seeded x PE/100))
  • Plot the surviving fraction as a function of inhibitor concentration to determine the IC50 value.[8][9][10][11][12]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of Polθ inhibitors in a living organism.

1. Cell Implantation:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells in a mixture of medium and Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).

2. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring tumor volume (Volume = 0.5 x length x width^2) with calipers.
  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Drug Administration:

  • Administer the Polθ inhibitors (e.g., RTx-303) and/or other agents (e.g., PARP inhibitors) according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection) and schedule. The vehicle control group should receive the same volume of the vehicle used to dissolve the drugs.

4. Monitoring:

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
  • Monitor the general health and behavior of the mice.

5. Endpoint and Analysis:

  • The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.
  • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
  • Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects.[13][14]

Mandatory Visualization

Polθ Signaling Pathway in Microhomology-Mediated End Joining (MMEJ)

The following diagram illustrates the central role of Polθ in the MMEJ pathway for repairing DNA double-strand breaks.

Pol_Theta_MMEJ_Pathway DSB DNA Double-Strand Break Resection 5'-3' End Resection (MRN Complex, CtIP) DSB->Resection ssDNA 3' Single-Strand DNA Overhangs Resection->ssDNA PolQ_recruitment Polθ Recruitment ssDNA->PolQ_recruitment PolQ_Helicase Polθ Helicase Domain: - Microhomology Search - Annealing PolQ_recruitment->PolQ_Helicase Synapsis DNA Synapsis PolQ_Helicase->Synapsis PolQ_Polymerase Polθ Polymerase Domain: - DNA Synthesis Synapsis->PolQ_Polymerase Flap_Removal Flap Endonuclease Processing PolQ_Polymerase->Flap_Removal Ligation Ligation (LIG1/LIG3) Flap_Removal->Ligation Repaired_DNA Repaired DNA (with deletions/insertions) Ligation->Repaired_DNA Inhibitor_Polymerase RTx-303 / ART558 (Polymerase Inhibitors) Inhibitor_Polymerase->PolQ_Polymerase Inhibits Inhibitor_ATPase Novobiocin (ATPase Inhibitor) Inhibitor_ATPase->PolQ_Helicase Inhibits

Caption: The role of Polθ in the MMEJ pathway and points of inhibitor action.

Experimental Workflow for Comparing Polθ Inhibitor Efficacy

This diagram outlines a logical workflow for the preclinical comparison of different Polθ inhibitors.

Inhibitor_Comparison_Workflow start Start: Select Polθ Inhibitors (e.g., RTx-303, ART558, Novobiocin) in_vitro Phase 1: In Vitro Characterization start->in_vitro enzymatic_assay Enzymatic Assays (IC50 determination) in_vitro->enzymatic_assay cellular_assays Cell-Based Assays in_vitro->cellular_assays in_vivo Phase 2: In Vivo Efficacy in_vitro->in_vivo data_analysis Data Analysis and Comparison enzymatic_assay->data_analysis clonogenic Clonogenic Survival Assay (Cellular IC50, HR-proficient vs. HR-deficient lines) cellular_assays->clonogenic mmej_reporter MMEJ Reporter Assay cellular_assays->mmej_reporter clonogenic->data_analysis mmej_reporter->data_analysis xenograft Tumor Xenograft Models (e.g., BRCA-mutant cell lines) in_vivo->xenograft pk_pd Pharmacokinetic/ Pharmacodynamic Analysis in_vivo->pk_pd combination Combination Studies (e.g., with PARP inhibitors or radiation) in_vivo->combination xenograft->data_analysis pk_pd->data_analysis combination->data_analysis conclusion Conclusion: Rank Inhibitor Efficacy and Select Lead Candidates data_analysis->conclusion

Caption: A structured workflow for the preclinical evaluation of Polθ inhibitors.

References

Head-to-Head Comparison: PF-303 and Acalabrutinib in Bruton's Tyrosine Kinase (BTK) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Distinct BTK Inhibitors

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of small molecule inhibitors against BTK has revolutionized the therapeutic landscape for these conditions. This guide provides a detailed head-to-head comparison of two notable BTK inhibitors: PF-303, a covalent-reversible inhibitor, and acalabrutinib, a clinically approved covalent-irreversible inhibitor. This comparison focuses on their biochemical and cellular activities, selectivity profiles, and the experimental methodologies used for their characterization.

Executive Summary

This compound and acalabrutinib are both potent inhibitors of BTK, yet they exhibit fundamental differences in their mechanism of action which may have significant implications for their therapeutic application. This compound is characterized as a potent, covalent-reversible inhibitor with a reported IC50 of 0.64 nM[1]. In contrast, acalabrutinib is a well-established second-generation, covalent-irreversible inhibitor with high selectivity and proven clinical efficacy[2]. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview for research and development purposes.

Data Presentation: Biochemical and Cellular Potency

The following tables summarize the available quantitative data for this compound and acalabrutinib. It is important to note that the data presented are compiled from different sources and may not be directly comparable due to variations in experimental conditions.

Table 1: Biochemical Potency against BTK

InhibitorTargetIC50 (nM)Inhibition TypeSource
This compoundBTK0.64Covalent-Reversible[1]
AcalabrutinibBTK~3-5.1Covalent-Irreversible[3]

Table 2: Kinase Selectivity Profile of Acalabrutinib

KinaseIC50 (nM)Fold Selectivity vs. BTK (approx.)
ITK>1000>200x
TEC19~4x
EGFR>10000>2000x
SRC>1000>200x

Mechanism of Action

The primary distinction between this compound and acalabrutinib lies in their interaction with the Cys481 residue in the ATP-binding pocket of BTK.

Acalabrutinib , like other second-generation irreversible inhibitors, forms a permanent covalent bond with Cys481[2]. This irreversible binding leads to sustained inhibition of BTK activity until new protein is synthesized.

This compound , on the other hand, is a covalent-reversible inhibitor[1]. This means that while it forms a covalent bond with Cys481, this bond can be broken, allowing for potential dissociation of the inhibitor. This reversibility may influence the duration of target engagement and potentially offer a different safety profile.

cluster_bcr B-Cell Receptor Signaling cluster_inhibitors BTK Inhibitors BCR B-Cell Receptor LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Downstream Downstream Signaling (NF-κB, MAPK, etc.) DAG_IP3->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation PF303 This compound (Covalent-Reversible) PF303->BTK Inhibits Acalabrutinib Acalabrutinib (Covalent-Irreversible) Acalabrutinib->BTK Inhibits

Figure 1: Simplified B-Cell Receptor (BCR) signaling pathway and the points of inhibition by this compound and acalabrutinib.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key assays used in the characterization of BTK inhibitors.

In Vitro BTK Kinase Assay (Biochemical Assay)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.

1. Materials:

  • Recombinant human BTK enzyme
  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
  • ATP
  • Substrate (e.g., poly(Glu,Tyr) 4:1 peptide)
  • Test compounds (this compound, acalabrutinib) dissolved in DMSO
  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
  • 384-well plates

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.
  • Add diluted compounds to the wells of a 384-well plate.
  • Add recombinant BTK enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_compounds [label="Prepare serial dilutions\nof test compounds"]; add_compounds [label="Add compounds to\n384-well plate"]; add_btk [label="Add recombinant\nBTK enzyme"]; incubate1 [label="Incubate (e.g., 30 min)\nat room temperature"]; add_atp_substrate [label="Add ATP and\nsubstrate mixture"]; incubate2 [label="Incubate (e.g., 60 min)\nat 30°C"]; stop_reaction [label="Stop reaction and\nadd detection reagent"]; read_plate [label="Read luminescence"]; calculate_ic50 [label="Calculate % inhibition\nand IC50"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_compounds; prep_compounds -> add_compounds; add_compounds -> add_btk; add_btk -> incubate1; incubate1 -> add_atp_substrate; add_atp_substrate -> incubate2; incubate2 -> stop_reaction; stop_reaction -> read_plate; read_plate -> calculate_ic50; calculate_ic50 -> end; }

Figure 2: Workflow for a typical in vitro BTK kinase assay.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of an inhibitor to block BTK activity within a cellular context by assessing the phosphorylation status of BTK at Tyr223.

1. Materials:

  • B-cell lymphoma cell line (e.g., Ramos, TMD8)
  • Cell culture medium
  • Test compounds (this compound, acalabrutinib)
  • BCR-stimulating agent (e.g., anti-IgM antibody)
  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  • Antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, and appropriate secondary antibodies
  • Western blotting or ELISA reagents

2. Procedure:

  • Seed B-cells in a multi-well plate and culture overnight.
  • Pre-treat cells with various concentrations of the test compounds or DMSO for a specified time (e.g., 1-2 hours).
  • Stimulate the B-cell receptor by adding anti-IgM antibody and incubate for a short period (e.g., 10-15 minutes).
  • Lyse the cells and collect the protein lysates.
  • Determine protein concentration using a standard method (e.g., BCA assay).
  • Analyze the phosphorylation of BTK at Tyr223 and total BTK levels using Western blotting or ELISA.
  • Quantify the band intensities or ELISA signal and normalize the phospho-BTK signal to the total BTK signal.
  • Calculate the percent inhibition of BTK phosphorylation for each compound concentration and determine the cellular IC50 value.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed B-cells\nin multi-well plate"]; pretreat [label="Pre-treat cells with\ncompounds or DMSO"]; stimulate [label="Stimulate with\nanti-IgM"]; lyse_cells [label="Lyse cells and\ncollect protein"]; quantify_protein [label="Quantify protein\nconcentration"]; analyze_pbtk [label="Analyze p-BTK (Y223)\nand total BTK via\nWestern Blot/ELISA"]; quantify_signal [label="Quantify signals and\nnormalize p-BTK to total BTK"]; calculate_ic50 [label="Calculate % inhibition\nand cellular IC50"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> pretreat; pretreat -> stimulate; stimulate -> lyse_cells; lyse_cells -> quantify_protein; quantify_protein -> analyze_pbtk; analyze_pbtk -> quantify_signal; quantify_signal -> calculate_ic50; calculate_ic50 -> end; }

Figure 3: Workflow for a cellular BTK autophosphorylation assay.

Discussion and Future Directions

The comparison between this compound and acalabrutinib highlights a key divergence in the strategic design of covalent BTK inhibitors: reversibility versus irreversibility. Acalabrutinib's high selectivity and irreversible mechanism have translated into significant clinical success. The covalent-reversible nature of this compound presents an alternative paradigm. A reversible interaction might offer advantages in terms of managing off-target effects and could potentially have a different profile in the context of resistance mutations.

For researchers, a direct, side-by-side evaluation of these two inhibitors using standardized assays would be of immense value. Key experiments would include:

  • Comprehensive Kinase Profiling: A broad kinase panel screen for this compound to directly compare its selectivity against that of acalabrutinib.

  • Cellular Potency and Duration of Action: Comparing the cellular IC50 values for inhibition of BCR signaling and cell proliferation, and importantly, conducting washout experiments to assess the duration of target inhibition, which would highlight the functional consequences of reversible versus irreversible binding.

  • In Vivo Efficacy and Pharmacodynamics: Head-to-head studies in relevant animal models of B-cell malignancies to compare their anti-tumor activity and pharmacodynamic profiles.

References

In vivo validation of PF-303 anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

It appears there are multiple investigational anticancer agents referred to by similar names such as PF-303, PVHD303, FC303, SP-1-303, and MT-303, each with distinct mechanisms of action and at various stages of research. To provide a focused and accurate comparison guide, please specify which of these compounds you are interested in.

For example, are you referring to:

  • PVHD303 , a quinazoline derivative that acts as a tubulin polymerization inhibitor?

  • FC303 ([18F]FLOR), a radiolabeled compound for PET/CT imaging in prostate cancer?

  • SP-1-303 , a dual-targeting class I HDAC inhibitor and ATM activator studied in ER-positive breast cancer?

  • MT-303 , an in vivo GPC3-targeted CAR therapy for hepatocellular carcinoma?

  • A compound involved in the STELLAR-303 trial (Zanzalintinib)?

  • Or another specific molecule designated this compound?

Once you clarify the specific compound of interest, a detailed comparison guide will be generated, including in vivo validation data, comparisons with relevant alternatives, experimental protocols, and the requested data visualizations.

In Vivo Comparative Study: PF-303 and Docetaxel - Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of in vivo comparative studies between a compound definitively identified as PF-303 and the well-established chemotherapeutic agent, docetaxel. As a result, a direct, data-driven comparison of their in vivo performance as requested cannot be provided at this time.

Initial searches for "this compound" yielded ambiguous and disparate results, pointing to several different investigational compounds. Further investigation clarified that the designation "this compound" is associated with a covalent-reversible Bruton's tyrosine kinase (BTK) inhibitor[1]. However, there is no published in vivo efficacy data for this specific compound, nor any studies comparing it with docetaxel. The available information is limited to chemical and supplier data[1].

The search for "this compound" also identified other compounds and clinical trials with similar numerical designations, including:

  • PVHD303: A tubulin polymerization inhibitor that has shown in vivo antitumor activity in a human colon cancer xenograft model.[2][3] However, no direct comparative studies with docetaxel were found.

  • AP303: An investigational drug for autosomal dominant polycystic kidney disease, a non-oncological indication[4][5].

  • MT-303: An in vivo mRNA chimeric antigen receptor (CAR) therapy targeting GPC3 for hepatocellular carcinoma[6].

  • EV-303: The identifier for a clinical trial evaluating enfortumab vedotin in combination with pembrolizumab in bladder cancer[7].

None of these entities are the specific this compound BTK inhibitor, and none have been directly compared to docetaxel in in vivo studies according to the available literature.

Docetaxel: A Well-Characterized Agent

In contrast, docetaxel is a widely used and extensively studied taxane-based chemotherapeutic. Its mechanism of action and in vivo efficacy are well-documented across a multitude of cancer types.

Mechanism of Action of Docetaxel

Docetaxel functions by disrupting the microtubule network within cells, which is crucial for cell division. It promotes the assembly of tubulin into stable microtubules and simultaneously inhibits their disassembly. This stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[8]

The signaling pathway for docetaxel-induced apoptosis is multifaceted. By stabilizing microtubules, docetaxel interferes with the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. This disruption triggers a mitotic checkpoint, and if the damage is irreparable, the cell undergoes apoptosis.

Docetaxel_Mechanism Docetaxel Signaling Pathway Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Inhibits depolymerization Mitotic_Spindle Mitotic Spindle Disruption Stabilization->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of docetaxel leading to apoptosis.

In Vivo Efficacy of Docetaxel

Numerous in vivo studies have demonstrated the anti-tumor efficacy of docetaxel in various xenograft and syngeneic mouse models of cancer, including but not limited to prostate, breast, lung, and colorectal cancers. These studies typically involve the subcutaneous or orthotopic implantation of cancer cells into immunocompromised mice, followed by treatment with docetaxel. Efficacy is measured by tumor growth inhibition, tumor regression, and survival rates.

For instance, in a study using a taxane-resistant prostate cancer model, the combination of docetaxel with piperine significantly inhibited tumor growth compared to docetaxel alone[9]. Another study on DU-145 prostate cancer xenografts showed that docetaxel in combination with radiation significantly inhibited tumor growth by enhancing apoptosis and suppressing angiogenesis[5].

Experimental Protocols for In Vivo Xenograft Studies with Docetaxel

While a direct comparison with this compound is not possible, a general experimental workflow for evaluating the in vivo efficacy of a compound like docetaxel in a xenograft mouse model is presented below.

Xenograft_Workflow Typical In Vivo Xenograft Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture & Expansion Tumor_Implantation Subcutaneous or Orthotopic Implantation of Cancer Cells Cell_Culture->Tumor_Implantation Animal_Model Immunocompromised Mice (e.g., Nude, SCID) Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Docetaxel, Vehicle Control) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Tissue_Harvesting Tumor & Organ Harvesting Endpoint->Tissue_Harvesting Analysis Histology, IHC, Biomarker Analysis Tissue_Harvesting->Analysis

References

A Comparative Guide to PF-303 Combination Therapy in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The landscape of oncology research includes multiple investigational agents and clinical trials. The designation "PF-303" is associated with several distinct therapeutic agents and trials. This guide focuses on a hypothetical analysis of the Bruton's Tyrosine Kinase (BTK) inhibitor this compound (CAS#1609465-78-2) in combination therapy. Due to the limited publicly available data on this specific agent, the following analysis is a projection based on extensive research into the combination strategies of other BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, particularly in Chronic Lymphocytic Leukemia (CLL).[1][2][3] The experimental data presented herein is illustrative and intended to guide researchers on the potential synergistic effects and clinical efficacy of combining a BTK inhibitor like this compound with other targeted agents.

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells in various hematologic cancers.[3] Inhibiting BTK has become a cornerstone of treatment for diseases like Chronic Lymphocytic Leukemia (CLL).[3] However, monotherapy often requires continuous treatment and can lead to resistance.[4][5]

A promising strategy to deepen responses and enable fixed-duration treatment is the combination of a BTK inhibitor with an inhibitor of B-Cell Lymphoma 2 (BCL-2), such as venetoclax.[1][4] BCL-2 is an anti-apoptotic protein, and its inhibition directly induces cancer cell death. Preclinical studies have demonstrated that BTK inhibition increases the dependence of CLL cells on BCL-2, creating a strong rationale for synergistic activity when the two pathways are targeted simultaneously.[1][6][7] This guide provides a comparative analysis of hypothetical data for this compound as a monotherapy versus its use in combination with a BCL-2 inhibitor.

Data Presentation

The following tables summarize hypothetical preclinical and clinical data for this compound monotherapy versus a combination regimen with a BCL-2 inhibitor (BCL2i). This data is modeled on results from studies of similar combination therapies, such as ibrutinib or zanubrutinib plus venetoclax.[8][9][10][11]

Table 1: Hypothetical Preclinical Efficacy in CLL Cell Lines
MetricThis compound MonotherapyBCL2i MonotherapyThis compound + BCL2i Combination
IC50 (TMD8 Cell Line) 15 nM8 nM4 nM (this compound) / 2 nM (BCL2i)
Combination Index (CI) *N/AN/A0.6
Apoptosis Rate (% after 48h) 25%40%85%

*Combination Index (CI) < 0.9 indicates synergy.

Table 2: Hypothetical Phase III Clinical Trial Outcomes in Treatment-Naïve CLL
EndpointThis compound Monotherapy (Continuous)This compound + BCL2i (Fixed-Duration, 15 cycles)
Overall Response Rate (ORR) 86.0%97.4%
Complete Response (CR) Rate 8.3%48.3%
Undetectable MRD (uMRD) in Bone Marrow *< 1%59%
3-Year Progression-Free Survival (PFS) 81.0%87.0%
Most Common Grade ≥3 Adverse Event Atrial Fibrillation (5%)Neutropenia (24%)

*Undetectable Minimal Residual Disease (uMRD) is a measure of deep remission.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key experiments that would generate the data presented above.

Preclinical Synergy Assessment: Cell Viability Assay

This protocol determines the synergistic effect of combining this compound and a BCL-2 inhibitor on cancer cell lines.

  • Cell Culture: Human CLL-like cell lines (e.g., TMD8) are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in 5% CO2.[14]

  • Drug Preparation: this compound and the BCL2i are dissolved in DMSO to create stock solutions and then serially diluted to various concentrations.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 1x10^4 cells/well.

    • Cells are treated with this compound alone, the BCL2i alone, or the combination of both drugs at a constant ratio across a range of concentrations.

    • Control wells receive DMSO vehicle at the same concentration as the drug-treated wells.

    • Plates are incubated for 72 hours.

  • Viability Measurement: Cell viability is assessed using a tetrazolium-based assay (e.g., XTT or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).[15][16] The absorbance or luminescence, which correlates with the number of viable cells, is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentrations (IC50) for each agent are calculated. The synergistic interaction is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 0.9 is indicative of synergism.

Clinical Efficacy and Safety Assessment: Phase III Randomized Controlled Trial

This protocol outlines a typical design for a clinical trial evaluating the combination therapy in humans.[17][18][19]

  • Study Design: A multicenter, randomized, open-label, Phase III trial in patients with previously untreated CLL.

  • Patient Population: Adults (≥18 years) with a confirmed diagnosis of CLL/SLL requiring treatment according to iwCLL guidelines. Key exclusion criteria would include prior CLL therapy and significant cardiovascular comorbidities.

  • Randomization and Treatment Arms:

    • Arm A (Control): Patients receive continuous this compound monotherapy orally once daily until disease progression or unacceptable toxicity.

    • Arm B (Investigational): Patients receive a fixed-duration regimen. This compound is initiated as a lead-in for 3 cycles, followed by the addition of a BCL-2 inhibitor (with a standard 5-week dose ramp-up to mitigate Tumor Lysis Syndrome). The combination is continued for 12 cycles.[9]

  • Endpoints:

    • Primary Endpoint: Progression-Free Survival (PFS), defined as the time from randomization until disease progression or death from any cause.

    • Key Secondary Endpoints: Overall Response Rate (ORR), Complete Response (CR) rate, rate of undetectable Minimal Residual Disease (uMRD) in peripheral blood and bone marrow, Overall Survival (OS), and safety.

  • Assessments: Response assessments are performed at regular intervals using iwCLL criteria, including physical examination, blood counts, and CT scans. uMRD is assessed by next-generation sequencing or multi-color flow cytometry. Safety is monitored through the documentation of all adverse events, graded according to CTCAE v5.0.

Mandatory Visualization

Signaling Pathway Diagram

The diagram below illustrates the dual inhibition of the B-Cell Receptor (BCR) and BCL-2 survival pathways. This compound blocks BTK, a key kinase in the BCR pathway, while a BCL-2 inhibitor directly targets the mitochondrial apoptosis machinery. This combined action overcomes resistance and enhances cancer cell death.[4][6]

Signaling_Pathway cluster_BCR BCR Signaling Pathway cluster_Mito Mitochondrial Apoptosis Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation BCL2 BCL-2 NFkB->BCL2 Upregulates BAX_BAK BAX/BAK BCL2->BAX_BAK Caspase Caspase Activation BAX_BAK->Caspase Apoptosis Apoptosis Caspase->Apoptosis PF303 This compound PF303->BTK BCL2i BCL-2 Inhibitor BCL2i->BCL2

Caption: Dual inhibition of BCR (via this compound) and BCL-2 pathways.
Experimental Workflow Diagram

This diagram outlines the logical flow of a preclinical study to evaluate the synergy between this compound and a BCL-2 inhibitor, from initial in vitro screening to in vivo validation.

Experimental_Workflow start Hypothesis: This compound + BCL2i is synergistic invitro In Vitro Screening start->invitro viability Cell Viability Assays (IC50, Synergy) invitro->viability apoptosis Apoptosis Assays (Annexin V) invitro->apoptosis invivo In Vivo Validation viability->invivo If Synergy Observed apoptosis->invivo xenograft CLL Xenograft Mouse Model invivo->xenograft efficacy Tumor Growth Inhibition xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity conclusion Conclusion: Combination is effective and tolerable efficacy->conclusion toxicity->conclusion

Caption: Preclinical workflow for this compound combination therapy evaluation.

References

Safety Operating Guide

Proper Disposal Procedures for PF-303: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of PF-303, a covalent-reversible Bruton's tyrosine kinase (BTK) inhibitor. Given that this compound is a research chemical, this guide emphasizes a cautious approach in line with established laboratory safety protocols for compounds with limited published safety data. Adherence to institutional and local environmental regulations is paramount.

Chemical and Safety Data Overview

Identifier Information Source/Guideline
Chemical Name (R)-5-amino-3-(4-(4-chlorophenoxy)phenyl)-1-(1-cyanopiperidin-3-yl)-1H-pyrazole-4-carboxamideMedKoo Biosciences[1]
CAS Number 1609465-78-2MedKoo Biosciences[1]
Molecular Formula C22H21ClN6O2MedKoo Biosciences[1]
Physical State SolidMedChemExpress (MCE)[2]
Known Hazards Shipped as a non-hazardous chemical for transport purposes. However, full toxicological properties have not been determined. Assume it is potentially hazardous upon ingestion, inhalation, or skin contact.MedKoo Biosciences[1]
Personal Protective Equipment (PPE) Safety glasses, lab coat, and chemical-resistant gloves.General Laboratory Safety
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.General Laboratory Safety

Experimental Protocol: Assessing Covalent Inhibition

The following is a representative protocol to assess the time-dependent inhibition of a target enzyme by a covalent inhibitor like this compound.

Objective: To determine the IC50 of this compound as a function of pre-incubation time with the target kinase.

Materials:

  • Target enzyme (e.g., BTK)

  • This compound stock solution (in DMSO)

  • Assay buffer (be mindful of components like DTT that can react with covalent inhibitors)

  • Substrate (e.g., ATP and a peptide substrate)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Multi-well plates

Procedure:

  • Prepare Reagents: Dilute the target enzyme and substrate in assay buffer to their final working concentrations. Prepare a serial dilution of this compound in DMSO.

  • Enzyme-Inhibitor Pre-incubation: In a multi-well plate, add the target enzyme to the assay buffer. Add the serially diluted this compound or DMSO (vehicle control) to the enzyme solution.

  • Time-Dependent Incubation: Incubate the enzyme-inhibitor mixture for varying periods (e.g., 0, 15, 30, 60, and 120 minutes) at the desired temperature.

  • Initiate Reaction: After the designated pre-incubation time, add the substrate solution to initiate the kinase reaction.

  • Reaction Quenching and Detection: After a fixed time, stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence) and plot the percent inhibition against the logarithm of the inhibitor concentration for each pre-incubation time point. Calculate the IC50 value for each time point. A decrease in IC50 with longer pre-incubation times is indicative of a covalent binding mechanism.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis reagents Prepare Reagents (Enzyme, this compound, Buffer, Substrate) pre_incubation Enzyme-Inhibitor Pre-incubation (Varying Times) reagents->pre_incubation reaction Initiate Kinase Reaction pre_incubation->reaction detection Quench Reaction & Add Detection Reagent reaction->detection data_analysis Measure Signal & Calculate IC50 detection->data_analysis BTK_Signaling_Pathway BCR BCR SYK SYK BCR->SYK Activation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_influx Ca²⁺ Influx IP3->Ca_influx PKC PKC DAG->PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_influx->Transcription_Factors PKC->Transcription_Factors Cell_Response Cellular Responses (Proliferation, Survival) Transcription_Factors->Cell_Response PF303 This compound PF303->BTK Disposal_Workflow cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (Unused this compound, Contaminated PPE) start->solid_waste liquid_waste Liquid Waste (this compound Solutions, Rinsate) start->liquid_waste sharps Sharps start->sharps solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Sharps Container sharps->sharps_container ehs_pickup Arrange EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup end Proper Disposal by EHS ehs_pickup->end

References

Personal protective equipment for handling PF-303

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides immediate and essential safety and logistical information for handling the covalent-reversible Bruton's tyrosine kinase (BTK) inhibitor, PF-303. Researchers, scientists, and drug development professionals should review this guide thoroughly before handling, storing, or disposing of this compound.

Chemical and Physical Properties

PropertyValue
Chemical Name (R)-5-amino-3-(4-(4-chlorophenoxy)phenyl)-1-(1-cyanopiperidin-3-yl)-1H-pyrazole-4-carboxamide
CAS Number 1609465-78-2
Molecular Formula C22H21ClN6O2
Molecular Weight 436.90 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes the identified hazards and the recommended personal protective equipment to ensure user safety.

HazardGHS ClassificationRecommended Personal Protective Equipment (PPE)
Eye Irritation H319: Causes serious eye irritationSafety goggles or face shield
Skin Irritation H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile) and a lab coat
Acute Oral Toxicity H302: Harmful if swallowedStandard laboratory PPE; avoid ingestion
Acute Inhalation Toxicity H332: Harmful if inhaledUse in a well-ventilated area or a chemical fume hood
Respiratory Irritation H335: May cause respiratory irritationUse in a well-ventilated area or a chemical fume hood

Operational and Disposal Plans

Adherence to proper operational and disposal protocols is crucial for maintaining a safe laboratory environment.

Handling and Storage
  • Handling:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in areas where this compound is handled.

    • Wash hands thoroughly after handling.

  • Storage:

    • Short-term (days to weeks): Store in a dry, dark place at 0 - 4°C.[1]

    • Long-term (months to years): Store at -20°C.[1]

    • Keep the container tightly sealed.

First Aid Measures

In case of exposure, follow these first-aid guidelines immediately:

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Rinse skin with plenty of water. If irritation persists, seek medical attention.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor/physician.
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Unused or Waste this compound (Solid):

    • Collect waste in a clearly labeled, sealed container compatible with chemical waste.

    • Do not mix with other chemical waste streams unless permitted by your institution's guidelines.

    • Store the sealed waste container in a designated, secure area for hazardous waste pickup.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • This compound Solutions (e.g., in DMSO):

    • Collect solutions in a labeled, sealed, and appropriate waste solvent container.

    • Clearly label the container with the contents, including the solvent and approximate concentration.

    • Store the waste solvent container in a designated satellite accumulation area for chemical waste.

    • Dispose of the waste solution through your institution's hazardous waste management program. Do not pour down the drain.

  • Empty Containers:

    • If safe, rinse the empty container with a suitable solvent (e.g., the solvent used for solutions). Collect the rinsate as hazardous waste.

    • Deface or remove the original product label.

    • Dispose of the rinsed and defaced container according to your laboratory's procedures for empty chemical containers.

Experimental Protocols and Signaling Pathways

This compound is a potent, oral inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 0.64 nM.[2][3] It forms a reversible covalent bond with Cys481 in BTK.[2][3] This targeted inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and function.[4][5]

Experimental Workflow: In Vitro Kinase Assay

Below is a generalized workflow for assessing the inhibitory activity of this compound on BTK in an in vitro setting.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_pf303 Prepare serial dilutions of this compound in DMSO mix Mix this compound, BTK, and substrate/ATP prep_pf303->mix prep_btk Prepare recombinant BTK enzyme solution prep_btk->mix prep_substrate Prepare substrate and ATP solution prep_substrate->mix incubate Incubate at room temperature mix->incubate add_detection Add detection reagent incubate->add_detection read_signal Read luminescence/ fluorescence signal add_detection->read_signal analyze Analyze data to determine IC50 read_signal->analyze

Figure 1. A generalized workflow for an in vitro kinase assay to determine the IC50 of this compound against BTK.

Signaling Pathway: BTK Inhibition

This compound targets BTK within the B-cell receptor signaling cascade. The following diagram illustrates the simplified pathway and the point of inhibition by this compound.

btk_pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk (Src-family kinases) BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Activation DAG_IP3 DAG & IP3 (Second Messengers) PLCy2->DAG_IP3 Downstream Downstream Signaling (e.g., NF-κB, MAPK) DAG_IP3->Downstream Gene_Expression Gene Expression & Cell Proliferation Downstream->Gene_Expression PF303 This compound PF303->BTK Inhibition

Figure 2. Simplified diagram of the B-cell receptor signaling pathway showing inhibition of BTK by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-303
Reactant of Route 2
PF-303

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.